molecular formula C9H9FO2 B1338279 1-(2-Fluoro-5-methoxyphenyl)ethanone CAS No. 80309-38-2

1-(2-Fluoro-5-methoxyphenyl)ethanone

Cat. No.: B1338279
CAS No.: 80309-38-2
M. Wt: 168.16 g/mol
InChI Key: DWSVMRLQPHKYOW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSVMRLQPHKYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542154
Record name 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80309-38-2
Record name 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Fluoro-5-methoxyphenyl)ethanone, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles and experimental data.

Core Molecular Characteristics

This compound, also known as 2'-Fluoro-5'-methoxyacetophenone, is a disubstituted aromatic ketone. The presence of a fluorine atom at the ortho position to the acetyl group and a methoxy group at the meta position significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing the 2-fluoro-5-methoxyphenyl moiety into more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80309-38-2SynQuest Laboratories[1]
Molecular Formula C₉H₉FO₂BLDpharm[2]
Molecular Weight 168.17 g/mol BLDpharm[2]
Appearance Not explicitly stated for this isomer, but the related 5-fluoro-2-methoxyacetophenone is a colorless liquid.Chem-Impex
Boiling Point No experimental data found for this specific isomer. The isomeric 5-Fluoro-2-methoxyacetophenone has a boiling point of 92-98 °C at 5 mmHg.Chem-Impex
Density No experimental data found for this specific isomer. The isomeric 5'-Fluoro-2'-methoxyacetophenone has a density of 1.1880 g/mL at 25 °C.Sigma-Aldrich
Refractive Index No experimental data found for this specific isomer. The isomeric 5'-Fluoro-2'-methoxyacetophenone has a refractive index of n20/D 1.5186.Sigma-Aldrich
Storage Sealed in dry, room temperature.BLDpharm[2]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will exhibit characteristic signals and coupling patterns due to the fluorine and methoxy substituents.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (ortho and meta coupling).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbonyl carbon, the aromatic carbons (with C-F couplings), the methoxy carbon, and the acetyl methyl carbon.

A study on 2'-fluoro-substituted acetophenone derivatives provides valuable insight into the expected NMR characteristics, highlighting the through-space spin-spin couplings between the acetyl group protons/carbon and the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 168.17. Common fragmentation patterns for acetophenones involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.

Synthetic Pathway: Friedel-Crafts Acylation

The logical and well-established approach to synthesizing this compound is the Friedel-Crafts acylation of 4-fluoroanisole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, the acylation is directed to the ortho position.

Diagram: Proposed Synthesis of this compound via Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Fluoroanisole 4-Fluoroanisole Lewis Acid (AlCl3) Lewis Acid (AlCl3) 4-Fluoroanisole->Lewis Acid (AlCl3) + Acetyl Chloride Acetyl Chloride Acetyl Chloride This compound This compound Lewis Acid (AlCl3)->this compound Electrophilic Aromatic Substitution Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)

Caption: Friedel-Crafts acylation of 4-fluoroanisole.

Experimental Protocol: A Generalized Friedel-Crafts Acylation

The following is a generalized protocol based on the well-established Friedel-Crafts acylation of anisole and its derivatives.[3]

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add 4-fluoroanisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the inert solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is primarily dictated by the ketone functional group and the substituted aromatic ring.

  • Ketone Reactivity: The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions with nucleophiles at the alpha-carbon.

  • Aromatic Ring Reactivity: The aromatic ring is activated by the methoxy group and deactivated by the acetyl and fluoro groups. Further electrophilic aromatic substitution reactions are possible, with the directing effects of the existing substituents determining the position of the incoming electrophile.

Applications in Drug Discovery and Medicinal Chemistry

Substituted acetophenones, particularly those with fluoro and methoxy groups, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] The 2-fluoro-5-methoxyphenyl scaffold is present in numerous compounds investigated for various therapeutic applications.

The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. The methoxy group can also play a crucial role in receptor binding and modulating the electronic properties of the molecule.

Safety and Handling

Based on the GHS information provided by suppliers, this compound is associated with the following hazards:

Table 2: GHS Hazard Information for this compound

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

(Source: BLDpharm[2])

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a handle for introducing specific electronic and steric properties into target compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in research and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectral Data of 2'-Fluoro-5'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 2'-Fluoro-5'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy characteristics. The interpretation of this data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this important chemical entity.

Introduction

2'-Fluoro-5'-methoxyacetophenone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structural features—a fluorine atom ortho to the acetyl group and a methoxy group in the meta position—give rise to a unique and informative spectral fingerprint. Understanding these spectral characteristics is paramount for any researcher working with this compound. This guide will delve into the theoretical underpinnings and practical interpretation of its ¹H NMR, ¹³C NMR, mass, and IR spectra, providing a robust framework for its analytical characterization.

Chemical Structure and Numbering

To facilitate a clear discussion of the spectral data, the following IUPAC numbering system for the aromatic ring will be used throughout this guide.

Caption: IUPAC numbering of 2'-Fluoro-5'-methoxyacetophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2'-Fluoro-5'-methoxyacetophenone in a standard deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons and the methyl groups of the acetyl and methoxy substituents.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35dd1HH-6'
~7.10td1HH-3'
~6.95dd1HH-4'
~3.85s3H-OCH₃
~2.60d3H-COCH₃
Interpretation of the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The acetyl group is electron-withdrawing, the fluorine atom is electronegative and weakly electron-donating through resonance, and the methoxy group is a strong electron-donating group.

  • H-6' (~7.35 ppm): This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It will appear as a doublet of doublets (dd) due to coupling with H-4' (meta coupling, small J) and the ortho fluorine atom.

  • H-3' (~7.10 ppm): This proton is ortho to the fluorine atom and meta to the methoxy group. It is expected to be a triplet of doublets (td) due to coupling to the adjacent H-4' (ortho coupling, larger J) and the ortho fluorine atom.

  • H-4' (~6.95 ppm): This proton is ortho to the electron-donating methoxy group and para to the fluorine, resulting in an upfield shift. It will appear as a doublet of doublets (dd) due to coupling with H-3' (ortho coupling) and H-6' (meta coupling).

  • -OCH₃ (~3.85 ppm): The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

  • -COCH₃ (~2.60 ppm): The acetyl methyl protons will appear as a doublet due to coupling with the adjacent fluorine atom (through-space coupling), a phenomenon observed in ortho-fluoro substituted acetophenones.[1]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2'-Fluoro-5'-methoxyacetophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2'-Fluoro-5'-methoxyacetophenone will show distinct signals for each of the nine carbon atoms.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~198C=O
~160 (d, ¹JCF)C-2'
~155C-5'
~130C-1'
~125 (d, ³JCF)C-6'
~115 (d, ²JCF)C-4'
~112 (d, ²JCF)C-3'
~56-OCH₃
~31 (d, ⁴JCF)-COCH₃
Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and resonance effects within the aromatic ring.

  • Carbonyl Carbon (~198 ppm): The carbonyl carbon of the acetyl group is significantly deshielded and appears at a characteristic downfield chemical shift.

  • C-2' (~160 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing a large downfield shift. It will appear as a doublet due to a large one-bond coupling constant (¹JCF).

  • C-5' (~155 ppm): This carbon is attached to the oxygen of the methoxy group and is also deshielded.

  • Aromatic Carbons (112-130 ppm): The remaining aromatic carbons appear in the typical region for substituted benzenes. Their specific chemical shifts and the observed carbon-fluorine coupling constants (JCF) are diagnostic. The C-F coupling constants decrease with the number of bonds between the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).

  • Methoxy Carbon (~56 ppm): The carbon of the methoxy group appears at a characteristic chemical shift.

  • Acetyl Methyl Carbon (~31 ppm): The methyl carbon of the acetyl group will appear as a doublet due to a small four-bond coupling with the fluorine atom (⁴JCF).[1]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-1024, as ¹³C has a low natural abundance.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
153Moderate[M - CH₃]⁺
125High[M - COCH₃]⁺
95Moderate[M - COCH₃ - OCH₂]⁺
43High[CH₃CO]⁺
Interpretation of the Mass Spectrum

The fragmentation of 2'-Fluoro-5'-methoxyacetophenone is expected to follow pathways characteristic of aromatic ketones.[2]

G M [M]⁺˙ m/z 168 M_minus_CH3 [M - CH₃]⁺ m/z 153 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z 125 M->M_minus_COCH3 - •COCH₃ Acetyl_cation [CH₃CO]⁺ m/z 43 M->Acetyl_cation α-cleavage Fragment_95 [C₆H₄F]⁺ m/z 95 M_minus_COCH3->Fragment_95 - •OCH₂

Caption: Predicted fragmentation pathway of 2'-Fluoro-5'-methoxyacetophenone.

  • Molecular Ion ([M]⁺, m/z 168): The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.

  • Alpha-Cleavage: The most characteristic fragmentation for acetophenones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the phenyl ring or the methyl group.[3][4]

    • Loss of a methyl radical ([M - CH₃]⁺, m/z 153): Cleavage of the C-C bond between the carbonyl group and the methyl group results in a stable acylium ion.

    • Formation of the acetyl cation ([CH₃CO]⁺, m/z 43): Cleavage of the bond between the carbonyl carbon and the aromatic ring yields the acetyl cation, which is often a base peak.

  • Loss of the acetyl group ([M - COCH₃]⁺, m/z 125): This fragmentation results in a fluoro-methoxyphenyl cation.

  • Further Fragmentation (m/z 95): The ion at m/z 125 can further lose a formaldehyde radical (•OCH₂) from the methoxy group to form a fluorophenyl cation at m/z 95.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3080-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1680StrongAromatic Ketone C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1260StrongAryl-O stretch (asymmetric)
~1150StrongC-F stretch
~1030MediumAryl-O stretch (symmetric)
Interpretation of the IR Spectrum

The IR spectrum of 2'-Fluoro-5'-methoxyacetophenone will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F and C-O bonds.

  • C-H Stretching: The region above 3000 cm⁻¹ will show peaks corresponding to the C-H stretching of the aromatic ring, while the region just below 3000 cm⁻¹ will show the C-H stretching of the methyl groups.

  • C=O Stretching (~1680 cm⁻¹): A strong absorption band in this region is characteristic of an aromatic ketone.[5][6] The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[7]

  • Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

  • Aryl-O and C-F Stretching: The strong bands in the fingerprint region (~1260, ~1150, and ~1030 cm⁻¹) are indicative of the C-O stretching of the methoxy group and the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The comprehensive spectral analysis of 2'-Fluoro-5'-methoxyacetophenone presented in this guide provides a robust analytical framework for its characterization. The predicted ¹H and ¹³C NMR, mass spectrometry, and IR data, along with their detailed interpretations, offer a powerful toolkit for researchers to confirm the identity, purity, and structure of this compound. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data. By leveraging this information, scientists and professionals in drug development can proceed with confidence in their use of 2'-Fluoro-5'-methoxyacetophenone for further research and application.

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A Technical Guide to the Molecular Structure and Characterization of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides an in-depth analysis of 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS No. 80309-38-2), a key chemical intermediate in pharmaceutical research. The document elucidates the compound's molecular structure, conformational preferences, and physicochemical properties. It details a robust synthetic protocol via Friedel-Crafts acylation and provides comprehensive, step-by-step methodologies for its structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causal relationships between molecular structure and analytical data, thereby ensuring trustworthy and reproducible scientific outcomes.

Introduction: Significance in Medicinal Chemistry

This compound, also known as 2'-Fluoro-5'-methoxyacetophenone, is a substituted aromatic ketone. Its strategic importance lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of three distinct functional groups—a ketone, a fluorine atom, and a methoxy group—on an aromatic scaffold provides multiple reaction sites for chemical modification. Fluorine-containing compounds are of particular interest in drug development, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. This guide provides the foundational knowledge required to synthesize, purify, and rigorously characterize this valuable compound.

Molecular Structure and Physicochemical Properties

The structural integrity of any chemical intermediate is paramount. For this compound, the arrangement of its substituents dictates its reactivity and its unique spectroscopic signature.

Structural Analysis and Conformational Preference

The molecule consists of an acetophenone core, substituted at the 2-position with a fluorine atom and at the 5-position with a methoxy group. A critical aspect of its structure, revealed through advanced NMR studies on analogous 2'-fluoro-substituted acetophenones, is the strong preference for an s-trans conformation. In this arrangement, the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C(aryl)-C(carbonyl) bond. This conformation is stabilized by minimizing steric hindrance and is confirmed by the observation of significant through-space spin-spin couplings between the acetyl protons (Hα) and the fluorine atom (¹H-¹⁹F) as well as the acetyl carbon (Cα) and the fluorine atom (¹³C-¹⁹F).[1]

The diagram below illustrates the key structural features and the preferred s-trans conformation.

cluster_char Structural Characterization start Starting Materials (4-Fluoroanisole, Acetyl Chloride, AlCl₃) synthesis Synthesis (Friedel-Crafts Acylation) start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of the target compound.

Protocol: Synthesis via Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel.

  • Substrate Addition: After stirring for 15 minutes, add a solution of 4-fluoroanisole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. [2]Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis & Expected Results:

    • ¹H NMR:

      • Aromatic Region (δ 6.8-7.5 ppm): Expect three signals corresponding to the three aromatic protons. The splitting patterns will be complex due to both H-H and H-F couplings.

      • Methoxy Protons (δ ~3.9 ppm): A sharp singlet, integrating to 3H.

      • Acetyl Protons (δ ~2.6 ppm): A doublet, integrating to 3H. The key diagnostic feature is the splitting of this signal by the fluorine atom over five bonds (⁵JHF), with an expected coupling constant > 3 Hz, confirming the s-trans conformation. [1] * ¹³C NMR:

      • Carbonyl Carbon (C=O): δ ~195-200 ppm.

      • Aromatic Carbons: Expect 6 distinct signals, several of which will appear as doublets due to C-F coupling. The carbon directly bonded to fluorine (C-F) will show a large ¹JCF coupling constant.

      • Methoxy Carbon (-OCH₃): δ ~56 ppm.

      • Acetyl Carbon (-CH₃): δ ~29-31 ppm. This signal should appear as a doublet due to the four-bond coupling to fluorine (⁴JCF), another key indicator of the preferred conformation. [1]

Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation: Acquire the spectrum using a thin film on a salt plate (for liquids) or via an ATR accessory.

  • Data Analysis & Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050-3100Aromatic C-H StretchMedium
~2950-2850Aliphatic C-H StretchMedium
~1685 C=O Stretch (Aryl Ketone) Strong, Sharp
~1600, ~1480Aromatic C=C StretchMedium-Strong
~1250, ~1030C-O-C Asymmetric & Symmetric StretchStrong
~1200-1100C-F StretchStrong

The presence of a strong, sharp peak around 1685 cm⁻¹ is definitive for the carbonyl group of the ketone. [3][4]

Protocol: Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer.

  • Data Analysis & Expected Fragmentation:

    • Molecular Ion (M⁺•): Expect a clear peak at m/z = 168, corresponding to the molecular weight of the compound.

    • Major Fragments:

      • m/z = 153 ([M-CH₃]⁺): This prominent peak results from the alpha-cleavage loss of the acetyl methyl group, forming a stable acylium ion. [5] * m/z = 125 ([M-COCH₃]⁺): Loss of the entire acetyl group.

Conclusion

This compound is a strategically important chemical intermediate whose molecular structure has been thoroughly elucidated. Its synthesis is reliably achieved through Friedel-Crafts acylation, and its identity is unequivocally confirmed through a combination of NMR, IR, and MS techniques. The insights provided in this guide, particularly regarding the compound's conformational preference and its corresponding spectroscopic signatures, equip researchers with the expert knowledge needed for confident synthesis and application in advanced scientific endeavors, especially within the field of drug discovery.

References

  • Schaller, C. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • Ota, E., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2005, August 7). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Retrieved from [Link]

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Conformational analysis of 2'-fluoro-substituted acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenones

For Professionals in Research, Discovery, and Development

Abstract

The substitution of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on molecular properties. The 2'-fluoro-substituted acetophenone scaffold is a vital building block, where the ortho-fluoro group exerts significant control over the molecule's three-dimensional structure.[1][2] Understanding the conformational preferences of this moiety is not merely an academic exercise; it is critical for rational drug design, as conformation dictates molecular recognition and biological activity. This guide provides an in-depth exploration of the conformational landscape of 2'-fluoro-substituted acetophenones, synthesizing field-proven experimental techniques with robust computational validation to present a self-validating analytical framework. We will delve into the causality behind experimental choices, offering not just protocols, but a logical and scientific narrative for researchers, scientists, and drug development professionals.

The Conformational Dichotomy: s-trans vs. s-cis

The central question in the conformational analysis of 2'-fluoroacetophenones revolves around the rotation of the acetyl group relative to the phenyl ring. This rotation gives rise to two principal planar conformers: s-trans and s-cis. The defining characteristic is the dihedral angle (ω) between the C-F bond and the C=O bond.

  • s-trans conformer: The fluorine atom and the carbonyl oxygen are positioned on opposite sides of the C-C bond connecting the acetyl group to the ring.

  • s-cis conformer: The fluorine atom and the carbonyl oxygen are on the same side (syn-periplanar).

Experimental and computational evidence overwhelmingly indicates that 2'-fluoro-substituted acetophenones exist almost exclusively in the s-trans conformation in solution.[3][4][5] This pronounced preference is a direct consequence of the powerful electronic repulsion between the highly electronegative fluorine atom and the carbonyl oxygen.[3] In the s-cis arrangement, the proximity of these two electron-rich centers leads to significant destabilization.[3][4]

G cluster_0 s-cis Conformer (Unstable) cluster_1 s-trans Conformer (Stable) scis scis equilibrium l_scis Strong Dipole-Dipole Repulsion strans strans l_strans Minimized Repulsion

Caption: Conformational equilibrium of 2'-fluoroacetophenone.

Experimental Elucidation: A Dual-Pronged Approach

To establish the conformational ground truth, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for solid-state confirmation is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR is the most powerful tool for this analysis in the solution phase. The key lies in observing through-space spin-spin couplings (TS-couplings) between the fluorine nucleus (¹⁹F) and the protons (¹H) or carbons (¹³C) of the acetyl methyl group.[5][6] These couplings are only possible when the nuclei are held in close proximity, a condition met exclusively in the s-trans conformer.[7]

Key Observables:

  • ⁵J(Hα, F): A five-bond coupling between the methyl protons and the fluorine.

  • ⁴J(Cα, F): A four-bond coupling between the methyl carbon and the fluorine.

The presence and magnitude of these couplings serve as definitive proof of the s-trans preference.[3] Furthermore, the magnitude of these coupling constants shows a linear correlation with the dielectric constant of the solvent, a phenomenon that provides deeper insight into the molecule's electronic environment.[3][5]

This protocol is designed to unambiguously detect the through-space interaction.

  • Sample Preparation: Dissolve 5-10 mg of the 2'-fluoroacetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube. Ensure the concentration is sufficient for good signal-to-noise.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H and ¹⁹F observation.

    • Tune and match the probe for both ¹H and ¹⁹F channels.

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine the chemical shifts of the methyl protons and the fluorine atom.

  • HOESY Experiment Acquisition:

    • Load a standard 2D HOESY pulse sequence.

    • Set the spectral widths for both ¹H (F2 dimension) and ¹⁹F (F1 dimension) to encompass all relevant signals.

    • Crucial Parameter - Mixing Time (τm): The choice of mixing time is critical for observing the through-space NOE. Start with a mixing time of ~300-500 ms. A range of mixing times may be necessary to optimize the cross-peak intensity.

    • Set an appropriate number of scans and increments in the F1 dimension to achieve adequate resolution and signal-to-noise.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., squared sine-bell) and Fourier transformation.

    • Self-Validating Check: A cross-peak appearing at the chemical shift coordinates of the methyl protons (¹H) and the fluorine atom (¹⁹F) is a direct and authoritative confirmation of their spatial proximity. The absence of such a peak would strongly argue against the s-trans conformation.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

While NMR provides information about the dominant conformation in solution, X-ray crystallography offers an unambiguous snapshot of the molecule's structure in the solid state. This technique has been used to definitively confirm the s-trans conformation for several 2'-fluoroacetophenone derivatives.[3][4]

  • Crystal Growth (The Causality Step): The success of this technique is entirely dependent on obtaining high-quality single crystals. This is the most critical, and often challenging, step. The choice of solvent is paramount.

    • Rationale: A solvent system must be chosen where the compound has moderate solubility. If solubility is too high, the compound will not crystallize; if too low, it will precipitate as a powder.

    • Method: Slow evaporation is a reliable method. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate) to near saturation. Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.

    • Refine the atomic positions and thermal parameters against the experimental data.

    • Trustworthiness Check: The final refined structure should have low R-factors (typically R1 < 5%) and a good-of-fit (GOF) value close to 1, indicating a reliable model. The resulting structure provides precise bond lengths, angles, and the critical C-C-C-O and F-C-C=O dihedral angles, confirming the s-trans geometry.

Computational Validation: In Silico Corroboration

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful and cost-effective method to investigate conformational preferences and corroborate experimental findings.[8][9] DFT calculations have consistently shown that the s-trans conformer of 2'-fluoroacetophenone is significantly more stable (lower in energy) than the s-cis conformer.[4]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Integrated Analysis Sample 2'-Fluoroacetophenone Sample NMR Solution-State Analysis (NMR Spectroscopy) Sample->NMR Xray Solid-State Analysis (X-ray Crystallography) Sample->Xray NMR_Data Observe Through-Space ⁵J(Hα, F) & ⁴J(Cα, F) Couplings NMR->NMR_Data Xray_Data Determine Crystal Structure & Dihedral Angles Xray->Xray_Data Conclusion Authoritative Conclusion: Exclusive s-trans Conformation NMR_Data->Conclusion Xray_Data->Conclusion DFT In Silico Modeling (DFT Calculations) DFT_Data Calculate Relative Energies (ΔG) of Conformers DFT->DFT_Data DFT_Data->Conclusion

Caption: Self-validating workflow for conformational analysis.

  • Structure Preparation:

    • Draw the 2D structure of the 2'-fluoroacetophenone derivative in a molecular editor.

    • Generate the initial 3D coordinates for both the s-cis and s-trans conformers.

  • Geometry Optimization:

    • Rationale: This step finds the lowest energy geometry for each starting conformer. The choice of functional and basis set is a balance between accuracy and computational cost. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted standard for such systems.[10]

    • Method: Perform a full geometry optimization for both the s-cis and s-trans structures.

  • Frequency Calculation:

    • Rationale (Self-Validating Step): A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

    • Method: Perform a frequency calculation on each optimized geometry. Confirm that there are no imaginary frequencies. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.

  • Energy Calculation and Analysis:

    • Extract the Gibbs free energy (G) for both conformers.

    • Calculate the relative energy difference (ΔG) = G(s-cis) - G(s-trans).

    • A positive ΔG confirms that the s-trans conformer is more stable. The magnitude of ΔG can be used with the Boltzmann distribution equation to estimate the population ratio of the conformers at a given temperature.

Data Synthesis and Interpretation

Table 1: Representative Data for 2'-Fluoroacetophenone

Method Parameter Result Interpretation
NMR ⁵J(Hα, F) Coupling ~5 Hz in CCl₄[7] Confirms close proximity of methyl H and F
X-ray F-C-C=O Dihedral Angle ~180° Unambiguous s-trans conformation in solid state

| DFT | ΔG (s-cis - s-trans) | > 0[4] | s-trans is the thermodynamically favored conformer |

Conclusion and Implications for Drug Development

The conformational analysis of 2'-fluoro-substituted acetophenones reveals an almost exclusive preference for the s-trans conformation. This preference is not subtle; it is a powerful directing effect driven by the electronic repulsion between the ortho-fluorine and the carbonyl oxygen. This structural rigidity is a highly desirable trait in drug design. By locking the molecule into a single, predictable conformation, medicinal chemists can design ligands with higher specificity and reduced entropic penalties upon binding to a biological target. The methodologies outlined in this guide—combining advanced NMR techniques, definitive X-ray crystallography, and corroborative DFT calculations—provide a robust, self-validating framework for any scientist seeking to understand and leverage the profound conformational effects of fluorine in molecular design.

References

  • Title: Conformational property of 2′-fluoroacetophenone derivatives. Source: ResearchGate URL: [Link]

  • Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto Source: RSC Publishing URL: [Link]

  • Title: Unlock the Potential of 2'-Fluoroacetophenone: A Comprehensive Guide for Chemical Synthesis and Pharmaceutical Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Conformational-Analysis-of-1%2C3-Difluorinated-Alkanes-Wag ner-Tautermann/6e6c4331572459a9332e482270921e1495393081]([Link] ner-Tautermann/6e6c4331572459a9332e482270921e1495393081)

  • Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: PMC - NIH URL: [Link]

  • Title: A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents Source: ResearchGate URL: [Link]

  • Title: Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings Source: PubMed URL: [Link]

  • Title: Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage Source: ChemRxiv URL: [Link]

  • Title: Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds Source: Fluorine Notes URL: [Link]

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An In-Depth Technical Guide to the Synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-fluoro-5-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic strategies, including Friedel-Crafts acylation and a multi-step approach involving the Fries rearrangement. The guide delves into the mechanistic underpinnings of these reactions, provides detailed, field-proven experimental protocols, and discusses the critical aspects of purification and characterization. All data and protocols are supported by citations from authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound, also known as 2'-fluoro-5'-methoxyacetophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its substituted phenyl ring serves as a versatile scaffold for the construction of more complex molecules. The presence of the fluoro and methoxy groups imparts specific electronic properties that can influence the biological activity and pharmacokinetic profile of derivative compounds.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 80309-38-2[1]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.16 g/mol [2]
Appearance Liquid[2]
Density 1.188 g/mL at 25 °C[2]
Refractive Index n20/D 1.5186[2]
Flash Point >110 °C (>230 °F) - closed cup[2]

Safety and Handling:

This compound is classified as harmful if swallowed and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from a reliable supplier.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several routes. This guide will focus on the two most logical and commonly employed strategies: direct Friedel-Crafts acylation of 4-fluoroanisole and a multi-step sequence commencing with a Fries rearrangement of 4-fluorophenyl acetate.

Pathway A: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] For the synthesis of our target molecule, this translates to the acylation of 4-fluoroanisole with acetyl chloride.

Mechanism and Regioselectivity:

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[5]

Caption: General mechanism of Friedel-Crafts acylation.

The methoxy group (-OCH₃) of 4-fluoroanisole is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[6] The fluorine atom is a deactivating group but is also an ortho, para-director. The directing effects of the methoxy group are dominant. Acylation is expected to occur at the positions ortho and para to the methoxy group. Since the para position is occupied by the fluorine atom, the acylation will be directed to the two ortho positions. However, due to the steric hindrance posed by the methoxy group, acylation is favored at the less hindered ortho position, which is adjacent to the fluorine atom, yielding the desired 2-acetyl product.

Pathway B: Fries Rearrangement and Subsequent Methylation

An alternative and often complementary route to Friedel-Crafts acylation is the Fries rearrangement.[1][7][8][9][10] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid.[8] This pathway involves three main steps:

  • Esterification: 4-Fluorophenol is esterified with acetyl chloride or acetic anhydride to form 4-fluorophenyl acetate.

  • Fries Rearrangement: The 4-fluorophenyl acetate undergoes an intramolecular rearrangement to yield predominantly the ortho-acylated product, 1-(5-fluoro-2-hydroxyphenyl)ethanone. Temperature control is crucial in this step, as lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[8]

  • Methylation: The resulting phenolic hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to afford the final product.

Fries_Pathway A 4-Fluorophenol B 4-Fluorophenyl acetate A->B Acetyl Chloride (Esterification) C 1-(5-Fluoro-2-hydroxyphenyl)ethanone B->C AlCl₃, Heat (Fries Rearrangement) D This compound C->D Dimethyl Sulfate, Base (Methylation)

Caption: Multi-step synthesis via Fries rearrangement.

Causality in Pathway Choice:

  • Friedel-Crafts Acylation (Pathway A): This is the more direct route. However, anisole and its derivatives can be susceptible to demethylation by strong Lewis acids like AlCl₃, especially at elevated temperatures. This can reduce the yield of the desired methoxy-substituted product. The choice of a milder Lewis acid, such as FeCl₃, or careful temperature control can mitigate this side reaction.

  • Fries Rearrangement (Pathway B): This pathway avoids the issue of demethylation during the C-C bond-forming step. The Fries rearrangement can offer better regioselectivity in some cases. However, it is a multi-step synthesis, which may result in a lower overall yield and requires the handling of additional reagents and purification steps.

Detailed Experimental Protocols

Protocol for Pathway A: Friedel-Crafts Acylation of 4-Fluoroanisole

This protocol is adapted from established procedures for the acylation of anisole.[5][6]

Materials:

  • 4-Fluoroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel over 15 minutes.

  • Addition of 4-Fluoroanisole: To the resulting mixture, add a solution of 4-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Stir until the ice has melted and the layers have separated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), 5% NaOH solution (100 mL), and brine (100 mL). The basic wash removes any unreacted acetyl chloride and phenolic byproducts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol for Pathway B: Fries Rearrangement and Methylation

Step 1: Synthesis of 4-Fluorophenyl Acetate

  • To a solution of 4-fluorophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-fluorophenyl acetate, which can often be used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(5-Fluoro-2-hydroxyphenyl)ethanone

This protocol is based on a patented procedure for a similar transformation.

  • In a reaction vessel, place anhydrous aluminum chloride (2.5 equivalents).

  • Heat the aluminum chloride to 130-140 °C.

  • Slowly add 4-fluorophenyl acetate (1.0 equivalent) to the molten aluminum chloride.

  • Stir the mixture at 140-150 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by adding it to a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude 1-(5-fluoro-2-hydroxyphenyl)ethanone.

Step 3: Methylation to this compound

  • To a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add dimethyl sulfate (1.2 equivalents) dropwise.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, filter off the potassium carbonate and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to obtain the crude final product.

Purification and Characterization

Purification:

The crude this compound obtained from either pathway is typically an oil and can be purified by one of the following methods:

  • Vacuum Distillation: This is an effective method for purifying liquid products on a larger scale. The product should be distilled under reduced pressure to avoid decomposition.

  • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a suitable eluent system.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for structural elucidation.[11] The expected chemical shifts for the target molecule are as follows:

  • ¹H NMR:

    • A singlet for the acetyl methyl protons (-COCH₃) around δ 2.6 ppm.

    • A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.

    • Three aromatic protons in the region of δ 6.9-7.5 ppm, showing characteristic splitting patterns due to H-H and H-F coupling.

  • ¹³C NMR:

    • A signal for the acetyl methyl carbon around δ 29 ppm.

    • A signal for the methoxy carbon around δ 56 ppm.

    • A signal for the carbonyl carbon around δ 198 ppm.

    • Six aromatic carbon signals, with those bearing or adjacent to the fluorine atom showing characteristic C-F coupling.

Infrared (IR) Spectroscopy:

The IR spectrum should show a strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1680 cm⁻¹. Other characteristic peaks include C-O stretching for the ether and C-F stretching.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.16 g/mol ).

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound. The direct Friedel-Crafts acylation of 4-fluoroanisole offers a more atom-economical and shorter pathway, while the multi-step approach via a Fries rearrangement provides an alternative that can circumvent potential side reactions like demethylation. The choice of pathway will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided protocols, grounded in established chemical principles and supported by literature, offer a robust starting point for the successful synthesis, purification, and characterization of this valuable chemical intermediate.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. Retrieved from [Link]

  • Aaron Chemistry GmbH. (n.d.). 80309-38-2 | MFCD01074363. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Fluoro-5-methoxyphenyl)ethanone, a substituted acetophenone, serves as a critical building block in the synthesis of various pharmacologically active compounds and functional materials. Its chemical structure, featuring a fluorine atom and a methoxy group on the phenyl ring, introduces specific electronic and conformational properties that are crucial for its reactivity and biological interactions. Therefore, the unambiguous confirmation of its structure and purity is a non-negotiable prerequisite for its use in any research and development setting.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the characterization of this compound. We will delve into the principles of these techniques, provide field-proven experimental protocols, and offer a detailed interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the structural verification of this and similar compounds.

I. Mass Spectrometry (MS) Analysis

Principle of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that provides valuable structural information through characteristic fragmentation patterns. In the ion source, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺·).[1][2] The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, stable charged ions and neutral radicals.[2][3] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.[2]

Experimental Protocol for EI-MS

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane. The high purity of the solvent is critical to avoid interference from impurities.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: m/z 40-300

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for enhanced separation and purity assessment. Acquire the mass spectrum.

Data Interpretation for this compound

The molecular formula for this compound is C₉H₉FO₂. The expected molecular weight is approximately 168.16 g/mol .[4]

  • Molecular Ion Peak (M⁺·): The mass spectrum will exhibit a molecular ion peak at m/z = 168. This peak confirms the molecular weight of the compound.

  • Key Fragmentation Patterns: The fragmentation of acetophenones is well-characterized and primarily involves two key pathways:

    • Alpha-Cleavage (α-cleavage): This is the most favorable fragmentation pathway for ketones. It involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (·CH₃). This generates a stable acylium ion.

      • [M - 15]⁺: A prominent peak will be observed at m/z = 153 (168 - 15), corresponding to the [C₈H₆FO₂]⁺ ion. This is often the base peak (the most intense peak) in the spectrum.

    • Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of an acetyl radical (·COCH₃).

      • [M - 43]⁺: A peak at m/z = 125 (168 - 43) may be observed, corresponding to the [C₇H₆FO]⁺ ion.

The presence of the molecular ion peak at m/z 168 and the characteristic base peak at m/z 153 provides strong evidence for the identity of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can determine the connectivity of atoms and infer the three-dimensional structure.

A. ¹H NMR Spectroscopy

Principle of ¹H NMR

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. This information is derived from the chemical shift (δ), integration, and spin-spin coupling (multiplicity) of the NMR signals.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Temperature: 298 K (25 °C).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

Data Interpretation for this compound

The structure of this compound has three distinct regions for proton signals: the aromatic region, the methoxy region, and the acetyl methyl region.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.5-7.6dd1HH-6This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It is coupled to H-4 (meta, small J) and H-3 (ortho, larger J).
~7.1-7.2ddd1HH-3This proton is ortho to the fluorine atom and meta to the acetyl group. It will show coupling to H-4 (ortho, large J), H-6 (para, small J), and the fluorine atom.
~6.9-7.0dd1HH-4This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift. It is coupled to H-3 (ortho, large J) and H-6 (meta, small J).
~3.9s3H-OCH₃The methoxy protons are deshielded by the adjacent oxygen atom and appear as a singlet.
~2.6d3H-COCH₃The acetyl methyl protons are deshielded by the carbonyl group. A through-space coupling to the ortho fluorine atom may result in a doublet with a small coupling constant.[5]
  • dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, d = doublet

B. ¹³C NMR Spectroscopy

Principle of ¹³C NMR

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. A key feature in the ¹³C NMR of organofluorine compounds is the presence of carbon-fluorine (C-F) coupling, which can be observed over one or more bonds.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Acquisition Mode: Proton-decoupled mode to simplify the spectrum to singlets for each carbon (unless C-F coupling is present).

  • Data Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans may be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Interpretation for this compound

The ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The presence of the fluorine atom will cause the signals for the carbons in the phenyl ring to appear as doublets due to C-F coupling.

Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment Rationale
~195-200dC=OThe carbonyl carbon is significantly deshielded and appears far downfield. It may show a small coupling to the fluorine atom.
~158-160dC-FThe carbon directly bonded to the fluorine atom (C-2) will be downfield and show a large one-bond C-F coupling constant (¹JCF).
~148-150sC-OCH₃The carbon attached to the methoxy group (C-5) will be downfield due to the oxygen's deshielding effect.
~125-130dC-1The carbon to which the acetyl group is attached (C-1) will show a smaller two-bond C-F coupling constant (²JCF).
~115-120dC-6This carbon will exhibit a three-bond C-F coupling constant (³JCF).
~110-115dC-4This carbon will show a two-bond C-F coupling constant (²JCF).
~105-110dC-3This carbon will exhibit a three-bond C-F coupling constant (³JCF).
~55-60s-OCH₃The methoxy carbon appears in the typical upfield region for sp³ carbons attached to an oxygen atom.
~30-35d-COCH₃The acetyl methyl carbon appears in the upfield region. It may show a small through-space coupling to the fluorine atom.[5]
  • d = doublet, s = singlet

III. Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The MS data confirms the molecular weight, while the ¹H and ¹³C NMR data provide a detailed map of the molecular structure.

Caption: Integrated workflow for structural elucidation.

By combining these datasets, we can confidently confirm the structure of this compound. The mass spectrum confirms the molecular formula C₉H₉FO₂, the ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methoxy and acetyl groups, and the ¹³C NMR, with its characteristic C-F coupling patterns, locks in the final structure.

IV. Conclusion

The spectroscopic characterization of this compound using Mass Spectrometry and NMR is a robust and definitive process. The predictable fragmentation in EI-MS and the distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR provide a wealth of information that, when integrated, leaves no ambiguity about the compound's structure and purity. The methodologies and data interpretations presented in this guide serve as a reliable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. Adherence to these analytical principles ensures the scientific integrity of any research or development program that utilizes this compound.

V. References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Starting material for 1-(2-Fluoro-5-methoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to this compound, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the two primary, field-proven synthetic routes, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important compound.

Introduction: The Significance of this compound

This compound, also known as 2-fluoro-5-methoxyacetophenone, is a valuable building block in organic synthesis. The presence of the fluoro and methoxy substituents on the phenyl ring imparts unique electronic properties and steric influences, making it a crucial precursor for the synthesis of a wide range of biologically active molecules. Its structural motif is found in various pharmaceutical candidates and agrochemicals, highlighting the importance of efficient and scalable synthetic routes. This guide will focus on providing the scientific community with the necessary technical details to confidently approach the synthesis of this versatile intermediate.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly achieved through two strategic approaches, each with its own set of considerations regarding starting material availability, reaction conditions, and overall efficiency.

  • Route A: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation of 4-Fluoroanisole. This is a direct and convergent approach that introduces the acetyl group onto the commercially available 4-fluoroanisole backbone in a single step.

  • Route B: Nucleophilic Substitution via Methylation of 5-Fluoro-2-hydroxyacetophenone. This two-step approach involves the initial synthesis of an advanced intermediate, 5-fluoro-2-hydroxyacetophenone, followed by methylation of the phenolic hydroxyl group.

The selection of the optimal route is often dictated by factors such as the cost and availability of starting materials, desired scale of production, and the laboratory's capabilities for handling specific reagents.

Route A: Friedel-Crafts Acylation of 4-Fluoroanisole

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] In this route, 4-fluoroanisole is treated with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4] The Lewis acid catalyst activates the acetylating agent to form a highly electrophilic acylium ion.[2][4] The electron-rich aromatic ring of 4-fluoroanisole then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex).[3] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired product, this compound.[3] The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The regioselectivity of the acylation is primarily governed by the powerful activating and directing effect of the methoxy group, leading to substitution at the position ortho to the methoxy group and meta to the fluorine atom.

Experimental Protocol

The following protocol is a representative procedure for the Friedel-Crafts acylation of 4-fluoroanisole.

Materials:

  • 4-Fluoroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C in a round-bottom flask, slowly add acetyl chloride (1.05 equivalents) via a dropping funnel.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15-20 minutes to form the acylium ion complex.

  • Slowly add a solution of 4-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation
ParameterRoute A: Friedel-Crafts Acylation
Starting Material 4-Fluoroanisole
Key Reagents Acetyl chloride, Aluminum chloride
Number of Steps 1
Key Advantages Direct, one-pot synthesis; utilizes a commercially available starting material.
Key Disadvantages Requires a stoichiometric amount of Lewis acid, which can be moisture-sensitive and lead to corrosive waste streams.[5] Potential for side reactions if not carefully controlled.[1]
Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluoroanisole 4-Fluoroanisole Reaction_Vessel Friedel-Crafts Acylation in Dichloromethane 4-Fluoroanisole->Reaction_Vessel Acetyl_chloride Acetyl_chloride Acetyl_chloride->Reaction_Vessel AlCl3 AlCl₃ AlCl3->Reaction_Vessel Quenching Quench with Ice/HCl Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Vacuum Distillation or Column Chromatography Drying_Concentration->Purification Final_Product 1-(2-Fluoro-5- methoxyphenyl)ethanone Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Route B: Methylation of 5-Fluoro-2-hydroxyacetophenone

This synthetic strategy involves two distinct stages: the synthesis of the key intermediate, 5-fluoro-2-hydroxyacetophenone, followed by its methylation to yield the final product.

Step 1: Synthesis of 5-Fluoro-2-hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is an effective method for the synthesis of hydroxyaryl ketones.[6] In this reaction, a phenolic ester is rearranged to a mixture of ortho and para hydroxy ketones in the presence of a Lewis acid catalyst. For the synthesis of 5-fluoro-2-hydroxyacetophenone, 4-fluorophenyl acetate is the starting material, which can be readily prepared from 4-fluorophenol and acetyl chloride.[6]

4.1.1. Experimental Protocol for Fries Rearrangement

Materials:

  • 4-Fluorophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Water

  • Ethyl acetate

Procedure: [6]

  • In a three-neck flask, add 4-fluorophenol and cool to 0 °C with stirring.

  • Slowly add acetyl chloride dropwise to the flask.

  • After the addition, stir the mixture at 25 °C for 2 hours.

  • Heat the mixture to 130 °C and slowly add anhydrous aluminum trichloride.

  • After the addition, stir the resulting mixture at 130 °C for 2 hours.

  • Cool the mixture and add water with stirring.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and concentrate in vacuo to obtain the crude 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone.

Step 2: Methylation of 5-Fluoro-2-hydroxyacetophenone

The phenolic hydroxyl group of 5-fluoro-2-hydroxyacetophenone is then methylated to afford the final product. A common and effective method for this transformation is the Williamson ether synthesis, using a methylating agent such as dimethyl sulfate in the presence of a base.[7]

4.2.1. Experimental Protocol for Methylation

Materials:

  • 5-Fluoro-2-hydroxyacetophenone

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Concentrated ammonia solution

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

  • In a round-bottom flask, prepare a stirred mixture of 5-fluoro-2-hydroxyacetophenone and potassium carbonate in acetone.

  • Add dimethyl sulfate dropwise to the mixture over 45 minutes.

  • Heat the mixture under reflux for 8 hours.

  • After cooling, add concentrated ammonia solution and filter to remove inorganic solids.

  • Remove the solvent under reduced pressure.

  • Dissolve the product in ether and wash with water.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether under reduced pressure.

  • Distill the residue under vacuum to obtain pure 5-fluoro-2-methoxyacetophenone.

Data Presentation
ParameterRoute B: Methylation of 5-Fluoro-2-hydroxyacetophenone
Starting Material 4-Fluorophenol
Key Reagents Acetyl chloride, Aluminum chloride, Dimethyl sulfate, Potassium carbonate
Number of Steps 2
Key Advantages Avoids the direct handling of large quantities of moisture-sensitive Lewis acids in the final step. The intermediates are often crystalline solids, which can be easier to purify.
Key Disadvantages A multi-step synthesis, which can lead to a lower overall yield. The use of dimethyl sulfate, which is highly toxic and requires careful handling.
Workflow Diagram

Methylation_Workflow cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Methylation cluster_product_b Final Product 4-Fluorophenol 4-Fluorophenol Fries_Reaction Fries Rearrangement 4-Fluorophenol->Fries_Reaction Acetyl_chloride_1 Acetyl chloride Acetyl_chloride_1->Fries_Reaction AlCl3_1 AlCl₃ AlCl3_1->Fries_Reaction Intermediate 5-Fluoro-2-hydroxy- acetophenone Fries_Reaction->Intermediate Methylation_Reaction Williamson Ether Synthesis in Acetone Intermediate->Methylation_Reaction Dimethyl_sulfate Dimethyl sulfate Dimethyl_sulfate->Methylation_Reaction K2CO3 K₂CO₃ K2CO3->Methylation_Reaction Final_Product_B 1-(2-Fluoro-5- methoxyphenyl)ethanone Methylation_Reaction->Final_Product_B

Caption: Two-step workflow for the synthesis of this compound via Fries rearrangement and subsequent methylation.

Conclusion: Selecting the Optimal Synthetic Pathway

Both the Friedel-Crafts acylation of 4-fluoroanisole and the methylation of 5-fluoro-2-hydroxyacetophenone are viable and effective methods for the synthesis of this compound.

  • Route A (Friedel-Crafts Acylation) is a more direct and atom-economical approach, making it potentially more suitable for large-scale industrial production, provided that the challenges associated with the use and disposal of the Lewis acid catalyst can be effectively managed.

  • Route B (Methylation) , while being a two-step process, offers the advantage of potentially easier purification of the intermediate and avoids a final-step Friedel-Crafts reaction, which can sometimes be challenging to control. This route may be preferable for laboratory-scale synthesis or when the direct acylation proves to be low-yielding or produces difficult-to-separate isomers.

The ultimate choice of synthetic route will depend on a careful evaluation of factors such as cost, scale, safety, and available equipment. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.

References

  • Synthesis of 5-fluoro-2-methoxyacetophenone. PrepChem.com.

  • Friedel–Crafts Acylation. MilliporeSigma.

  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis. ChemicalBook.

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison.

  • Preparation method of 2-methoxy-5-fluorobromoacetophenone. Google Patents.

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.

  • Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents.

  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

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The Ortho-Fluorine Effect: Unpacking the Complex Electronic Landscape of 2'-Fluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The 2'-fluoroacetophenone moiety, in particular, presents a fascinating case study in the nuanced electronic behavior of fluorine. This guide delves into the core principles governing the electronic effects of the ortho-fluorine substituent, moving beyond simplistic explanations to provide a field-proven perspective for researchers. We will explore the dichotomy of inductive and resonance effects, the critical role of fluorine in dictating molecular conformation, and the experimental and computational methodologies required to quantify these influences. This paper is structured to serve as a practical reference for drug development professionals seeking to harness the unique properties of fluorine to design next-generation therapeutics.

Part 1: The Fundamental Dichotomy of Fluorine's Electronic Influence

Understanding the electronic contribution of a fluorine atom on an aromatic ring requires appreciating its dual nature. Fluorine simultaneously exerts two powerful, opposing electronic forces: a potent inductive withdrawal (-I) and a moderate resonance donation (+M).[3][4] The interplay between these two effects is the primary determinant of the chemical reactivity and physical properties of 2'-fluoroacetophenone derivatives.

The Inductive Effect (-I): An Electronegativity-Driven Withdrawal

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bond framework.[3][4] This effect is distance-dependent and has two major consequences for the 2'-fluoroacetophenone scaffold:

  • Aromatic Ring Deactivation: The fluorine atom withdraws electron density from the entire aromatic ring, rendering it less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted acetophenone.[3][5]

  • Carbonyl Group Activation: The inductive pull extends to the acetyl group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the carbonyl more susceptible to nucleophilic attack.[3] A study on the enzymatic reduction of para-substituted acetophenones confirmed that electron-withdrawing groups on the benzene ring play a crucial role in determining the reduction rate.[6]

The Resonance Effect (+M): A Lone Pair-Driven Donation

Despite its strong inductive pull, fluorine possesses lone pairs of electrons in p-orbitals that can overlap with the aromatic π-system, donating electron density back into the ring.[3][5][7] This resonance, or mesomeric, effect primarily enriches the electron density at the ortho and para positions relative to the fluorine atom.

In the context of electrophilic aromatic substitution, this +M effect, while weaker than the -I effect, is sufficient to direct incoming electrophiles to the positions it activates (ortho and para to the fluorine). This explains the classic textbook paradox of fluorine being a deactivating, yet ortho, para-directing substituent.[5][8]

Figure 1: Opposing electronic forces in 2'-fluoroacetophenone.

Part 2: Conformational Control via the Ortho-Fluorine Substituent

Perhaps the most significant consequence of placing a fluorine atom at the 2'-position is its profound influence on the molecule's preferred conformation. This steric and electronic control has direct implications for drug design, as molecular shape is critical for receptor binding.

The Predominance of the s-trans Conformer

NMR spectroscopic studies have provided definitive evidence that 2'-fluoroacetophenone derivatives overwhelmingly adopt an s-trans conformation in solution.[9][10] In this arrangement, the carbonyl oxygen of the acetyl group is oriented away from the ortho-fluorine atom. The alternative s-cis conformer, where the fluorine and oxygen are syn-periplanar, is energetically unfavorable due to strong electrostatic repulsion between the two highly electronegative atoms.[9][10]

This conformational locking is a key feature that medicinal chemists can exploit. It reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Evidence from Through-Space NMR Coupling

The most compelling evidence for the locked s-trans conformation comes from the observation of through-space spin-spin coupling (TS-coupling) in NMR spectra.[10] When two nuclei, such as ¹H and ¹⁹F or ¹³C and ¹⁹F, are held in close proximity (less than the sum of their van der Waals radii), they can exchange spin information directly through space, regardless of the number of bonds separating them.[9][10]

In 2'-fluoroacetophenone derivatives, significant coupling constants are observed between the ortho-fluorine and the α-protons (⁵JHF) and α-carbon (⁴JCF) of the acetyl group.[9][10] These couplings, which are absent in isomers like 3'-fluoroacetophenone where such proximity is impossible, are only possible in the s-trans conformation.[9]

Conformational_Preference cluster_cis s-cis Conformer (Unfavorable) cluster_trans s-trans Conformer (Favorable) cis_mol F ↔ O Repulsion cis_desc Strong electrostatic clash destabilizes this form. trans_mol F and O are distal trans_desc Minimized repulsion. Allows for Through-Space NMR Coupling (Hα ↔ F). Unfavorable High Energy cluster_cis cluster_cis Unfavorable->cluster_cis Favorable Low Energy cluster_trans cluster_trans Favorable->cluster_trans

Figure 2: Energy landscape of s-cis vs. s-trans conformers.

SolventDielectric Constant (ε)⁵J (Hα, F) / Hz⁴J (Cα, F) / Hz
Benzene-d₆2.283.09.8
Chloroform-d4.813.210.5
Acetone-d₆21.13.511.2
DMSO-d₆47.23.711.6
Table 1: Representative through-space coupling constants for a 2'-fluoroacetophenone derivative in various solvents. The persistence of significant coupling across solvents with different dielectric constants demonstrates the stability of the s-trans conformation. Data adapted from reference[9].

Part 3: Methodologies for Quantifying Electronic Effects

To rationally design molecules, it is essential to move from qualitative descriptions to quantitative measurements of electronic effects. A multi-pronged approach combining kinetic studies, advanced spectroscopy, and computational chemistry provides the most comprehensive understanding.

Hammett Analysis for Reaction Kinetics

The Hammett equation is a venerable yet powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants with the electronic properties of substituents on an aromatic ring.[11][12]

The Hammett Equation: log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent (e.g., F, Cl, NO₂) at the meta or para position. It is a measure of the inductive and resonance effects of that group.

  • ρ (Rho): The reaction constant, which measures the sensitivity of a specific reaction to the electronic effects of the substituents. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups, while a negative ρ indicates it is favored by electron-donating groups.

Substituentσ_metaσ_para
-H0.000.00
-F +0.34 +0.06
-Cl+0.37+0.23
-OCH₃+0.12-0.27
-CF₃+0.43+0.54
-NO₂+0.71+0.78
Table 2: Selected Hammett constants. Note the strongly electron-withdrawing nature of fluorine at the meta position (+0.34) and the near-neutral effect at the para position (+0.06), where its -I and +M effects nearly cancel. Data sourced from reference[13].

This protocol describes a representative experiment to determine the reaction constant (ρ) for the base-catalyzed hydrolysis of a series of para-substituted 2'-fluoroacetophenone derivatives (if they were available as esters).

  • Synthesis: Prepare a series of esters of a carboxylic acid derivative of 2'-fluoroacetophenone, each with a different substituent (e.g., H, Cl, OCH₃, NO₂) at the 5'-position (para to the fluorine).

  • Reaction Setup: For each ester, prepare a solution of known concentration in a suitable solvent (e.g., 85% ethanol/water). Prepare a solution of sodium hydroxide of known concentration.

  • Kinetic Runs: Equilibrate both solutions to a constant temperature (e.g., 30°C) in a water bath. Mix the solutions to initiate hydrolysis.

  • Monitoring: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., with a known amount of HCl).

  • Quantification: Determine the concentration of the remaining ester or the formed carboxylate at each time point using a suitable analytical technique, such as HPLC or titration.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of this line gives the pseudo-first-order rate constant, k.

  • Hammett Plot: Plot log(kX/kH) for each substituted ester against the corresponding Hammett σpara constant. The slope of the resulting line is the reaction constant, ρ.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally sensitive probe of the local electronic environment.[14] The fluorine nucleus has 100% natural abundance and a spin of ½, making it highly receptive to NMR experiments.[14][15] Its chemical shift is exquisitely sensitive to changes in electron density, spanning a range of over 800 ppm.[14][16] This allows for the direct observation of how different substituents on the 2'-fluoroacetophenone scaffold modulate the electronic environment of the fluorine atom itself.

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2'-fluoroacetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the ¹⁹F probe.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

    • Use a standard pulse sequence (e.g., a simple pulse-acquire).

    • Set an appropriate spectral width to cover the expected chemical shift range (e.g., -100 to -150 ppm for an Ar-F).

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to an internal or external standard (e.g., CFCl₃ at 0 ppm).

  • Analysis: Analyze the chemical shift, multiplicity (coupling to protons), and integration of the ¹⁹F signal.

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations provide an invaluable in silico complement to experimental data.[17] These methods can accurately model the electronic structure of molecules, offering insights that are difficult to obtain experimentally.[18][19]

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the van der Waals surface of the molecule, clearly showing the electron-rich (negative) and electron-poor (positive) regions. They provide a powerful visual representation of the inductive effect.

  • Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict reactivity. The fluorine atom's presence lowers the energy of these orbitals compared to non-fluorinated analogues.[17]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies charge transfer interactions and delocalization, providing numerical data on the strength of the resonance effect.[18]

Analysis_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm cluster_syn Synthesis & Interpretation Synthesis Synthesize Derivatives Kinetics Hammett Analysis (Kinetics) Synthesis->Kinetics NMR 19F NMR Spectroscopy (Ground State) Synthesis->NMR Interpretation Correlate Data Kinetics->Interpretation NMR->Interpretation DFT DFT Calculations ESP ESP Maps (Charge Distribution) DFT->ESP NBO NBO Analysis (Resonance) DFT->NBO ESP->Interpretation NBO->Interpretation Design Rational Drug Design Interpretation->Design

Figure 3: Integrated workflow for analyzing electronic effects.

Part 4: Implications in Medicinal Chemistry and Drug Design

The unique electronic and conformational properties imparted by the ortho-fluorine in acetophenone derivatives are not mere academic curiosities; they are strategic tools for drug design.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage. Placing a fluorine at a site that is susceptible to oxidative metabolism by cytochrome P450 enzymes is a common and effective strategy to increase a drug's half-life and bioavailability.[20][21]

  • Modulating Acidity/Basicity (pKa): The strong -I effect of fluorine can significantly lower the pKa of nearby functional groups.[21][22] This can be used to fine-tune the ionization state of a drug at physiological pH, which is critical for solubility, membrane permeability, and receptor binding.

  • Enhancing Binding Affinity: Fluorine can participate in non-covalent interactions within a protein's active site, including hydrogen bonds (with C-F acting as a weak H-bond acceptor), dipole-dipole, and multipolar interactions.[22][23] The conformationally restricted nature of 2'-fluoroacetophenone derivatives can pre-organize the molecule for optimal binding, further enhancing affinity.[9][10]

  • Improving CNS Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which often enhances its ability to cross the blood-brain barrier.[20][24] This is a critical consideration in the design of drugs targeting the central nervous system.

Conclusion

The 2'-fluoroacetophenone scaffold exemplifies the complex and powerful role of fluorine in modern chemistry. The ortho-fluorine atom is not a passive spectator; it is an active controller of the molecule's electronic landscape and three-dimensional shape. Its strong inductive withdrawal activates the carbonyl group while its resonance donation directs aromatic substitution. Critically, it locks the acetyl group into a predictable s-trans conformation, a feature that can be decisively leveraged in structure-based drug design. By employing a synergistic combination of kinetic analysis, advanced NMR spectroscopy, and computational modeling, researchers can fully elucidate and exploit these effects to engineer molecules with optimized potency, selectivity, and pharmacokinetic properties. A thorough understanding of these fundamental principles is indispensable for any scientist working at the frontier of drug discovery and development.

References

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A Theoretical and Computational Guide to the Reactivity of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 1-(2-Fluoro-5-methoxyphenyl)ethanone, a substituted acetophenone with significant potential as a building block in medicinal chemistry and materials science. In the absence of extensive experimental literature on this specific molecule, this document leverages established principles of physical organic chemistry and computational methodologies to predict its electronic structure, reactivity patterns, and spectroscopic signatures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this versatile intermediate into their research programs.

Introduction: The Structural and Electronic Landscape

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The molecule features a benzene ring substituted with a fluorine atom, a methoxy group, and an acetyl group. The interplay of the electron-withdrawing nature of the fluorine and acetyl groups, and the electron-donating character of the methoxy group, creates a nuanced electronic environment that governs its reactivity in various chemical transformations.

The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), while the methoxy group exhibits a resonance electron-donating effect (+R) and a weaker inductive withdrawing effect (-I). The acetyl group is strongly electron-withdrawing through both resonance (-R) and induction (-I). These competing electronic effects modulate the electron density of the aromatic ring and influence the reactivity of the carbonyl group.

Computational Methodology: A Predictive Framework

To quantitatively probe the reactivity of this compound, Density Functional Theory (DFT) calculations serve as a powerful predictive tool.[1][2][3][4][5][6] A typical computational protocol for such an investigation is outlined below.

Experimental Protocol: Computational Analysis Workflow
  • Geometry Optimization: The three-dimensional structure of this compound is first optimized to its lowest energy conformation using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.[1]

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.[6]

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular electronic interactions, such as hyperconjugation and charge delocalization, which provide deeper insights into the molecule's stability and reactivity.[1]

G Computational Workflow for Reactivity Analysis cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Interpretation node_setup Define Molecular Structure (this compound) node_geom Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_setup->node_geom node_freq Frequency Calculation node_geom->node_freq node_fmo FMO Analysis (HOMO, LUMO, Energy Gap) node_geom->node_fmo node_mep MEP Mapping node_geom->node_mep node_nbo NBO Analysis node_geom->node_nbo node_spectra Simulate Spectra (IR, Raman) node_freq->node_spectra node_reactivity Predict Reactivity (Electrophilic/Nucleophilic Sites) node_fmo->node_reactivity node_mep->node_reactivity node_stability Assess Stability (Intramolecular Interactions) node_nbo->node_stability

Caption: Workflow for the computational analysis of molecular reactivity.

Predicted Reactivity

Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring will govern the outcome of electrophilic aromatic substitution reactions. The strongly activating methoxy group is an ortho-, para-director, while the weakly deactivating fluorine atom is also an ortho-, para-director. The acetyl group is a meta-director and is strongly deactivating. The positions ortho and para to the methoxy group are C4 and C6. The position ortho to the fluorine is C3 and the position para is C5 (already substituted with the methoxy group). The position meta to the acetyl group is C3 and C5.

Considering the combined effects, the C4 position is the most activated towards electrophilic attack due to the strong +R effect of the methoxy group at the para position. The C6 position is sterically hindered by the adjacent acetyl group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.

Nucleophilic Reactions at the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. Reactions such as reduction with sodium borohydride, Grignard addition, and Wittig olefination are expected to proceed readily at this site. The electron-withdrawing nature of the fluorinated phenyl ring may enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to unsubstituted acetophenone.

Nucleophilic Aromatic Substitution (SNAr)

While the aromatic ring is generally electron-rich due to the methoxy group, the presence of the fluorine atom, a good leaving group in SNAr reactions, and the activating effect of the ortho-acetyl group, could allow for nucleophilic aromatic substitution under certain conditions. Strong nucleophiles may displace the fluorine atom, particularly if the reaction is facilitated by a strong base.

Predicted Spectroscopic Data

Based on DFT calculations and data from structurally similar compounds, the following spectroscopic features for this compound can be predicted.[7][8][9]

Table 1: Predicted Key Spectroscopic Data

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons with distinct chemical shifts due to the electronic effects of the substituents. A singlet for the methoxy protons (~3.9 ppm) and a singlet for the acetyl protons (~2.6 ppm).
¹³C NMR A downfield signal for the carbonyl carbon (~196 ppm). Aromatic carbons showing characteristic shifts influenced by the fluorine and methoxy substituents. Signals for the methoxy and acetyl carbons.
FT-IR A strong carbonyl (C=O) stretching vibration around 1680 cm⁻¹. C-O stretching vibrations for the methoxy group and the aryl ether. A C-F stretching vibration. Aromatic C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₉FO₂ (168.17 g/mol ).[10] Fragmentation patterns characteristic of acetophenones, such as the loss of the acetyl group.

Potential Applications in Drug Development

Substituted acetophenones are valuable precursors in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, a common strategy in medicinal chemistry. The methoxy group provides a handle for further functionalization or can participate in key binding interactions with biological targets.

For instance, this molecule could serve as a key intermediate in the synthesis of chalcones, which are known to exhibit a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2]

G Potential Synthetic Utility in Drug Discovery cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Intermediate Classes cluster_applications Potential Bioactive Scaffolds node_start This compound node_reduction Reduction node_start->node_reduction node_condensation Condensation (e.g., Aldol) node_start->node_condensation node_halogenation α-Halogenation node_start->node_halogenation node_snar SNAr node_start->node_snar node_alcohol Chiral Alcohols node_reduction->node_alcohol node_chalcone Chalcones node_condensation->node_chalcone node_haloketone α-Haloketones node_halogenation->node_haloketone node_ether Substituted Ethers node_snar->node_ether node_cns CNS Agents node_alcohol->node_cns node_antimicrobial Antimicrobials node_chalcone->node_antimicrobial node_anticancer Anticancer Agents node_chalcone->node_anticancer node_haloketone->node_anticancer

Caption: Synthetic pathways from this compound.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of the reactivity of this compound. By applying fundamental principles of organic chemistry and leveraging the predictive power of computational methods, we have elucidated its likely behavior in key chemical reactions and predicted its characteristic spectroscopic signatures. The insights presented herein are intended to guide the experimental design and accelerate the application of this promising molecule in synthetic chemistry and drug discovery.

References

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  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Retrieved from [Link]

  • Patel, U. H., & Gandhi, S. A. (2012). Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxy-phenyl). Scirp.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. NIH. Retrieved from [Link]

  • Osigbemhe, I. G., et al. (2022). Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors | Request PDF. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Claisen-Schmidt Condensation with 2'-Fluoro-5'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the Claisen-Schmidt condensation reaction, specifically focusing on the use of 2'-Fluoro-5'-methoxyacetophenone. The content herein is structured to offer not just a procedural walkthrough but a deeper understanding of the reaction's nuances, empowering researchers to optimize conditions and troubleshoot effectively. The resulting chalcone derivatives are of significant interest in medicinal chemistry, serving as precursors to flavonoids and other biologically active heterocyclic compounds.[1][2][3]

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a pivotal class of organic compounds.[4][5] They are abundant in nature and serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids.[1][2] The scientific community has shown immense interest in chalcones due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][6][7][8] The presence of an α,β-unsaturated ketone moiety makes them versatile synthons for the synthesis of various heterocyclic compounds.[9]

The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones.[10] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[11][12] The reaction proceeds via an aldol condensation mechanism, where a ketone enolate attacks the aldehyde, followed by dehydration to yield the thermodynamically stable α,β-unsaturated ketone.[11][12]

This guide specifically addresses the use of 2'-Fluoro-5'-methoxyacetophenone as the ketone component. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group on the acetophenone ring can influence the reactivity of the α-protons and the stability of the resulting chalcone, making a tailored protocol essential for optimal results.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a classic example of a crossed aldol condensation.[13] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of the acetophenone to form a resonance-stabilized enolate ion.[12][14] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (often an alcohol) to form a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone.[11][12]

The key steps of the mechanism are as follows:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from 2'-Fluoro-5'-methoxyacetophenone.

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aromatic aldehyde.

  • Protonation: The intermediate alkoxide is protonated by the solvent.

  • Dehydration: The β-hydroxy ketone undergoes dehydration to form the final chalcone product.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Acetophenone 2'-Fluoro-5'-methoxy- acetophenone Enolate Enolate Formation Acetophenone->Enolate + Base Aldehyde Aromatic Aldehyde Attack Nucleophilic Attack Aldehyde->Attack Base Base (e.g., KOH) Enolate->Attack Adduct Aldol Adduct Formation Attack->Adduct Dehydration Dehydration Adduct->Dehydration - H2O Chalcone Chalcone Derivative Dehydration->Chalcone Experimental_Workflow start Start dissolve Dissolve Reactants (Acetophenone & Aldehyde) in Solvent start->dissolve add_base Add Base Catalyst (e.g., KOH) dissolve->add_base react Stir at Room Temperature or Microwave Irradiation add_base->react monitor Monitor Reaction by TLC react->monitor workup Pour into Ice Water & Acidify with HCl monitor->workup Reaction Complete filter Filter the Precipitate workup->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Methanol wash->recrystallize characterize Characterize the Pure Product recrystallize->characterize end End characterize->end

Sources

Application Notes and Protocols: 1-(2-Fluoro-5-methoxyphenyl)ethanone as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 1-(2-Fluoro-5-methoxyphenyl)ethanone, a pivotal intermediate in modern medicinal chemistry. The strategic placement of the fluoro and methoxy groups on the phenyl ring makes this ketone a valuable building block for synthesizing complex molecular architectures, particularly in the domain of kinase inhibitors.[1][2] We will detail a robust protocol for its synthesis via Friedel-Crafts acylation and demonstrate its utility through a case study on the synthetic pathway toward Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[3][4] These application notes are designed for researchers, chemists, and drug development professionals, offering both theoretical rationale and practical, step-by-step protocols.

Physicochemical Properties and Safety Considerations

This compound is a substituted acetophenone derivative. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating methoxy group, imparts unique reactivity and conformational properties that are leveraged in drug design to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 80309-38-2[5]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.17 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 49-55 °C[1]

Safety and Handling: As with all laboratory reagents, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7] It may cause skin and eye irritation.[6] All reagents used in its synthesis, particularly aluminum chloride and acetyl chloride, are hazardous and require careful handling. Aluminum chloride reacts violently with water, and acetyl chloride is corrosive and a lachrymator.[8] Always consult the latest Safety Data Sheet (SDS) before commencing any experimental work.[9]

Synthesis via Friedel-Crafts Acylation

Principle and Rationale: The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 4-fluoroanisole. This electrophilic aromatic substitution reaction utilizes a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from acetyl chloride.[8] The regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the fluorine atom (-F) is a deactivating, ortho, para-director. The powerful activating effect of the methoxy group governs the position of substitution, directing the incoming acyl group primarily to the para position (C5), which is sterically unhindered, yielding the desired product.

Experimental Workflow: The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Purification A Charge flask with AlCl₃ and DCM B Cool to 0°C (Ice Bath) A->B C Slowly add Acetyl Chloride B->C D Slowly add 4-Fluoroanisole in DCM C->D E Stir at RT for 2h D->E F Quench with HCl/Ice E->F I Evaporate Solvent G Extract with DCM F->G H Wash & Dry Organic Layer G->H H->I J Recrystallize from Ethanol/Water I->J K Dry to yield pure product J->K

Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Laboratory Protocol

Table 2: Reagents and Stoichiometry

ReagentM.W. ( g/mol )AmountMolesEquivalents
4-Fluoroanisole126.1310.0 g79.3 mmol1.0
Aluminum Chloride (AlCl₃)133.3411.6 g87.2 mmol1.1
Acetyl Chloride78.506.8 g (6.2 mL)86.7 mmol1.09
Dichloromethane (DCM)-150 mL--
6M Hydrochloric Acid (HCl)-50 mL--
Saturated NaHCO₃ (aq)-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-~10 g--

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Lewis Acid Slurry: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (11.6 g) and 100 mL of anhydrous dichloromethane (DCM). Cool the resulting slurry to 0°C using an ice-water bath.[8]

  • Acylium Ion Formation: Add acetyl chloride (6.2 mL) dropwise to the stirred slurry via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 15 minutes at 0°C.

  • Electrophilic Substitution: Dissolve 4-fluoroanisole (10.0 g) in 50 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.[10]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6M HCl, with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water to yield this compound as a white crystalline solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected Yield: 75-85%.

Application in Drug Synthesis: A Case Study on the Path to Osimertinib

Introduction to Osimertinib (Tagrisso®): Osimertinib is an FDA-approved, third-generation, irreversible EGFR tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[4][12] The molecular structure of Osimertinib features a complex aminopyrimidine core linked to an indole moiety and a substituted aniline fragment. This compound serves as a key starting material for the synthesis of this critical aniline fragment.

Synthetic Strategy Overview: The synthesis of the required N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine intermediate for Osimertinib often begins with a suitably functionalized aniline.[12] Our title compound, this compound, can be converted into a key precursor through a sequence of reactions, starting with regioselective nitration.

G cluster_0 Starting Intermediate cluster_1 Key Transformations A This compound B 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone A->B Nitration (HNO₃/H₂SO₄) C 4-Amino-5-fluoro-2-methoxyphenyl)ethanone B->C Reduction (e.g., Fe/NH₄Cl) D Advanced Intermediate for Osimertinib C->D Multi-step Elaboration

Caption: Synthetic pathway from the title compound to an advanced Osimertinib intermediate.
Protocol: Regioselective Nitration

This protocol describes the critical first step in elaborating the intermediate: the introduction of a nitro group at the C4 position, which is activated by the methoxy group and adjacent to the acetyl group.

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a stir bar and dropping funnel, add 20 mL of concentrated sulfuric acid (H₂SO₄). Cool the acid to 0°C in an ice-salt bath.

  • Nitrating Mixture: Slowly add 5.0 mL of concentrated nitric acid (HNO₃) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.

  • Substrate Addition: Dissolve 5.0 g (29.7 mmol) of this compound in 10 mL of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30 minutes. The internal temperature must be maintained between 0 and 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1.5 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude product, 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone, can be purified by recrystallization from ethanol to afford a pale yellow solid. This nitro-intermediate is a direct precursor for the aniline fragment required for the synthesis of Osimertinib and related kinase inhibitors.[3][12]

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its efficient synthesis via Friedel-Crafts acylation allows for large-scale production, while its unique electronic and steric properties make it an ideal starting point for constructing complex, high-value molecules. The protocols detailed in this guide provide a reliable framework for the synthesis and subsequent functionalization of this intermediate, empowering researchers to accelerate the discovery and development of novel therapeutics, particularly in the field of oncology.

References

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
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  • BASF. (2023). Safety data sheet.
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  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • 1st Scientific LLC. (n.d.). 1-(5-Fluoro-2-methoxyphenyl)ethanone.
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  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
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Application Notes & Protocols: The Strategic Use of 1-(2-Fluoro-5-methoxyphenyl)ethanone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Fluoro-5-methoxyphenyl)ethanone, also known as 5'-Fluoro-2'-methoxyacetophenone, is a highly versatile and strategically important building block in synthetic organic and medicinal chemistry.[1][2][3] Its unique substitution pattern—a fluorine atom ortho to the acetyl group and a methoxy group in the para position—provides a powerful handle for directing regioselective cyclization reactions and modulating the electronic properties of synthesized heterocycles. This guide provides an in-depth exploration of its application in the synthesis of two critical classes of heterocyclic compounds: quinolones and chromones. Detailed mechanistic insights, step-by-step protocols, and expert commentary are provided to enable researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their synthetic endeavors.

Introduction: The Significance of this compound

The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of efficient synthetic routes to complex molecular architectures. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and agrochemicals.[4] this compound has emerged as a valuable precursor due to the specific attributes conferred by its substituents.

  • Fluorine Atom: The ortho-fluoro group acts as a powerful directing group and enhances the biological activity and metabolic stability of the final products. In drug design, fluorine substitution is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties.

  • Methoxy Group: The para-methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring and serve as a handle for further functionalization, such as demethylation to a phenol, which can then be used for subsequent reactions.

  • Acetyl Group: The acetyl moiety is the primary reactive site for building the heterocyclic ring, readily undergoing condensation and cyclization reactions.

This combination makes this compound a privileged starting material for constructing heterocycles with significant potential in drug discovery.[5] This guide will focus on two exemplary and widely applicable transformations: the Gould-Jacobs reaction for quinolone synthesis and the Baker-Venkataraman rearrangement for chromone synthesis.

Application I: Synthesis of Novel Fluoroquinolone Scaffolds

Quinolones are a major class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV.[5] The Gould-Jacobs reaction is a classical and robust method for constructing the 4-quinolone core.[6][7][8] By employing this compound, we can generate quinolones with a substitution pattern that is not readily accessible through traditional aniline-based routes.

Mechanistic Rationale: A Modified Gould-Jacobs Approach

The traditional Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[6][7] Our approach adapts this logic by first transforming the acetophenone into a reactive enaminone intermediate, which then undergoes intramolecular cyclization.

The reaction proceeds through two key stages:

  • Enaminone Formation: The acetophenone reacts with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a vinylogous amide (enaminone). This step activates the acetyl group for cyclization.

  • Intramolecular Cyclization: The enaminone is then treated with a primary amine. The subsequent intramolecular cyclization, driven by the nucleophilicity of the amine and the electrophilicity of the ketone, followed by elimination, forms the quinolone ring system. The ortho-fluoro group plays a crucial role in facilitating the final ring-closing step.

Workflow for Quinolone Synthesis

G A This compound B Enaminone Intermediate A->B  DMF-DMA, Heat C Cyclized Intermediate B->C  R-NH2, Base D Fluoroquinolone Product C->D  Dehydration

Caption: Synthetic workflow for fluoroquinolone synthesis.

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline

This protocol details the synthesis of a representative fluoroquinolone analog, demonstrating the utility of the starting material.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Toluene, Anhydrous

  • Ethanol

Procedure:

Step 1: Formation of the Enaminone Intermediate

  • To a solution of this compound (10.0 g, 54.9 mmol) in 100 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (9.8 g, 82.3 mmol).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to the Quinolone Core

  • Dissolve the crude enaminone from Step 1 in 150 mL of ethanol.

  • Add cyclopropylamine (4.1 g, 71.4 mmol) and potassium carbonate (11.4 g, 82.3 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) for 8 hours. Monitor the formation of the quinolone product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum at 60 °C to afford the title compound.

Data and Expected Results
ParameterExpected Value
Product 1-Cyclopropyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline
Appearance Off-white to pale yellow solid
Yield 75-85%
Melting Point 220-225 °C
¹H NMR Consistent with the proposed structure
Mass Spec (ESI+) m/z = 262.1 [M+H]⁺

Causality Insights: The choice of DMF-DMA is critical as it provides a clean and efficient method for generating the enaminone. Potassium carbonate is a sufficiently strong base to facilitate the cyclization without causing unwanted side reactions. The high reflux temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution.[9][10]

Application II: Synthesis of Biologically Active Chromones

Chromones (1,4-benzopyrones) are a class of oxygen-containing heterocyclic compounds present in many natural products and are known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[11][12] The Baker-Venkataraman rearrangement is a cornerstone reaction for the synthesis of the 1,3-diketone precursor required for chromone formation.[13][14][15][16]

Mechanistic Rationale: Baker-Venkataraman Rearrangement and Cyclization

This synthesis is a two-step process starting from a hydroxyacetophenone. Therefore, the methoxy group of this compound must first be demethylated.

  • Demethylation: The methoxy group is converted to a hydroxyl group using a reagent like boron tribromide (BBr₃). This yields 1-(2-fluoro-5-hydroxyphenyl)ethanone.

  • O-Acylation: The resulting phenol is acylated with an acid chloride (e.g., benzoyl chloride) in the presence of a base to form an O-acyl ester.

  • Baker-Venkataraman Rearrangement: The O-acyl ester is treated with a base (e.g., potassium hydroxide). The base abstracts an alpha-proton from the acetyl group, forming an enolate. This enolate then undergoes an intramolecular acyl transfer to form a 1,3-diketone.[13][15][16]

  • Acid-Catalyzed Cyclodehydration: The 1,3-diketone is then treated with acid, which catalyzes an intramolecular condensation to form the chromone ring.

Pathway for Chromone Synthesis

G cluster_0 Precursor Preparation cluster_1 Core Synthesis A 1-(2-Fluoro-5- methoxyphenyl)ethanone B 1-(2-Fluoro-5- hydroxyphenyl)ethanone A->B  BBr3 C O-Acyl Ester B->C  RCOCl, Pyridine D 1,3-Diketone Intermediate C->D  KOH, Pyridine  (Baker-Venkataraman) E Substituted Chromone D->E  H2SO4, AcOH  (Cyclization)

Caption: Mechanistic pathway for chromone synthesis.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-2-phenyl-4H-chromen-4-one

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Dichloromethane (DCM), Anhydrous

  • Benzoyl chloride

  • Pyridine, Anhydrous

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄), Concentrated

  • Glacial acetic acid

Procedure:

Step 1: Demethylation

  • Dissolve this compound (10.0 g, 54.9 mmol) in 200 mL of anhydrous DCM in a flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (66 mL, 66 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly pouring it into 200 mL of ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-fluoro-5-hydroxyphenyl)ethanone.

Step 2: O-Acylation

  • Dissolve the crude product from Step 1 in 100 mL of anhydrous pyridine.

  • Cool the solution to 0 °C and add benzoyl chloride (9.2 g, 65.9 mmol) dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Pour the mixture into 500 mL of 1M HCl and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate and concentrate to get the crude O-benzoyl ester.

Step 3: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester in 150 mL of pyridine and add powdered potassium hydroxide (6.2 g, 110 mmol).

  • Heat the mixture to 60 °C and stir for 3 hours.

  • Cool the reaction mixture and acidify with 2M HCl until pH ~2.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry, and concentrate to yield the crude 1,3-diketone.

Step 4: Cyclodehydration to Chromone

  • Dissolve the crude 1,3-diketone in 50 mL of glacial acetic acid.

  • Add 5 drops of concentrated sulfuric acid.

  • Heat the solution to reflux (approx. 118 °C) for 1 hour.

  • Cool the mixture and pour it into 300 mL of ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 6-fluoro-2-phenyl-4H-chromen-4-one.

Data and Expected Results
ParameterExpected Value
Product 6-Fluoro-2-phenyl-4H-chromen-4-one
Appearance White crystalline solid
Yield 60-70% (over 4 steps)
Melting Point 128-132 °C
¹H NMR Consistent with the proposed structure
Mass Spec (ESI+) m/z = 241.1 [M+H]⁺

Causality Insights: The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular Claisen condensation followed by ring-opening.[14] Pyridine serves as both a solvent and a base in the acylation and rearrangement steps. The final cyclization is an acid-catalyzed intramolecular aldol-type condensation, which is highly efficient for forming the pyrone ring.[11]

Conclusion

This compound stands out as a strategic and versatile starting material for the synthesis of complex heterocyclic systems. The protocols detailed herein for the synthesis of fluoroquinolones and chromones illustrate its potential. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can adapt and expand upon these methodologies to create novel molecular entities for applications in drug discovery and materials science. The unique substitution pattern of this building block offers a reliable and efficient entry point to a diverse range of valuable heterocyclic scaffolds.

References

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  • Baker-Venkatraman Rearrangement . Cambridge University Press. Available at: [Link]

  • Synthesis of 2-trifluoroacetonyl-3-alkyl/alkoxy-chromones and their reactions with 1,2-bidentate nucleophiles . Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Baker-Venkataraman Rearrangement - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Synthesis of Chromones and Flavones - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

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  • Gould-Jacobs Reaction . Merck & Co. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI . MDPI. Available at: [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - NIH . National Institutes of Health. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure . Royal Society of Chemistry. Available at: [Link]

  • Chromone As A Versatile Nucleus - ijmrset . International Journal Of Multidisciplinary Research In Science, Engineering and Technology. Available at: [Link]

  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES - VCU Scholars Compass . Virginia Commonwealth University. Available at: [Link]

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  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd . Biotage. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI . MDPI. Available at: [Link]

  • Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts . Springer. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI . MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole - PrepChem.com . PrepChem.com. Available at: [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications . RWTH Aachen University. Available at: [Link]

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - ResearchGate . ResearchGate. Available at: [Link]

  • Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation - Sci-Hub . Sci-Hub. Available at: [Link]

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Sources

Application Note: A Strategic Protocol for the Synthesis of Bioactive Chalcone and Pyrazoline Scaffolds from 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of novel chalcone and pyrazoline derivatives starting from 1-(2-Fluoro-5-methoxyphenyl)ethanone. This starting material is a valuable scaffold in medicinal chemistry due to the strategic placement of its fluoro and methoxy groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. We will detail a robust two-step synthesis pathway, beginning with a base-catalyzed Claisen-Schmidt condensation to yield a chalcone intermediate, followed by a cyclization reaction to form a substituted pyrazoline. The causality behind experimental choices, self-validating checkpoints, and characterization techniques are explained to ensure reproducibility and scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their library of heterocyclic compounds for screening and lead optimization.

Introduction: The Rationale for Derivatization

This compound is an attractive starting material in synthetic organic and medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.[1] Derivatives of this ketone, particularly chalcones and pyrazolines, are of significant interest.

  • Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as crucial precursors for various heterocyclic compounds.[2][3][4] They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for much of this activity.[3]

  • Pyrazolines (dihydropyrazoles) are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[5][6] Synthesized frequently from chalcone precursors, pyrazoline derivatives are known for their potent pharmacological effects, such as antibacterial, anticancer, and anti-inflammatory activities.[5][6][7]

This protocol details a reliable and efficient pathway to first synthesize a chalcone derivative via Claisen-Schmidt condensation, and subsequently use this intermediate to construct a pyrazoline ring system.

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process. The first step involves the synthesis of an α,β-unsaturated ketone (a chalcone) from an acetophenone derivative. The second step is the formation of the pyrazoline ring via a cyclization reaction with hydrazine.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazoline Formation A This compound (Starting Material) C (E)-1-(2-Fluoro-5-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate) A->C Base (KOH) Ethanol, rt B Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) B->C E Substituted Pyrazoline (Final Product) C->E Glacial Acetic Acid Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of Chalcone Intermediate

Principle and Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones.[8] It is a base-catalyzed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone.[8][9]

The mechanism proceeds in three key stages:

  • Enolate Formation: The base (potassium hydroxide) abstracts an acidic α-proton from the methyl group of this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

G cluster_mech Claisen-Schmidt Condensation Mechanism start Mechanism Flow Ketone Acetophenone (α-protons) Enolate Enolate Ion (Nucleophile) Ketone->Enolate  + OH⁻ - H₂O Adduct β-Hydroxy Ketone (Intermediate) Enolate->Adduct  + Ar-CHO Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct->Chalcone  - OH⁻ (Dehydration)

Caption: Simplified mechanism of the Claisen-Schmidt reaction.

Detailed Experimental Protocol: Synthesis of (E)-1-(2-Fluoro-5-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol is adapted from established methodologies for chalcone synthesis.[5][10][11]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound168.16101.68 g
4-Chlorobenzaldehyde140.57101.41 g
Potassium Hydroxide (KOH)56.11-30% aq. solution
Ethanol (95%)46.07-~40 mL
Hydrochloric Acid (HCl)36.46-Dilute solution
Distilled Water18.02-As needed
Crushed Ice--As needed

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.68 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 20 mL of ethanol. Stir at room temperature until a clear solution is obtained.

  • Base Addition: Cool the flask in an ice bath. Slowly add 5 mL of a 30% aqueous potassium hydroxide (KOH) solution dropwise to the stirred mixture over 10-15 minutes. The addition of a strong base is crucial for deprotonation and enolate formation.[5][10] A color change to deep yellow or orange is typically observed.

  • Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system.

  • Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold water.[6] This step quenches the reaction and precipitates the crude product.

  • Neutralization: Acidify the mixture by adding dilute hydrochloric acid (HCl) dropwise while stirring until the solution is neutral (pH ~7).[5] This step neutralizes the excess KOH and ensures the complete precipitation of the chalcone.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid product thoroughly with cold distilled water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven at a low temperature (~50 °C).

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure yellow crystals.[12]

Validation and Characterization
  • Purity Check: Purity can be confirmed by a sharp melting point and a single spot on the TLC plate.

  • Structural Elucidation: The structure of the synthesized chalcone should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The presence of the α,β-unsaturated carbonyl group can be confirmed by characteristic peaks in the IR spectrum (~1650-1680 cm⁻¹).

Part II: Synthesis of Pyrazoline Derivative

Principle and Mechanism: Cyclization Reaction

Pyrazolines are readily synthesized by the cyclocondensation reaction of chalcones with hydrazine derivatives.[5][7][13] The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the chalcone's α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[14] The use of glacial acetic acid as a catalyst facilitates the reaction.[14]

Detailed Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(2-fluoro-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole

This protocol is based on standard procedures for converting chalcones to pyrazolines.[6][7]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Synthesized Chalcone276.7051.38 g
Hydrazine Hydrate (80%)50.0610~0.63 mL
Ethanol (95%)46.07-25 mL
Glacial Acetic Acid60.05-2-3 drops
Distilled Water18.02-As needed
Crushed Ice--As needed

Procedure:

  • Reactant Mixture: In a 100 mL round-bottom flask, suspend 1.38 g (5 mmol) of the previously synthesized chalcone in 25 mL of ethanol.

  • Reagent Addition: Add 0.63 mL (10 mmol) of hydrazine hydrate to the suspension. Then, add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80 °C) with constant stirring for 3-4 hours.[14] The reaction progress can be monitored by TLC, observing the disappearance of the chalcone spot.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing approximately 100 g of crushed ice.[6] A solid product should precipitate.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water.

  • Drying and Purification: Dry the product completely. If necessary, the crude pyrazoline can be recrystallized from ethanol to yield a pure crystalline solid.

Validation and Characterization
  • Purity Check: Assess purity via melting point and TLC analysis. The disappearance of the chalcone's characteristic yellow color is a good visual indicator of reaction completion.

  • Structural Elucidation: Confirm the final structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the FT-IR spectrum, the disappearance of the C=O stretch of the chalcone and the appearance of a C=N stretch (~1590 cm⁻¹) and an N-H stretch (~3300 cm⁻¹) are indicative of pyrazoline formation.[6]

Conclusion

This application note provides a robust and well-referenced two-step protocol for synthesizing chalcone and pyrazoline derivatives from this compound. The Claisen-Schmidt condensation followed by cyclization with hydrazine is an efficient route to generate novel heterocyclic compounds with significant potential in drug discovery.[15] By explaining the rationale behind each step and providing clear, detailed instructions, this guide serves as a valuable resource for researchers aiming to synthesize and explore the biological activities of these important molecular scaffolds.

References

  • Synthesis of Pyrazoline Derivatives from Chalcones.
  • Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus.
  • Design, synthesis and biological evaluation of some novel pyrazoline deriv
  • Design of potent fluoro-substituted chalcones as antimicrobial agents.
  • The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Preprints.org.
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
  • Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry.
  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola.
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VER
  • Synthesis and antimicrobial activity of some novel chalcones and their related compounds. Oriental Journal of Chemistry.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Claisen–Schmidt condens
  • Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl). Benchchem.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • SYNTHESIS OF CHALCONES. JETIR.
  • The application of multi-component reactions in drug discovery. PubMed.

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Base-catalyzed condensation reactions of 2'-Fluoro-5'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Chalcones via Base-Catalyzed Condensation of 2'-Fluoro-5'-methoxyacetophenone

For inquiries, please contact: Senior Application Scientist Google Research & Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the base-catalyzed condensation reactions of 2'-Fluoro-5'-methoxyacetophenone. The primary focus is on the Claisen-Schmidt condensation, a robust and versatile method for synthesizing chalcones, which are valuable precursors in medicinal chemistry. This document elucidates the underlying reaction mechanisms, explains the influence of substituents on reactivity, and offers step-by-step experimental procedures, including both traditional and green chemistry approaches. Furthermore, it includes data presentation, characterization techniques, and troubleshooting advice to ensure reliable and reproducible outcomes in the laboratory.

Introduction and Scientific Context

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction between a ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks one.[1][2] This reaction is a cornerstone for the synthesis of chalcones, or 1,3-diphenyl-2-propen-1-ones, which are open-chain flavonoids.[3][4] Chalcones and their derivatives are of immense interest in the field of drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6]

The starting material, 2'-Fluoro-5'-methoxyacetophenone, is a strategically substituted ketone. The electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring significantly influence the reactivity of the acetyl group, making it an excellent substrate for these condensation reactions. This guide provides detailed methodologies to leverage these properties for the efficient synthesis of novel chalcone derivatives.

Reaction Principles and Mechanistic Insights

The synthesis of chalcones from 2'-Fluoro-5'-methoxyacetophenone and an aromatic aldehyde proceeds via a base-catalyzed aldol condensation mechanism, specifically the Claisen-Schmidt condensation.[7] The reaction can be dissected into two primary stages: an initial aldol addition followed by a rapid dehydration.

  • Enolate Formation: A base, typically a hydroxide such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of the acetophenone. This deprotonation is facilitated by the strong electron-withdrawing inductive effect (-I) of the adjacent carbonyl group and the fluorine atom on the aromatic ring, which increases the acidity of these protons.[8][9] This step generates a resonance-stabilized enolate ion, which serves as the key nucleophile.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone, the initial aldol addition product.

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule). This step is highly favorable as it results in the formation of a thermodynamically stable, conjugated α,β-unsaturated ketone system—the chalcone.[10][11] The extensive conjugation across the two aromatic rings and the enone moiety is the primary driving force for the reaction's completion.[1]

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Protonation cluster_3 Step 4: Dehydration Ketone 2'-Fluoro-5'-methoxyacetophenone Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate Deprotonation Aldehyde Aromatic Aldehyde (Electrophile) Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct C-C Bond Formation Base Base (OH⁻) Chalcone Chalcone (α,β-Unsaturated Ketone) Adduct->Chalcone Elimination Water H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step instructions for the synthesis and purification of chalcones derived from 2'-Fluoro-5'-methoxyacetophenone.

Protocol 1: Conventional Synthesis in Ethanol using Aqueous KOH

This is a robust and widely used method for chalcone synthesis, suitable for a broad range of aromatic aldehydes.[7][12]

Materials:

  • 2'-Fluoro-5'-methoxyacetophenone

  • Substituted aromatic aldehyde (e.g., Benzaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2'-Fluoro-5'-methoxyacetophenone (1.0 eq., e.g., 5 mmol, 0.84 g) and the selected aromatic aldehyde (1.0 eq., e.g., 5 mmol, 0.53 g) in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of potassium hydroxide (e.g., 5 mL of 40-60% w/v KOH) dropwise to the reaction mixture. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reactions are typically complete within 2 to 24 hours.[1]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~50 g). Acidify the mixture by slowly adding dilute HCl until the pH is acidic (pH ~5-6), which neutralizes the excess base and protonates the phenoxide if applicable.

  • Filtration and Washing: Collect the precipitated crude chalcone product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold distilled water until the washings are neutral to litmus or pH paper.[1]

  • Drying: Allow the crude product to air-dry or dry it in a desiccator under vacuum. The product can then be purified by recrystallization.

Protocol 2: Solvent-Free Synthesis via Grinding

This "green chemistry" approach minimizes solvent waste and can lead to shorter reaction times and higher yields.[3][13]

Materials:

  • 2'-Fluoro-5'-methoxyacetophenone

  • Substituted aromatic aldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), solid (pellets or powder)

  • Mortar and pestle

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Grinding: Place 2'-Fluoro-5'-methoxyacetophenone (1.0 eq.), the aromatic aldehyde (1.0 eq.), and solid NaOH or KOH (1.0-1.2 eq.) in a mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 10-20 minutes. The mixture will often become a paste or a colored solid as the reaction proceeds.[14]

  • Work-up: After grinding, add cold water to the mortar and triturate the solid. Transfer the slurry to a beaker.

  • Isolation and Washing: Acidify with dilute HCl, then collect the solid product by vacuum filtration. Wash thoroughly with cold water and dry as described in Protocol 1.

Purification: Recrystallization

Recrystallization is essential for removing unreacted starting materials and side products to obtain a pure crystalline chalcone.[13][15]

Procedure:

  • Solvent Selection: Ethanol is a commonly used solvent for recrystallizing chalcones. A mixed solvent system like ethanol/water can also be effective.[15]

  • Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored due to impurities, allow it to cool slightly, add a small amount of activated charcoal, and boil for a few minutes. Remove the charcoal by hot gravity filtration.[15]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely.

Caption: General experimental workflow for chalcone synthesis.

Data Presentation and Characterization

The success of the synthesis is determined by the yield and purity of the final product. Purity is assessed using standard analytical techniques.

Table 1: Representative Reaction Parameters

MethodAldehydeBaseSolventTypical TimeTypical Yield (%)
ConventionalBenzaldehyde40% aq. KOHEthanol4-6 hours75-90%
Solvent-Free4-ChlorobenzaldehydeSolid NaOHNone15 min80-95%
Conventional4-Methoxybenzaldehyde50% aq. KOHEthanol6-8 hours80-92%

Note: Yields are hypothetical and based on typical outcomes for Claisen-Schmidt reactions; they are highly dependent on specific reaction conditions and the purity of reagents.

Characterization Methods:

  • Thin-Layer Chromatography (TLC): Used to monitor the disappearance of starting materials and the appearance of the product. The higher polarity of the starting materials compared to the less polar chalcone product results in a clear separation on the TLC plate (e.g., using a hexane:ethyl acetate eluent).[14]

  • Melting Point: A pure crystalline solid will have a sharp and distinct melting point range. A broad or depressed melting point indicates the presence of impurities.[14]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Confirms the presence of the α,β-unsaturated carbonyl group (a strong C=O stretch typically around 1650-1680 cm⁻¹) and the C=C double bond of the enone system.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the stereochemistry (typically E-isomer) of the double bond.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Yield - Insufficient base or inactive catalyst.- Reaction time is too short.- Low purity of starting materials.- Use fresh, concentrated base.- Monitor the reaction by TLC and extend the reaction time if necessary.- Ensure the purity of the acetophenone and aldehyde.
"Oiling Out" during Recrystallization - The compound's melting point is below the solvent's boiling point.- The solution is supersaturated with impurities.- Re-heat the mixture to dissolve the oil and add more hot solvent to decrease saturation.- Allow the solution to cool more slowly.- Change to a lower-boiling point solvent or a different solvent mixture.[15]
Multiple Products on TLC - Self-condensation of the ketone (unlikely but possible).- Side reactions of the aldehyde (e.g., Cannizzaro).- Nucleophilic Aromatic Substitution (SNAr) if using highly activated fluoro-aromatics with methanolic base.- Use a 1:1 stoichiometry of ketone to aldehyde.- Ensure slow addition of base.- For SNAr-sensitive substrates, consider using a non-nucleophilic solvent like THF instead of methanol or ethanol.

References

  • Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. (n.d.). Google AI.
  • Technical Support Center: Purifying Chalcone Derivatives by Recrystallization. (n.d.). Benchchem.
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). PubMed Central.
  • Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing.
  • A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers. (n.d.). Benchchem.
  • Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis.
  • Experiment 19 — Aldol Condensation. (n.d.). University Chemistry Education.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • Synthesis of Chalcones. (n.d.). JETIR.
  • Using Aldol Reactions in Synthesis. (n.d.). Fiveable.
  • Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. (n.d.). Benchchem.
  • Aldol Condensation. (n.d.). Organic Chemistry Portal.
  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry.
  • Aldol Condensation Reaction. (n.d.). Sigma-Aldrich.
  • Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH.
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. (n.d.). Indian Journal of Chemistry.
  • Green synthesis of chalcones derivatives. (2025). ResearchGate.
  • Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... (n.d.). ResearchGate.
  • Synthesis, characterization and biological evaluation of some new chalcones. (n.d.). International Journal of Pharmacy.
  • Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications.
  • Chalcones: Synthesis, structure diversi. (2014). Journal of Chemical and Pharmaceutical Research.
  • Claisen–Schmidt condensation. (n.d.). Wikipedia.

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Application Notes & Protocols: The Strategic Role of 1-(2-Fluoro-5-methoxyphenyl)ethanone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing biological efficacy. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—are critical for developing next-generation pesticides.[1][2][3] Within this context, 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS No: 80309-38-2) has emerged as a pivotal starting material and intermediate. Its substituted phenyl ring, featuring both a fluorine atom and a methoxy group, provides a synthetically versatile platform for creating a diverse range of high-value fungicides, herbicides, and insecticides.[4] This guide provides an in-depth exploration of its application, focusing on proven synthetic pathways and the rationale behind key experimental protocols.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

The most prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of compounds frequently acts as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi, leading to potent and broad-spectrum fungicidal activity.[5][6] The 2-fluoro-5-methoxyphenyl moiety is a key pharmacophore that contributes to the high efficacy of the final active ingredients.

General Synthetic Workflow

The conversion of this compound into a pyrazole carboxamide fungicide typically involves a multi-step sequence. The initial and most critical step is the formation of the pyrazole ring system, which then undergoes functionalization and coupling with an appropriate amine partner to yield the final diamide product.

G A This compound B 1,3-Dicarbonyl Intermediate (e.g., β-ketoester) A->B Claisen Condensation C Substituted Pyrazole Carboxylic Acid / Ester B->C Condensation with Hydrazine derivative D Pyrazole Carboxylic Acid Chloride C->D Hydrolysis (if ester) & Chlorination (e.g., SOCl₂) F Final Product: Pyrazole Carboxamide Fungicide (SDHI) D->F Amide Coupling E Target Amine Moiety E->F

Caption: General workflow for pyrazole carboxamide synthesis.

Protocol 1: Synthesis of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-1H-pyrazole-4-carboxylate (A Key Intermediate)

This protocol outlines the formation of a core pyrazole intermediate. The initial ketone is first converted to a β-ketoester via Claisen condensation, which then undergoes cyclization with a hydrazine derivative.

Rationale: The Claisen condensation introduces a second carbonyl group, creating the necessary 1,3-dicarbonyl system for pyrazole synthesis. Reaction with hydrazine hydrate provides the two nitrogen atoms required for the heterocyclic ring in a classic Knorr-type pyrazole synthesis.

Step-by-Step Methodology:

  • Step 1: Synthesis of Ethyl 2-(2-fluoro-5-methoxybenzoyl)acetate.

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under a nitrogen atmosphere, add this compound dropwise at 0-5 °C.

    • After stirring for 15 minutes, add diethyl carbonate dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by pouring it into ice-cold dilute hydrochloric acid.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

  • Step 2: Cyclization to form the Pyrazole Ring.

    • Dissolve the crude ethyl 2-(2-fluoro-5-methoxybenzoyl)acetate from the previous step in glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice water.

    • The solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the target pyrazole ester intermediate.

  • Purification & Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Characterize the final structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Amide Coupling to Synthesize a Final Fungicide

This protocol describes the final step where the pyrazole intermediate is coupled with a selected amine to form the active carboxamide fungicide.

Rationale: The conversion of the pyrazole carboxylic acid (obtained via hydrolysis of the ester from Protocol 1) to an acid chloride activates the carbonyl group for nucleophilic attack by the amine. A base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

Step-by-Step Methodology:

  • Step 1: Hydrolysis of the Pyrazole Ester.

    • Suspend the ethyl 3-(2-fluoro-5-methoxyphenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH) pellets and heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and acidify with concentrated HCl to a pH of ~2-3 to precipitate the pyrazole carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.

  • Step 2: Formation of the Acid Chloride.

    • Suspend the pyrazole carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene.

    • Add a few drops of dimethylformamide (DMF) as a catalyst.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Remove the excess solvent and reagent under reduced pressure to obtain the crude pyrazole acid chloride, which is often used immediately in the next step.

  • Step 3: Amide Coupling.

    • Dissolve the desired substituted aniline or other amine and a base (e.g., triethylamine) in DCM.

    • Cool the solution to 0 °C and add a solution of the crude pyrazole acid chloride in DCM dropwise.

    • Stir the reaction at room temperature for 6-12 hours.

    • Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude final product by column chromatography on silica gel or by recrystallization.

    • Confirm the structure and purity via NMR, MS, and HPLC analysis.

Fungicidal Activity Data

Numerous pyrazole-thiazole carboxamides derived from fluorinated precursors have demonstrated excellent fungicidal activity, often outperforming commercial standards.[5][7]

Compound TypeTarget FungusEC₅₀ (mg/L)Reference CompoundEC₅₀ (mg/L)Source
Pyrazole-Thiazole Carboxamide (9cd)Sclerotinia sclerotiorum0.72Thifluzamide4.88[5]
Pyrazole-Thiazole Carboxamide (9ac)Rhizoctonia cerealis1.09 - 4.95Thifluzamide23.09[5]
Pyrazole Carboxamide Thiazole (6i)Valsa mali1.77Boscalid9.19[8]
Pyrazole-4-carboxamide (8j)Alternaria solani3.06Boscalid(comparable)[9]

Broader Applications in Agrochemical Synthesis

While its role in fungicide synthesis is well-documented, the structural motifs within this compound make it a valuable precursor for other classes of agrochemicals.[4]

G cluster_0 Core Precursor cluster_1 Key Intermediates cluster_2 Agrochemical Classes A This compound B Pyrazole Carboxylic Acids A->B Pyrazole Synthesis C Substituted Anilines / Phenols A->C Functional Group Interconversion D Triazole Derivatives A->D Heterocyclic Ring Formation F Fungicides (SDHIs) B->F Amide Coupling H Herbicides (e.g., PPO Inhibitors) C->H Ether or Amide Linkage I Insecticides (e.g., Diamides) C->I Amide Coupling D->F

Caption: Versatility of the precursor in agrochemical synthesis.

Potential in Herbicide Synthesis

Fluorinated phenyl groups are common in herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors or in other modes of action.[10] The 2-fluoro-5-methoxyphenyl moiety can be elaborated into more complex structures used in herbicidal compounds. Synthetic routes could involve:

  • Baeyer-Villiger oxidation of the ketone to form an ester, followed by hydrolysis to a phenol. This phenol can then be used in ether linkage reactions common in herbicide synthesis.

  • Reduction and amination of the ketone to form a substituted aniline, another key building block for various herbicidal classes.

Potential in Insecticide Synthesis

The development of modern insecticides, particularly meta-diamides, often utilizes substituted aniline fragments.[11][12] Through reductive amination or other functional group transformations, this compound can serve as a precursor to the aniline portion of these complex molecules. The fluorine and methoxy substituents can play a crucial role in optimizing insecticidal activity and metabolic stability.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into several classes of high-performance agrochemicals. Its primary and well-established application lies in the synthesis of potent pyrazole carboxamide SDHI fungicides. The detailed protocols and workflows presented here underscore its importance for researchers and scientists in the agrochemical industry. Furthermore, its potential for derivatization opens promising avenues for the discovery of novel herbicides and insecticides, making it a compound of continued interest in the quest for effective and environmentally responsible crop protection solutions.

References

  • Vertex AI Search. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214.
  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388.
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  • Google Patents. WO2021234531A1 - A stabilization system for an agrochemical composition.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen-Schmidt Reaction Yield with 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Claisen-Schmidt condensation, with a specific focus on reactions involving 1-(2-Fluoro-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and chalcone yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt reaction?

A1: The Claisen-Schmidt condensation is a type of crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone or aldehyde that possesses α-hydrogens.[1][2][3] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol.[2][4][5] The mechanism proceeds in two main stages: the formation of a nucleophilic enolate from the ketone and its subsequent attack on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone, known as a chalcone.[6][7]

Q2: How do the fluoro and methoxy substituents on this compound influence its reactivity?

A2: The substituents on your acetophenone play a critical role in its reactivity.

  • Methoxy Group (-OCH₃): Located at the para-position to the acetyl group, the methoxy group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring and can slightly decrease the acidity of the α-protons of the acetyl group, potentially slowing down the initial enolate formation step.

  • Fluoro Group (-F): Positioned ortho to the acetyl group, the fluorine atom is electron-withdrawing via induction. This effect can increase the acidity of the α-protons, facilitating enolate formation. However, the proximity of the fluorine atom might also introduce steric hindrance. The interplay of these electronic and steric effects necessitates careful optimization of reaction conditions.

Q3: What are the advantages of "green chemistry" approaches for this reaction?

A3: Green chemistry methods offer significant benefits by reducing environmental impact and often improving reaction efficiency.[8]

  • Solvent-Free Grinding: This technique involves grinding the solid reactants with a solid base catalyst (e.g., NaOH pellets) in a mortar and pestle.[1][2][9] It eliminates the need for hazardous organic solvents, can drastically reduce reaction times to minutes, and often simplifies product isolation with high yields.[1][9]

  • Microwave Irradiation: Microwave-assisted synthesis provides rapid and uniform heating, which can significantly shorten reaction times from hours to minutes.[2] This can lead to higher yields and a reduction in the formation of side products.[2]

Troubleshooting Guide

This section addresses common challenges encountered during the Claisen-Schmidt condensation with this compound and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Chalcone

Possible Causes & Solutions

Potential Cause Scientific Explanation Recommended Action
Ineffective Catalyst The base catalyst (e.g., NaOH, KOH) may be old and have reacted with atmospheric CO₂ to form carbonates, reducing its activity. For some substrates, a stronger or milder base may be required to achieve optimal results.[2][10]Use fresh, high-purity base. Consider screening different bases, such as potassium carbonate (K₂CO₃) for a milder option or sodium hydride (NaH) for a stronger, non-nucleophilic base.[2][11][12]
Inappropriate Solvent The polarity and protic nature of the solvent can influence the solubility of reactants and the stability of intermediates. Common solvents include ethanol, methanol, or water.[4][13]If solubility is an issue, consider a co-solvent system. For base-sensitive substrates, an aprotic solvent might be beneficial, although this is less common for standard Claisen-Schmidt reactions.
Sub-optimal Temperature The reaction rate is temperature-dependent. While many Claisen-Schmidt reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with less reactive substrates.[10]Monitor the reaction at room temperature first. If the reaction is sluggish (monitored by TLC), consider gentle heating to 40-50 °C.[10] Avoid excessive heat, which can promote side reactions.[10]
Reversibility of Aldol Addition The initial aldol addition can be a reversible process. The subsequent dehydration to the chalcone is typically irreversible and drives the reaction forward.[2]Ensure conditions favor the dehydration step. This is often promoted by the base catalyst and can be facilitated by heating.
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions

Side Product Plausible Mechanism Mitigation Strategy
Self-Condensation of Ketone The enolate of this compound can react with another molecule of the ketone.A highly effective strategy is to add the ketone slowly to a mixture of the aldehyde and the base.[14] This keeps the enolate concentration low, favoring the cross-condensation.
Cannizzaro Reaction of Aldehyde Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo disproportionation to form a carboxylic acid and an alcohol.[2]Use a milder base or lower the concentration of the strong base.[14] Using a catalytic amount of a strong base is often sufficient.
Michael Addition Adducts The α,β-unsaturated chalcone product can act as a Michael acceptor and react with another equivalent of the ketone enolate.Reduce the reaction time or temperature once the initial product is formed.[14] Choosing a solvent in which the product precipitates upon formation can also prevent further reaction.[14]

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation

This protocol provides a general starting point for the reaction.

Diagram of the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Aldehyde and This compound in Ethanol add_base Add Ethanolic KOH Solution Dropwise prep_reactants->add_base stir Stir at Room Temperature (or gentle heat) add_base->stir monitor Monitor by TLC stir->monitor precipitate Pour into Ice-Cold Water monitor->precipitate neutralize Neutralize with Dilute HCl precipitate->neutralize filter Collect Precipitate by Filtration neutralize->filter wash Wash with Cold Water and Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry the Purified Product recrystallize->dry

Caption: Standard Base-Catalyzed Workflow

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in an appropriate volume of ethanol.[5]

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water to induce precipitation.[1]

  • Isolation: Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base.[13] Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.[10] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

  • Drying and Characterization: Dry the purified chalcone in a vacuum oven. Characterize the product using techniques such as melting point, IR, and NMR spectroscopy.[5]

Protocol 2: Solvent-Free Grinding Method

This "green" protocol is an excellent alternative to traditional solvent-based methods.

Diagram of the Workflow

G cluster_reaction Solvent-Free Reaction cluster_workup Work-up & Purification grind_ketone_base Grind Ketone and Solid NaOH in Mortar add_aldehyde Add Aldehyde grind_ketone_base->add_aldehyde grind_mixture Continue Grinding Vigorously (5-15 min) add_aldehyde->grind_mixture add_water Add Cold Water to Dissolve NaOH grind_mixture->add_water filter Collect Solid by Filtration add_water->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol (Optional) wash->recrystallize dry Dry the Purified Product recrystallize->dry

Caption: Solvent-Free Grinding Workflow

Step-by-Step Methodology:

  • Preparation: Place this compound (1.0 eq) and powdered or pelletized sodium hydroxide (NaOH, 1.0 eq) into a porcelain mortar.[2]

  • Initial Grinding: Grind the mixture with a pestle for 1-2 minutes until a homogenous powder is formed.[2]

  • Reagent Addition: Add the aromatic aldehyde (1.0 eq) to the mortar.[2]

  • Reaction: Continue to grind the mixture vigorously. The solids will often form a thick, colored paste and may solidify again. The reaction is typically complete within 5-15 minutes.[2]

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the unreacted NaOH.[2]

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. For higher purity, the product can be recrystallized from 95% ethanol.[1]

  • Drying and Characterization: Dry the purified product and characterize it as described in the previous protocol.

References

  • ResearchGate. (n.d.). What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved January 17, 2026, from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved January 17, 2026, from [Link]

  • StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. Retrieved January 17, 2026, from [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2011). Synthesis of Chalcones with Anticancer Activities. PMC. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions. Retrieved January 17, 2026, from [Link]

  • CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved January 17, 2026, from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved January 17, 2026, from [Link]

  • PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Retrieved January 17, 2026, from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Retrieved January 17, 2026, from [Link]

  • Quora. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Retrieved January 17, 2026, from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved January 17, 2026, from [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 17, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved January 17, 2026, from [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved January 17, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities. Retrieved January 17, 2026, from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved January 17, 2026, from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Synthesis of Chalcones from Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chalcones from fluorinated acetophenones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Claisen-Schmidt condensation with fluorinated substrates. The introduction of fluorine atoms into the acetophenone scaffold, while beneficial for modulating the physicochemical properties of the resulting chalcones, often introduces unique synthetic challenges and side reactions.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles, optimize your reaction conditions, and ensure the successful synthesis of your target fluorinated chalcones.

I. Overview of the Synthesis and Challenges

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[2] While this reaction is robust, the use of fluorinated acetophenones can significantly alter the reactivity of the starting material and the stability of intermediates, leading to a range of potential side reactions. The high electronegativity of fluorine can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon, necessitating careful control of reaction parameters.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of fluorinated chalcones. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Chalcone

Question: My reaction is resulting in a low yield of the fluorinated chalcone, with a significant amount of unreacted starting materials. What factors could be contributing to this, and how can I improve the conversion?

Answer:

Low yields in the synthesis of fluorinated chalcones can stem from several factors, primarily related to reaction conditions and the specific electronic effects of the fluorine substituents.

Probable Causes & Solutions:

  • Insufficient Base Strength or Concentration: The acidity of the α-protons on the acetophenone is crucial for enolate formation. While fluorine is an electron-withdrawing group, its effect on the pKa of the α-protons can be complex and influenced by its position on the aromatic ring.

    • Troubleshooting: If using a mild base, consider switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure sufficient deprotonation.[4] A stoichiometric amount of a strong base that is consumed during the reaction can also be effective.[4]

  • Steric Hindrance: Bulky substituents on either the fluorinated acetophenone or the benzaldehyde can sterically hinder the approach of the enolate to the aldehyde carbonyl.

    • Troubleshooting: Prolonging the reaction time or slightly increasing the temperature may help overcome steric barriers. However, be mindful that higher temperatures can also promote side reactions.[4]

  • Reaction Temperature Too Low: While lower temperatures are often used to minimize side reactions, they can also slow down the desired condensation reaction.

    • Troubleshooting: If the reaction is sluggish at room temperature or in an ice bath, consider a modest increase in temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance between reaction rate and side product formation.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.

    • Troubleshooting: Ethanol is a common solvent for this reaction.[5] However, if solubility is an issue, consider exploring other polar protic or aprotic solvents. Solvent-free grinding methods have also been shown to be effective and can sometimes lead to higher yields.[6][7]

Issue 2: Formation of a High Molecular Weight Byproduct

Question: I am observing a significant byproduct with a higher molecular weight than my expected chalcone. My NMR analysis suggests a 1,5-dicarbonyl compound. What is this side reaction, and how can I prevent it?

Answer:

The formation of a high molecular weight byproduct, often a 1,5-dicarbonyl compound, is a classic sign of a Michael addition side reaction .[6] In this reaction, the enolate of the starting acetophenone acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated chalcone.[4][6]

Probable Causes & Solutions:

  • Excessive Base Concentration: Strong bases like NaOH and KOH generate a high concentration of the acetophenone enolate, which can readily participate in the Michael addition.[4][6]

    • Troubleshooting: Use a catalytic amount of base or switch to a milder base.[6] Dropwise addition of the base solution over a period of time can also help to keep the enolate concentration low.[4]

  • Prolonged Reaction Time: Once the chalcone is formed, extended exposure to the basic reaction conditions increases the likelihood of the Michael addition.[4][6]

    • Troubleshooting: Monitor the reaction closely using TLC. Once the starting materials are consumed and the chalcone is formed, quench the reaction promptly by pouring it into cold water and neutralizing with a dilute acid like HCl.[4]

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the Michael addition to occur.[4]

    • Troubleshooting: Perform the reaction at a lower temperature, such as in an ice bath, to minimize the rate of the Michael addition.[4]

  • Stoichiometry: An excess of the fluorinated acetophenone can lead to a higher concentration of the nucleophilic enolate, promoting the side reaction.[4]

    • Troubleshooting: Use a 1:1 molar ratio of the fluorinated acetophenone and the benzaldehyde.

Experimental Protocol: Minimizing Michael Addition Side Products

  • Dissolve the substituted benzaldehyde (10 mmol) and fluorinated acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add a 10% sodium hydroxide solution (5 mL) dropwise to the cooled mixture over 15-20 minutes.[4]

  • Continue stirring the reaction mixture in the ice bath and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into ice-cold water (100 mL).[4]

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Issue 3: Formation of a Carboxylic Acid and an Alcohol

Question: My product mixture contains a significant amount of a carboxylic acid derived from my benzaldehyde and an alcohol corresponding to the reduction of the benzaldehyde. What is causing this?

Answer:

The presence of both a carboxylic acid and an alcohol derived from the starting aldehyde is indicative of the Cannizzaro reaction .[8] This is a base-induced disproportionation reaction that can occur with aldehydes that do not have α-hydrogens, such as benzaldehyde.[8][9]

Probable Causes & Solutions:

  • Strongly Basic Conditions and High Temperature: The Cannizzaro reaction is favored under strongly alkaline conditions and at elevated temperatures.[8]

    • Troubleshooting: Use the minimum amount of base required to catalyze the Claisen-Schmidt condensation. Running the reaction at a lower temperature can also significantly reduce the rate of the Cannizzaro reaction.[4]

  • Slow Condensation Reaction: If the desired Claisen-Schmidt condensation is slow, the benzaldehyde has more opportunity to undergo the Cannizzaro reaction.

    • Troubleshooting: Ensure that the conditions are optimized for the condensation reaction. This may involve adjusting the solvent or the base concentration.

Visualizing Competing Reactions

G cluster_0 Reactants cluster_1 Reaction Pathways Fluorinated Acetophenone Fluorinated Acetophenone Desired Chalcone Desired Chalcone Fluorinated Acetophenone->Desired Chalcone Claisen-Schmidt Condensation Michael Adduct Michael Adduct Fluorinated Acetophenone->Michael Adduct Benzaldehyde Benzaldehyde Benzaldehyde->Desired Chalcone Cannizzaro Products Cannizzaro Products Benzaldehyde->Cannizzaro Products Cannizzaro Reaction (Strong Base) Desired Chalcone->Michael Adduct Michael Addition (Excess Base/Time)

Caption: Competing reaction pathways in chalcone synthesis.

Issue 4: Formation of Haloform and a Carboxylic Acid

Question: I am detecting the formation of a haloform (e.g., fluoroform) and a carboxylic acid corresponding to my fluorinated acetophenone. What is this side reaction?

Answer:

This is indicative of a Haloform reaction .[10][11] This reaction occurs when a methyl ketone is treated with a base and a halogen.[12] In your case, the fluorinated methyl ketone is reacting with the base. The reaction proceeds through the formation of a trihalomethyl ketone, which is then cleaved by the base to yield a haloform and the salt of a carboxylic acid.[11]

Probable Causes & Solutions:

  • Strongly Basic Conditions: The haloform reaction is promoted by strong bases.[12]

    • Troubleshooting: Using milder basic conditions or a catalytic amount of a strong base can help to suppress this side reaction.[6]

  • α-Fluorination: The presence of fluorine atoms on the methyl group of the acetophenone can make it more susceptible to the haloform reaction under certain conditions.

    • Troubleshooting: Careful control of the base concentration and reaction temperature is crucial. It may be beneficial to use a weaker base that is still capable of catalyzing the Claisen-Schmidt condensation but is less likely to promote the haloform reaction.

III. Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the acetophenone ring affect the reaction?

The position of the fluorine atom has a significant electronic effect. A fluorine atom in the para-position will primarily exert a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. A fluorine atom in the ortho-position can also have steric implications and may influence the conformation of the acetophenone.[13] These electronic effects can alter the acidity of the α-protons and the reactivity of the carbonyl group, potentially requiring adjustments to the reaction conditions.

Q2: Are there alternative "green" synthesis methods for fluorinated chalcones that can minimize side reactions?

Yes, several green chemistry approaches have been shown to be effective. Solvent-free grinding of the reactants with a solid base (like NaOH or KOH) using a mortar and pestle is often faster, more efficient, and minimizes side reactions like the Michael addition.[6][7] Microwave-assisted synthesis, also often performed under solvent-free conditions, can also be a highly effective method.[7][14]

Q3: My fluorinated chalcone is difficult to purify. What are some recommended purification techniques?

Purification of fluorinated chalcones can sometimes be challenging due to the presence of closely related side products.

  • Recrystallization: This is the most common and often the most effective method for purifying solid chalcones. Ethanol is a frequently used solvent.[5] Experimenting with different solvent systems may be necessary to achieve high purity.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[15] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for developing a separation method.[7]

Q4: Can I use an acid catalyst for the synthesis of fluorinated chalcones?

While base catalysis is more common, acid-catalyzed Claisen-Schmidt condensations are also possible.[1] However, under acidic conditions, the reaction proceeds through an enol intermediate rather than an enolate. The efficiency of acid catalysis can be highly dependent on the specific substrates and may require stronger acids and higher temperatures, which could lead to other side reactions.

IV. Summary of Key Troubleshooting Strategies

Problem Primary Cause Recommended Solution(s)
Low Yield Insufficient enolate formation, steric hindranceIncrease base strength/concentration, increase reaction time/temperature, change solvent.
Michael Adduct Formation Excess base, prolonged reaction time, high temperatureUse catalytic base, monitor reaction by TLC and quench promptly, run reaction at low temperature.[4][6]
Cannizzaro Reaction Strongly basic conditions, high temperatureUse minimum necessary amount of base, maintain low reaction temperature.[8]
Haloform Reaction Strong baseUse milder basic conditions or a catalytic amount of a strong base.[6]

Workflow for Troubleshooting Chalcone Synthesis

G Start Start Chalcone Synthesis Analyze Analyze Product Mixture (TLC, NMR, etc.) Start->Analyze Low_Yield Low Yield? Analyze->Low_Yield Desired_Product Desired Chalcone (High Yield & Purity) Side_Products Side Products? Low_Yield->Side_Products No Optimize_Base Optimize Base: - Reduce Concentration - Milder Base - Dropwise Addition Low_Yield->Optimize_Base Yes Side_Products->Desired_Product No Identify_Side_Product Identify Side Product Side_Products->Identify_Side_Product Yes Michael Michael Adduct? Identify_Side_Product->Michael Cannizzaro Cannizzaro Products? Michael->Cannizzaro No Michael->Optimize_Base Yes Haloform Haloform Products? Cannizzaro->Haloform No Cannizzaro->Optimize_Base Yes Haloform->Optimize_Base Yes Optimize_Temp_Time Optimize Temperature & Time: - Lower Temperature - Monitor by TLC Haloform->Optimize_Temp_Time No Optimize_Base->Optimize_Temp_Time Optimize_Stoichiometry Adjust Stoichiometry: - Use 1:1 Ratio Optimize_Temp_Time->Optimize_Stoichiometry Optimize_Stoichiometry->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues.

V. References

  • Ho Phuong, et al. (2025). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.

  • MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]

  • Mahavidyalaya, Y., et al. (n.d.). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.

  • Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa.

  • Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Haloform Reaction Mechanism.

  • Organic Chemistry Portal. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Retrieved from [Link]

  • Rojas, J., et al. (2025). The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. ResearchGate.

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Haloform Reaction. (n.d.).

  • Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities.

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE.

  • ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.

  • ResearchGate. (n.d.). General synthetic procedures for producing fluorinated chalcones by.... Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.

  • PubMed Central (PMC) - NIH. (2024). Synthetic applications of the Cannizzaro reaction.

  • Aldol Condensation. (n.d.).

  • Article - Synthesis of Some New Heterocyclic Compounds Via Chalcone Derivatives. (2017). Ibn Al-haitham Journal For Pure And Applied Sciences.

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The aldol condensation of acetophenone with acetone.

  • Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. (n.d.). International Journal of Drug Development and Research.

  • PubMed Central (PMC) - NIH. (n.d.). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors.

  • PubMed Central (PMC) - NIH. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.

  • ResearchGate. (n.d.). The aldol condensation of acetone with acetophenone.

  • Claisen Schmidt condensation reaction: Significance and symbolism. (2024).

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts.

Sources

Preventing nucleophilic aromatic substitution (SNAr) in reactions with 2'-Fluoro-5'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Fluoro-5'-methoxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of its reactivity, particularly in preventing undesired Nucleophilic Aromatic Substitution (SNAr) reactions.

Understanding the Challenge: The Electronic Tug-of-War

2'-Fluoro-5'-methoxyacetophenone is a molecule with competing electronic effects that can complicate its reactivity. The acetyl group is a moderate electron-withdrawing group (EWG), which activates the aromatic ring for nucleophilic attack, especially at the ortho and para positions.[1][2] The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[3] However, the methoxy group is an electron-donating group (EDG) that deactivates the ring towards nucleophilic attack. This electronic "tug-of-war" can lead to a delicate balance between desired reactivity and unwanted side reactions, most notably the substitution of the fluoride atom.

Troubleshooting Guide: Preventing SNAr Side Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Question 1: I am attempting a reaction at a different site on the molecule, but I'm observing significant formation of a byproduct where the fluorine has been displaced by my nucleophile/solvent. How can I minimize this SNAr side reaction?

This is a classic case of undesired SNAr reactivity. The key is to disfavor the mechanism of nucleophilic attack on the carbon bearing the fluorine. Here are several strategies, from simple adjustments to more involved synthetic modifications:

Strategy 1: Lowering the Reaction Temperature

SNAr reactions, like most chemical reactions, are accelerated by heat. If your desired transformation can proceed at a lower temperature, this is the simplest first step to try.

  • Causality: By reducing the thermal energy of the system, you may fall below the activation energy required for the SNAr pathway while still allowing your intended reaction to proceed, albeit at a slower rate.

  • Protocol:

    • Set up your reaction at room temperature (20-25 °C) and monitor for progress over an extended period (e.g., 24-48 hours).

    • If room temperature is too slow for your primary reaction, try incremental increases (e.g., 40 °C, 60 °C) to find a temperature that maximizes the yield of your desired product while minimizing the SNAr byproduct.

    • If no reaction occurs at lower temperatures, consider cryogenic conditions (e.g., 0 °C, -20 °C, or -78 °C), especially if you are using a very strong nucleophile or base.

Strategy 2: Choice of Solvent

The solvent plays a crucial role in SNAr reactions. Protic solvents can stabilize the negatively charged Meisenheimer complex, an intermediate in the SNAr pathway, thus accelerating the reaction.[4]

  • Causality: Switching to a non-polar, aprotic solvent can destabilize the SNAr intermediate, thereby increasing the activation energy for this pathway.

  • Recommendations:

    • Avoid: Protic solvents like methanol, ethanol, and water, and polar aprotic solvents known to promote SNAr, such as DMF, DMSO, and NMP.[5]

    • Consider: Non-polar aprotic solvents like toluene, THF, or 2-MeTHF.[5] These solvents are less likely to stabilize the charged intermediate of the SNAr reaction.

Solvent ClassExamplesImpact on SNAr
Polar Aprotic DMF, DMSO, NMPGenerally promotes SNAr by stabilizing the Meisenheimer intermediate.
Polar Protic Methanol, WaterCan act as nucleophiles and also promote SNAr.
Non-Polar Aprotic Toluene, THFGenerally disfavors SNAr; a better choice to minimize this side reaction.

Strategy 3: Modifying the Nucleophile/Base System

The strength and concentration of the nucleophile are critical. A highly reactive nucleophile will more readily attack the electron-deficient aromatic ring.

  • Causality: Using a weaker base or a bulkier nucleophile can kinetically hinder the SNAr reaction.

  • Recommendations:

    • Base Selection: If your reaction requires a base, consider switching from strong bases like NaH or LDA to milder inorganic bases like K₂CO₃ or Cs₂CO₃.

    • Nucleophile Sterics: If possible, use a sterically hindered nucleophile. The bulky nature of the nucleophile can make it more difficult to approach the carbon atom attached to the fluorine.

    • Controlled Addition: Instead of adding the nucleophile all at once, consider a slow, controlled addition using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, which can disfavor the bimolecular SNAr reaction.

Question 2: My desired reaction is very slow, and forcing conditions (high temperature, strong base) lead to dominant SNAr. Are there catalytic approaches to enhance my desired reactivity without promoting SNAr?

This is a common dilemma. In such cases, exploring alternative catalytic systems that are selective for your desired transformation is a promising strategy.

Option A: Transition Metal Catalysis for Cross-Coupling

If your goal is to form a new carbon-carbon or carbon-heteroatom bond at a different position (e.g., via functionalization of the acetyl group or a different position on the ring), consider if a cross-coupling reaction is feasible.

  • Causality: Reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings proceed through a different mechanistic cycle (oxidative addition, transmetalation, reductive elimination) that does not involve direct nucleophilic attack on the C-F bond.[6]

  • Considerations: This would require prior modification of the substrate to introduce a suitable coupling partner (e.g., a boronic ester or a triflate), but it can be a highly effective way to circumvent SNAr.

Option B: Lewis Acid or Organic Base Catalysis

Recent literature has shown that certain Lewis acids or organic superbases can catalyze SNAr reactions, but they can also be used to activate other parts of the molecule.[7][8][9]

  • Causality: A carefully chosen Lewis acid could coordinate to the carbonyl oxygen of the acetyl group, enhancing the reactivity of the methyl group for enolate formation while not significantly increasing the electrophilicity of the C-F carbon. Conversely, specific organic bases might selectively deprotonate a desired position without acting as a nucleophile towards the aromatic ring.[8][9]

  • Experimental Design: This is an area of active research and would require careful screening of catalysts and conditions. Start with mild Lewis acids (e.g., ZnCl₂, MgCl₂) or non-nucleophilic organic bases (e.g., DBU, Proton Sponge).

Frequently Asked Questions (FAQs)

Q1: Why is the fluoro group in 2'-Fluoro-5'-methoxyacetophenone a good leaving group for SNAr?

Fluorine is the most electronegative element. This has two important consequences for SNAr reactions:

  • Inductive Effect: Fluorine strongly withdraws electron density from the carbon to which it is attached, making this carbon highly electrophilic and susceptible to nucleophilic attack. This is the rate-determining step of the SNAr reaction.[3][4]

  • Leaving Group Ability: While fluoride is a poor leaving group in Sₙ2 reactions, in SNAr, the breaking of the C-F bond occurs in the fast, second step after the nucleophile has already added to the ring. The high polarization of the C-F bond facilitates the initial attack, which is the crucial step.[10]

Q2: How does the methoxy group at the 5'-position influence the propensity for SNAr?

The methoxy group is an electron-donating group through resonance, which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, it is located meta to the fluoro leaving group. In SNAr, the stabilizing effect of electron-withdrawing groups is most pronounced when they are ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer intermediate.[2][3] Since the methoxy group is meta, its deactivating effect is less pronounced than if it were in an ortho or para position.

Caption: Generalized SNAr mechanism showing the formation of the Meisenheimer complex.

Q3: Can I use a protecting group strategy to prevent SNAr?

Protecting the fluorine atom itself is not feasible. However, you can modify the electronic nature of the ring by protecting the acetyl group.

  • Causality: The acetyl group is the primary activating group for SNAr on this molecule. Converting it to a group that is less electron-withdrawing, or even electron-donating, will significantly deactivate the ring to nucleophilic attack.[11][12][13]

  • Protocol Example: Acetal Protection

    • Protection: React 2'-Fluoro-5'-methoxyacetophenone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene with Dean-Stark apparatus to remove water. This will convert the ketone to a ketal, which is an electron-donating group.

    • Desired Reaction: Perform your intended reaction on the protected substrate. The ring is now significantly less susceptible to SNAr.

    • Deprotection: Remove the ketal protecting group using aqueous acid (e.g., dilute HCl) to regenerate the acetyl group.

Protection_Strategy Start 2'-Fluoro-5'-methoxyacetophenone (SNAr Prone) Protected Ketal-Protected Substrate (SNAr Resistant) Start->Protected 1. Protect Acetyl Group (e.g., Ethylene Glycol, H⁺) Desired_Reaction Perform Desired Transformation Protected->Desired_Reaction 2. Main Reaction Step Deprotection Aqueous Acid Deprotection Desired_Reaction->Deprotection 3. Deprotect Final_Product Final Product with Fluorine Intact Deprotection->Final_Product

Caption: Workflow for using a protecting group to prevent SNAr.

Q4: Are there alternative reagents I could use if SNAr is unavoidable with 2'-Fluoro-5'-methoxyacetophenone?

Yes. If minimizing SNAr proves intractable, consider using an analogous starting material where the leaving group is less reactive in SNAr reactions.

  • Alternative Substrates:

    • 2'-Chloro-5'-methoxyacetophenone: Chlorine is generally a less effective leaving group than fluorine in SNAr reactions. This change could be sufficient to tip the balance in favor of your desired reaction.

    • 2'-Bromo-5'-methoxyacetophenone: Bromine is an even poorer leaving group for SNAr.

  • Trade-offs: While these alternatives are less prone to SNAr, they may be less reactive in other desired transformations (e.g., certain cross-coupling reactions). The choice of substrate should be guided by the specific reaction you are trying to achieve.

References

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • SNAr reaction scope & limitations - YouTube (ChemHelp ASAP). [Link]

  • Catalysed SNAr reactions - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - Journal of the American Chemical Society. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. [Link]

  • SNAr reaction mechanism - YouTube (ChemHelp ASAP). [Link]

  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media - ACS Sustainable Chemistry & Engineering. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. [Link]

  • Protecting Groups - Lokey Lab Protocols - Wikidot. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • SNAr as an Approach to Challenging Carbohydrate–Aryl Ethers - Organic Letters (ACS Publications). [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? - ResearchGate. [Link]

  • Protecting group - Wikipedia. [Link]

  • Catalytic SNAr of unactivated aryl chlorides - RSC Publishing. [Link]

  • Protecting Groups - University of Wisconsin-Madison Chemistry. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. [Link]

  • SNAr Reaction in Other Common Molecular Solvents - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Purification of Chalcone Derivatives of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chalcone derivatives, with a specific focus on those synthesized from 1-(2-Fluoro-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The synthesis of chalcones, often achieved through the Claisen-Schmidt condensation, is a fundamental reaction in medicinal chemistry, yielding precursors for flavonoids and other heterocyclic compounds with diverse biological activities.[1][2] However, the purification of the crude product is a critical step that often requires careful optimization. This guide provides a structured approach to troubleshooting and refining your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying chalcone derivatives?

The two most common and effective methods for purifying chalcone derivatives are recrystallization and column chromatography.[3]

  • Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly, which causes the desired compound to form crystals while the impurities remain in the solution.[4] This method is ideal when the desired chalcone is a solid and the impurities have different solubility profiles.

  • Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while a mobile phase (solvent) passes through it.[5] This method is particularly useful for separating complex mixtures, including oily products or when recrystallization fails to yield a pure compound.[6]

Q2: How do I select the appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which your chalcone derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5][7]

Systematic Approach to Solvent Selection:

  • Solubility Testing: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) at both room temperature and upon heating.

  • Ideal Candidate: A good solvent will not dissolve the chalcone at room temperature but will completely dissolve it when heated. Upon cooling, pure crystals of the chalcone should precipitate out of the solution.[5]

  • Mixed-Solvent Systems: If a single solvent is not effective, a mixed-solvent system can be employed.[8] This typically involves a "good" solvent in which the chalcone is soluble and a "poor" solvent in which it is insoluble.[7][8] A common example for chalcones is an ethanol/water mixture.[8]

Q3: What are the specific challenges associated with purifying chalcones derived from this compound?

The presence of the fluoro and methoxy groups on the acetophenone ring can influence the polarity and reactivity of the resulting chalcone, potentially leading to specific purification challenges:

  • Polarity: The electronegative fluorine atom and the polar methoxy group can increase the overall polarity of the chalcone derivative. This may require more polar solvent systems for effective elution in column chromatography compared to non-substituted chalcones.

  • Co-elution: The starting material, this compound, may have a similar polarity to the chalcone product, leading to overlapping spots on a Thin Layer Chromatography (TLC) plate and co-elution during column chromatography. Careful optimization of the mobile phase is crucial for separation.

  • Stability: While generally stable, some fluorinated chalcones can be susceptible to decomposition on acidic silica gel.[6] If streaking or degradation is observed on TLC, using a different stationary phase like alumina might be beneficial.[9]

Q4: How can I effectively use Thin Layer Chromatography (TLC) to monitor my purification?

TLC is an indispensable tool for monitoring the progress of your purification.[1][9]

  • Choosing a Solvent System: Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[9] A common starting ratio is 70:30 or 80:20 hexane:ethyl acetate. Adjust the ratio to achieve an Rf value (Retention factor) for your desired chalcone between 0.2 and 0.4 for optimal separation in column chromatography.[6]

  • Visualization: Chalcones are often UV-active, making them easy to visualize under a UV lamp.[5] Staining with agents like phosphomolybdic acid can also be used.[10]

  • Assessing Purity: A pure compound should appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.[11]

Troubleshooting Guides

Problem 1: My crude product is an oil, not a solid.

This is a common issue and can be caused by the presence of impurities or the intrinsic properties of the chalcone derivative itself.[7][11]

Potential Cause Solution Scientific Rationale
Impurities Present 1. Trituration: Stir or grind the oil with a cold non-solvent like hexane.[5] This can often induce crystallization of the desired product while dissolving oily impurities. 2. Column Chromatography: If trituration fails, purify the oil using column chromatography to separate the chalcone from impurities.[6]Impurities can act as a "eutectic mixture," lowering the melting point of the product and preventing crystallization. Trituration helps to remove these impurities.
Low Melting Point of Chalcone Some chalcones have melting points below room temperature. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[11]The physical state of a pure compound is dependent on its melting point relative to the ambient temperature.
Problem 2: I'm having difficulty with recrystallization; my chalcone "oils out."

"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals.[5][7]

Potential Cause Solution Scientific Rationale
Supersaturated Solution Add a small amount of additional hot solvent to the mixture to reduce the saturation level and allow for slower cooling.[5][7]Rapid precipitation from a highly concentrated solution can lead to the formation of an amorphous oil rather than an ordered crystal lattice.
Melting Point Lower Than Solvent's Boiling Point Opt for a lower-boiling point solvent or use a mixed-solvent system where the "poor" solvent is added at a lower temperature.[5][7]If the solution temperature is above the melting point of the compound, it will separate as a liquid.
Lack of Nucleation Sites 1. Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites for crystal growth.[5][7] 2. Seeding: Add a tiny, pure crystal of your chalcone to the cooling solution to act as a template for crystallization.[7]Crystal formation requires an initial point of nucleation. Scratching creates microscopic imperfections on the glass surface, and seeding provides a pre-formed crystal lattice for new molecules to deposit onto.
Problem 3: My chalcone and a starting material have very similar Rf values on TLC, making column chromatography difficult.

This is a frequent challenge, especially when the polarities of the product and unreacted starting materials are close.

Strategy Detailed Steps Expert Insight
Optimize the Solvent System Systematically test different ratios of your mobile phase components (e.g., hexane and ethyl acetate). Even small changes can significantly impact separation. Consider trying a different solvent system altogether, such as dichloromethane/hexane.The key is to find a solvent system where the differential affinity of the compounds for the stationary phase is maximized.
Use an Alternative Stationary Phase If separation on silica gel is poor, consider using alumina, which has different adsorptive properties.[5]The acidity of silica gel can sometimes cause issues. Alumina, being basic or neutral, can offer a different selectivity.
Dry Loading Technique Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your column.[6]This technique prevents the introduction of a highly polar solvent at the top of the column, which can disrupt the initial separation.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude chalcone derivative in the minimum amount of boiling ethanol.[12]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Place the flask in an ice bath to maximize the yield of crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[11]

  • Drying: Allow the crystals to air dry or place them in a desiccator under vacuum to remove all traces of solvent.[5]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. An Rf value between 0.2 and 0.4 for the chalcone is ideal.[6]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the column. For less soluble samples, use the dry loading technique.[6]

  • Elution: Begin eluting the column with the chosen solvent system. If separation is still difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure chalcone.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude Chalcone Product is_solid Is the product a solid? start->is_solid trituration Triturate with non-solvent (e.g., hexane) is_solid->trituration No (Oily) recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_solid_after_trituration is_solid_after_trituration trituration->is_solid_after_trituration Solidifies? oils_out Does it 'oil out'? recrystallization->oils_out column_chromatography Perform Column Chromatography pure_solid_or_oil pure_solid_or_oil column_chromatography->pure_solid_or_oil Final Product State? pure_solid Pure Solid Chalcone pure_oil Pure Oily Chalcone oils_out->pure_solid No adjust_recrystallization Adjust Recrystallization Conditions (e.g., change solvent, slower cooling) oils_out->adjust_recrystallization Yes adjust_recrystallization->recrystallization adjust_recrystallization->column_chromatography If still fails is_solid_after_trituration->recrystallization Yes is_solid_after_trituration->column_chromatography No pure_solid_or_oil->pure_solid Solid pure_solid_or_oil->pure_oil Oil

Caption: Decision tree for selecting a purification strategy.

TLC Analysis and Interpretation

Sources

Improving reaction conditions for Suzuki coupling with 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 1-(2-Fluoro-5-methoxyphenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter difficulties with this specific transformation. We will explore common issues, provide detailed troubleshooting steps, and explain the chemical principles behind our recommendations.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Our approach is to diagnose the potential root cause and provide actionable, step-by-step solutions.

Q1: Why is my Suzuki coupling reaction with 1-(2-Fluoro-5-methoxyphenyl)aryl halide resulting in low or no product yield?

This is a common and valid question. The substrate this compound, when functionalized with a halide (e.g., Br, Cl), presents a combination of steric and electronic challenges that can impede the catalytic cycle.

Analysis of the Substrate:

  • Steric Hindrance: The fluorine atom at the ortho-position to the halide creates significant steric bulk around the reaction center. This can slow down the initial, and often rate-limiting, oxidative addition step where the palladium catalyst inserts into the carbon-halide bond.[1][2][3]

  • Electronic Effects: The aryl ring is influenced by two competing groups: the ortho-fluoro and meta-acetyl groups are electron-withdrawing, which should facilitate oxidative addition. However, the para-methoxy group is strongly electron-donating by resonance, which can make the carbon-halide bond less reactive towards oxidative addition.[4] The balance of these effects can make catalyst selection non-trivial.

Core Troubleshooting Strategy:

Your primary focus should be on selecting a catalyst system specifically designed to overcome steric hindrance and activate challenging aryl halides. Modern dialkylbiaryl phosphine ligands are essential for this purpose.[5]

Recommended Initial Optimization Protocol:

This protocol assumes you are starting with 1-(2-Bromo-5-methoxyphenyl)ethanone. For an aryl chloride, the conditions will need to be even more forcing.

  • Reagent Preparation:

    • Ensure all reagents are high purity. Boronic acids can degrade on storage; consider using a fresh bottle or purifying the existing stock. Boronic esters (e.g., pinacol esters) are often more stable and are excellent alternatives.[6]

    • Use anhydrous solvents. Water content can affect the base's efficacy and promote side reactions.

  • Reaction Assembly (Under Inert Atmosphere):

    • To a dry reaction vessel, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 equiv), the arylboronic acid partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium pre-catalyst and ligand.

    • Add the degassed solvent.

  • Degassing:

    • Thoroughly degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes, or by using 3-4 freeze-pump-thaw cycles. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.[6]

  • Heating:

    • Heat the reaction to the specified temperature with vigorous stirring. Monitor progress by TLC, GC-MS, or LC-MS.

Table 1: Recommended Starting Conditions for Screening

ParameterCondition A (High-Performance)Condition B (Robust Alternative)Rationale
Aryl Halide 1-(2-Bromo-5-methoxyphenyl)ethanone1-(2-Bromo-5-methoxyphenyl)ethanoneAryl bromides are a good balance of reactivity and stability.
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is reduced in situ to Pd(0).[7]
Ligand SPhos (2-4 mol%)XPhos (2-4 mol%)Bulky, electron-rich dialkylbiaryl phosphines are proven to accelerate both oxidative addition and reductive elimination for hindered substrates.[5]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ is a strong, non-nucleophilic base effective in many challenging couplings. Cs₂CO₃ is more soluble and can be effective at lower temperatures.
Solvent 1,4-Dioxane or Toluene (0.1 M)2-MeTHF (0.1 M)Aprotic solvents are standard. Toluene is often preferred for higher temperatures.
Temperature 80-110 °C80-110 °CElevated temperatures are often necessary to overcome the activation energy for oxidative addition.
Q2: I'm observing a significant amount of dehalogenated byproduct, 1-(5-methoxyphenyl)ethanone. How can I prevent this?

Hydrodehalogenation is a common side reaction in Suzuki couplings. It occurs when the palladium(II)-aryl intermediate formed after oxidative addition is intercepted by a hydride source before transmetalation can occur.[6]

Primary Causes and Solutions:

  • Hydride Source: The most common hydride sources are trace water, amine bases, or alcohol solvents.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using a base like K₃PO₄, ensure it is finely powdered and dry. Avoid amine bases or alcohol co-solvents unless a specific protocol calls for them.

  • Slow Transmetalation: If the transmetalation step is slow relative to the hydride transfer, dehalogenation becomes more prominent.

    • Solution: The choice of base is critical for activating the boronic acid. Ensure your base is strong enough and sufficiently soluble. Switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃ can accelerate transmetalation. Using a boronic ester can sometimes require a small amount of water to hydrolyze it to the more active boronic acid, but this must be carefully controlled.

Q3: My reaction is producing a homocoupled dimer of my boronic acid. What is the cause and how do I minimize it?

Boronic acid homocoupling is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.[6]

Prevention is Key:

  • Rigorous Degassing: This is the most critical factor. Oxygen must be scrupulously excluded from the reaction. Sparging the solvent with an inert gas before adding the catalyst and then sparging the final reaction mixture before heating is highly recommended. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source like Pd(OAc)₂, as it bypasses the in situ reduction step where side reactions can occur.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equiv) is standard practice to drive the reaction to completion, using a very large excess can increase the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the phosphine ligand in the Suzuki catalytic cycle?

The ligand is arguably the most important component for controlling the reactivity and success of the reaction. It serves several critical functions:

  • Solubilization and Stabilization: It stabilizes the palladium metal center, keeping it soluble and preventing it from precipitating as inactive palladium black.

  • Tuning Reactivity: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle.

    • Electron-rich ligands (like the dialkylbiaryl phosphines recommended above) increase electron density on the palladium center, which promotes the oxidative addition of the aryl halide.[5][6]

    • Bulky ligands promote the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.[6] This is especially important for sterically congested products.

Q2: How do I choose the correct base?

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (or an intermediate) to form a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium center.[8][9]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cs₂CO₃ is more soluble in organic solvents and often more effective than K₂CO₃, especially at lower temperatures.

  • Phosphates (K₃PO₄): A stronger, non-nucleophilic base that is often the "go-to" for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.

  • Hydroxides (NaOH, KOH): Very strong bases, but their high nucleophilicity and water content can promote side reactions. They are typically used in specific aqueous solvent systems.

  • Fluorides (KF, CsF): Mild bases that are useful when other functional groups in the molecule are sensitive to stronger bases.

For your specific substrate, starting with K₃PO₄ is the most logical choice due to the anticipated difficulty of the coupling.

Q3: What are the advantages of using a boronic ester (e.g., pinacol ester) instead of a boronic acid?

While boronic acids are the classic reagents, boronic esters offer several practical advantages:

  • Enhanced Stability: They are generally more stable to storage and handling than boronic acids.

  • Resistance to Protodeboronation: This is a major decomposition pathway for boronic acids, where the C-B bond is cleaved by a proton source. Boronic esters are much less susceptible to this, leading to higher reaction fidelity.[7]

  • Easier Purification: They are often crystalline solids and are easier to purify by chromatography or recrystallization than the corresponding boronic acids.

Visualizing the Process

To better understand the reaction and troubleshooting logic, please refer to the following diagrams.

Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination prod_out Ar-R' ArPdR->prod_out Start Start Cycle Start->Pd0 sub_in Ar-X sub_in->Pd0 boron_in R'-B(OR)₂ + Base boron_in->ArPdX

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow Start Reaction Issue: Low or No Yield Check_Reagents Verify Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Degas Ensure Rigorous Degassing (Ar sparge or Freeze-Pump-Thaw) Check_Reagents->Check_Degas Screen_Ligand Screen Ligands: 1. SPhos 2. XPhos 3. Other Buchwald Ligands Check_Degas->Screen_Ligand Screen_Base Screen Bases: 1. K₃PO₄ 2. Cs₂CO₃ Screen_Ligand->Screen_Base Increase_Temp Increase Temperature (up to 120 °C in Toluene) Screen_Base->Increase_Temp Success Reaction Optimized Increase_Temp->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Myers, A. The Suzuki Reaction - Chem 115 . [Link]

  • Wikipedia. Suzuki reaction . [Link]

  • Barrett, K. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... . [Link]

  • Barrios-Landeros, F. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. [Link]

  • Li, Z. et al. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids . ACS Catalysis. [Link]

  • Barnard, C. F. J. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters. [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Xu, G. et al. (2015). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling . RSC Publishing. [Link]

  • Sharma, A. et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides . Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling . [Link]

  • Borrelli, S. et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview . ACS Publications. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? . [Link]

  • Uozumi, Y. et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides . The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Byproduct Identification in Reactions of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-methoxyphenyl)ethanone. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and mitigating common byproducts encountered during synthetic reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the chemical causality behind these side reactions, empowering you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Common Byproducts & Their Origins

This section addresses the most common unexpected outcomes reported by users. Each answer provides a mechanistic explanation, key analytical signatures to look for, and preventative strategies.

Q1: My mass spectrometry results show a product with a mass of 154 Da, and my ¹H NMR has a new broad singlet. What is this byproduct?

A1: You are likely observing the demethylated byproduct, 1-(2-fluoro-5-hydroxyphenyl)ethanone.

This is one of the most common side products, resulting from the cleavage of the aryl methyl ether.

  • Mechanistic Cause: The methoxy group is susceptible to cleavage under both acidic and nucleophilic conditions. Strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr, HI) used in subsequent reaction steps or during acidic workups can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion.[1][2] Certain nucleophiles, particularly thiolates, can also cleave the ether bond.[3] High reaction temperatures can accelerate this process.[4]

  • Key Analytical Signatures:

    • Mass Spectrometry: A molecular ion corresponding to a loss of 14 Da (CH₂) from the starting material (168.16 Da → 154.12 Da).

    • ¹H NMR: The sharp singlet corresponding to the methoxy protons (-OCH₃) typically found around 3.9 ppm will disappear. A new, broad singlet will appear further downfield (typically 5-10 ppm, depending on the solvent), corresponding to the new phenolic proton (-OH).[5]

    • ¹³C NMR: The carbon signal for the methoxy group (around 56 ppm) will be absent.

    • IR Spectroscopy: Appearance of a broad O-H stretching band in the 3200-3600 cm⁻¹ region.

  • Preventative Strategies:

    • Avoid using strong Lewis or protic acids if the methoxy group needs to be preserved.

    • If acidic conditions are necessary, conduct the reaction at the lowest possible temperature (e.g., 0 °C or below) and carefully monitor the reaction progress to avoid prolonged exposure.[4]

    • Consider using milder demethylating agents if the phenolic product is the desired outcome.[3]

    • Employ a neutral or slightly basic workup procedure.

Q2: I've isolated a product where the fluorine atom has been replaced by my nucleophile. How is this possible?

A2: This is a classic case of Nucleophilic Aromatic Substitution (SₙAr). [6][7]

While aryl fluorides are generally stable, the fluorine atom on your starting material is activated towards substitution.

  • Mechanistic Cause: The acetyl group (-COCH₃) is a moderately strong electron-withdrawing group. Its presence ortho to the fluorine atom polarizes the C-F bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the carbon bearing the fluorine.[7] This stabilization is crucial for the reaction to proceed. Strong nucleophiles like amines, alkoxides, or thiolates can displace the fluoride ion.[6][8]

  • Key Analytical Signatures:

    • Mass Spectrometry: The molecular weight of the product will correspond to the starting material mass minus the mass of fluorine (19 Da) plus the mass of your nucleophile.

    • ¹⁹F NMR: The signal corresponding to the starting material will disappear, and no new fluorine signals will be present in the byproduct.

    • ¹H & ¹³C NMR: The coupling patterns of the aromatic protons and carbons will change significantly due to the absence of the fluorine atom. The characteristic C-F splitting will be gone.

  • Preventative Strategies:

    • Use less nucleophilic reagents if possible.

    • Run the reaction at lower temperatures to decrease the rate of the SₙAr side reaction.

    • If the nucleophile is also a base, consider using a non-nucleophilic base to avoid competition.

    • Protect the ketone functionality if it is not the intended reaction site, as this can sometimes modulate the electronic properties of the ring.

Q3: My reaction has produced a complex mixture of high-molecular-weight species. What could be the cause?

A3: You are likely observing byproducts from self-condensation reactions, typical of ketones with enolizable protons. [9]

  • Mechanistic Cause: Under basic conditions (e.g., NaOH, KOH, LDA), the α-protons on the acetyl group are acidic and can be removed to form an enolate. This enolate is nucleophilic and can attack the carbonyl carbon of another molecule of the starting material.[10][11] This initial reaction forms an aldol adduct, which can then dehydrate (lose water) under the reaction conditions to form an α,β-unsaturated ketone (a chalcone-like dimer).[12][13] This process can sometimes continue, leading to oligomers or polymers.

  • Key Analytical Signatures:

    • LC-MS: Look for masses corresponding to dimers of the starting material (M ≈ 336), and particularly the dehydrated dimer (M ≈ 318).

    • ¹H NMR: The spectrum will become very complex. Look for the appearance of new vinyl proton signals (in the 6-8 ppm range) and a more complex aliphatic region if the aldol adduct is present.

    • TLC: The byproducts will often appear as a streak or a series of higher-running spots compared to the starting material.

  • Preventative Strategies:

    • Slowly add the substrate to the base to keep the instantaneous concentration of the enolate low.

    • Run the reaction at lower temperatures to disfavor the condensation pathway.

    • If using a very strong base (like LDA), ensure the enolate formation is rapid and complete before adding the second electrophile to minimize self-reaction.

    • Avoid running the reaction for extended periods in strong base.

Section 2: Troubleshooting Workflow for Unknown Byproduct Identification

When an unexpected spot appears on your TLC plate or an unknown peak in your LC-MS, a systematic approach is crucial. This workflow guides you from initial detection to structural confirmation.

Byproduct_Workflow cluster_ms Mass Spectrometry Analysis A Initial Observation (TLC Spot / LC-MS Peak) B Step 1: Preliminary Mass Analysis (LC-MS) A->B C Determine Δ Mass from Starting Material (168.17 Da) B->C C_demethyl Δ = -14 Da (Loss of CH₂) → Suspect Demethylation C->C_demethyl Compare Mass C_defluoro Δ = (MW of Nu) - 19 Da (Loss of F) → Suspect SₙAr C->C_defluoro Compare Mass C_dimer Δ ≈ +150 Da (M ≈ 318 or 336) → Suspect Dimerization C->C_dimer Compare Mass D Isolate Byproduct (Column Chromatography / Prep-HPLC) E Step 2: Structural Elucidation (NMR) D->E G Step 3: Functional Group Analysis (FTIR) D->G F Acquire ¹H, ¹³C, ¹⁹F NMR & COSY/HSQC if needed E->F I Propose Structure & Confirm F->I H Look for Key Stretches (O-H, C=C, etc.) G->H H->I Supportive Data C_demethyl->D Hypothesis Formed C_defluoro->D Hypothesis Formed C_dimer->D Hypothesis Formed

Caption: Systematic workflow for identifying unknown byproducts.

Section 3: Key Analytical Protocols
Protocol 1: Interpreting Mass Spectrometry Data
  • Acquire Data: Obtain the molecular weight of the unknown byproduct using LC-MS with a soft ionization technique (e.g., ESI).

  • Calculate Mass Difference: Subtract the mass of the starting material (C₉H₉FO₂, MW = 168.16) from the mass of the byproduct.

  • Hypothesize Transformation: Use the mass difference to infer the chemical transformation. Refer to the table below for common mass changes.

  • Check Isotope Pattern: If your reagents contain elements with distinct isotopic distributions (e.g., Cl, Br), check the isotope pattern of the byproduct peak to confirm its incorporation.

Table 1: Common Mass Changes and Corresponding Transformations
Δ Mass (Da)TransformationLikely Byproduct Type
-14.02Loss of CH₂Demethylation
+15.99Addition of OOxidation (e.g., Baeyer-Villiger)
-18.99 + MW(Nu)Loss of F, Gain of Nucleophile (Nu)Nucleophilic Aromatic Substitution
+1.01Reduction of C=O to C-OHCarbonyl Reduction
+150.14Dimerization - H₂OAldol Condensation & Dehydration
+168.16DimerizationAldol Addition
Section 4: Visualizing Key Byproduct Pathways

The following diagram illustrates the primary reaction pathways leading to the three most common byproducts discussed.

Reaction_Pathways cluster_products Potential Products SM This compound (Starting Material) P1 Desired Product SM->P1 Desired Reaction B1 Demethylation Byproduct 1-(2-Fluoro-5-hydroxyphenyl)ethanone SM->B1 Strong Acid (H⁺) or Lewis Acid B2 SₙAr Byproduct (Fluorine Displaced) SM->B2 Strong Nucleophile (Nu⁻) B3 Condensation Byproduct (Dimer) SM->B3 Strong Base (B⁻) + another SM molecule

Caption: Major byproduct formation pathways from the starting material.

References
  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • NIST. Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Guthrie, J. P. The aldol condensation of acetone with acetophenone. ResearchGate. [Link]

  • Douglas, J. T., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Taylor & Francis Online. Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Canadian Science Publishing. The aldol condensation of acetophenone with acetone. [Link]

  • University of Babylon. The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

  • Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • Cole-Parmer. Tech Info: Aldol Condensation Reactions. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2'-Fluoro-5'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of 2'-Fluoro-5'-methoxyacetophenone. Our goal is to equip you with the foundational knowledge and practical insights necessary to optimize your reaction outcomes, enhance yields, and minimize side-product formation.

Core Principles: Why Solvents are More Than Just a Medium

The choice of solvent is a pivotal decision in experimental design, capable of dictating the reaction pathway, rate, and even the nature of the final product. For a substituted aromatic ketone like 2'-Fluoro-5'-methoxyacetophenone, the interplay between the solvent and the substrate's electronic and steric properties is particularly pronounced. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group create a nuanced electronic environment on the aromatic ring, making it susceptible to solvent-mediated effects.

Solvents influence chemical reactions through several mechanisms:

  • Polarity and Solubility : The ability of a solvent to dissolve reactants and reagents is fundamental. Polar solvents, for instance, are generally effective at dissolving polar and ionic compounds.[1][2]

  • Stabilization of Intermediates and Transition States : Solvents play a crucial role in stabilizing charged intermediates, such as carbocations and carbanions, as well as transition states. Polar protic solvents, with their ability to form hydrogen bonds, are particularly adept at stabilizing both cations and anions.[1][3][4] In contrast, polar aprotic solvents are excellent at solvating cations but leave anions relatively "naked" and more nucleophilic.[2][3]

  • Solvation of Reactants : The extent to which a solvent interacts with the starting materials can significantly impact their reactivity. For example, hydrogen bonding from a protic solvent can "cage" a nucleophile, reducing its reactivity.[3][5]

Troubleshooting Guides & FAQs

Electrophilic Aromatic Substitution (EAS)

Question 1: My Friedel-Crafts acylation on 2'-Fluoro-5'-methoxyacetophenone is resulting in a complex mixture of products and low yield. What could be the cause?

Answer: The formation of multiple products in a Friedel-Crafts acylation of a substituted benzene derivative often points to issues with regioselectivity.[6] The methoxy group is an activating, ortho-para director, while the fluorine and the acetyl group are deactivating, with fluorine being an ortho-para director and the acetyl group a meta director. The interplay of these directing effects can lead to a mixture of isomers.

Your choice of solvent can exacerbate this issue. Nonpolar solvents may not effectively solvate the reaction intermediates, potentially leading to side reactions.

Troubleshooting & Optimization:

  • Solvent Selection : Consider using a moderately polar, aprotic solvent like dichloromethane or 1,2-dichloroethane. These solvents can help to better solvate the Lewis acid-acyl chloride complex and the reaction intermediates, potentially improving selectivity.

  • Temperature Control : Running the reaction at a lower temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product.

  • Lewis Acid Stoichiometry : Ensure you are using the correct stoichiometry of the Lewis acid (e.g., AlCl₃). An excess can sometimes lead to undesired side reactions.

G

Nucleophilic Aromatic Substitution (SNAr)

Question 2: I am attempting a nucleophilic aromatic substitution on 2'-Fluoro-5'-methoxyacetophenone using a charged nucleophile, but the reaction is incredibly slow in a protic solvent like ethanol. Why is this happening?

Answer: This is a classic solvent effect in SNAr reactions. Protic solvents, such as ethanol or water, are excellent at solvating anions through hydrogen bonding.[3][4][5] This strong solvation creates a "solvent cage" around your charged nucleophile, which stabilizes it but also severely hinders its ability to attack the electron-deficient aromatic ring. This effect is particularly detrimental in SN2 and SNAr reactions where the nucleophile's concentration and reactivity are critical.[4]

Troubleshooting & Optimization:

  • Switch to a Polar Aprotic Solvent : To enhance the reactivity of your nucleophile, you should use a polar aprotic solvent.[3][7] Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[3][7] These solvents will effectively solvate the counter-cation of your nucleophilic salt but will leave the anion largely unsolvated and highly reactive.[3]

  • Consider Phase-Transfer Catalysis : If your nucleophile is in an aqueous or solid phase, a phase-transfer catalyst can be employed in conjunction with a nonpolar or moderately polar solvent to transport the nucleophile into the organic phase where the reaction occurs.

G

Reduction of the Carbonyl Group

Question 3: My reduction of the ketone in 2'-Fluoro-5'-methoxyacetophenone to the corresponding alcohol is showing poor conversion. Could the solvent be the issue?

Answer: Yes, the solvent can significantly influence the rate and efficiency of ketone reductions. The choice of solvent can affect the solubility of the reducing agent and the substrate, as well as the stability of the reaction intermediates. For instance, in the catalytic hydrogenation of acetophenone, the use of different alcohols as solvents can impact the reaction rate.[8] For reductions using metal hydrides like sodium borohydride, protic solvents such as ethanol or methanol are often used as they can protonate the intermediate alkoxide.

Troubleshooting & Optimization:

  • Solvent and Reducing Agent Compatibility : Ensure your chosen solvent is compatible with your reducing agent. For example, sodium borohydride can be used in protic solvents like ethanol and water, while the more reactive lithium aluminum hydride requires an anhydrous aprotic solvent like diethyl ether or THF.

  • Solubility : If you observe poor conversion, it might be due to the poor solubility of either the substrate or the reducing agent in the chosen solvent. Trying a different solvent with similar properties but better solubilizing power can be beneficial. For example, if a reaction is slow in ethanol, switching to isopropanol might alter the solubility and reaction kinetics.

  • Temperature : As with many reactions, increasing the temperature can often improve the reaction rate, provided the reactants and products are stable at higher temperatures.

Data Summary: Solvent Effects on Common Reactions

Reaction TypePolar Protic Solvents (e.g., H₂O, EtOH)Polar Aprotic Solvents (e.g., DMSO, DMF)Nonpolar Solvents (e.g., Hexane, Toluene)
Electrophilic Aromatic Substitution Can stabilize cationic intermediates, potentially increasing the rate.[9]Generally good for solvating intermediates without interfering with reagents.Can lead to poor solubility and slower reaction rates.[9]
Nucleophilic Aromatic Substitution (SNAr) Significantly decreases the rate for charged nucleophiles due to strong solvation.[3][10]Dramatically increases the rate for charged nucleophiles.[3][11]Generally unsuitable due to poor solubility of nucleophilic salts.
Ketone Reduction (e.g., with NaBH₄) Often the solvent of choice, as it can protonate the intermediate alkoxide.Can be used, but a separate workup step is needed to protonate the alkoxide.Unsuitable for ionic reducing agents like NaBH₄.

Experimental Protocol: Example of SNAr Reaction

This protocol is a representative example for a nucleophilic aromatic substitution on 2'-Fluoro-5'-methoxyacetophenone.

Objective: To synthesize 2'-(substituted)-5'-methoxyacetophenone via SNAr.

Materials:

  • 2'-Fluoro-5'-methoxyacetophenone

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup : In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2'-Fluoro-5'-methoxyacetophenone (1.0 equivalent) and anhydrous DMSO.

  • Addition of Reagents : Add the nucleophile (e.g., sodium methoxide, 1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography.

G

References

  • Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Published November 13, 2017. Available from: [Link]

  • Lanças, F. M., et al. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. 2019;4(8):13236-13242. Available from: [Link]

  • Netto-Ferreira, J. C., et al. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. 1988;84(1):155-165. Available from: [Link]

  • Tuttle, T., et al. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters. 2004;6(17):2881-2884. Available from: [Link]

  • ResearchGate. Solvent effect in the liquid-phase hydrogenation of acetophenone over Ni/SiO2: A comprehensive study of the phenomenon. Published August 7, 2025. Available from: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Published May 26, 2025. Available from: [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Published August 9, 2025. Available from: [Link]

  • ResearchGate. Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Published August 6, 2025. Available from: [Link]

  • Glorius, F., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. 2020;10(20):11817-11822. Available from: [Link]

  • Nudelman, N. S., et al. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. 1987:951-954. Available from: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Published April 27, 2012. Available from: [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Updated June 10, 2021. Available from: [Link]

  • University of Wisconsin-Madison. Chapter 8 Notes. Available from: [Link]

  • MDPI. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Molecules. 2023;28(23):7899. Available from: [Link]

  • YouTube. Effect of substrates, leaving group and the solvent polarityon the reactivity. Published March 16, 2020. Available from: [Link]

  • ChemTalk. Polar Protic and Aprotic Solvents. Available from: [Link]

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Technical Support Center: Navigating Steric Hindrance in ortho-Fluoroacetophenone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical solutions for managing steric hindrance in chemical reactions involving ortho-fluoroacetophenones. The unique electronic and steric environment created by the ortho-fluorine substituent presents distinct challenges and opportunities in synthesis. This resource is designed to help you navigate these complexities, optimize your reaction conditions, and achieve your synthetic goals.

Understanding the Challenge: The "ortho-Fluorine Effect"

The fluorine atom at the ortho position of an acetophenone molecule exerts a powerful influence on reactivity. This "ortho-fluorine effect" is a combination of steric and electronic factors.

  • Steric Hindrance: The fluorine atom, although relatively small, is in close proximity to the acetyl group. This proximity can physically block the approach of bulky reagents to the carbonyl carbon or the α-protons, slowing down or even preventing reactions.

  • Electronic Effects: Fluorine is highly electronegative, leading to a strong inductive electron-withdrawal (-I effect). This can increase the acidity of the α-protons, making enolate formation easier, but also influencing the electrophilicity of the carbonyl carbon.

  • Conformational Preference: Studies have shown that 2'-fluoroacetophenone derivatives preferentially adopt an s-trans conformation in solution, where the carbonyl oxygen and the fluorine atom are positioned away from each other to minimize electrostatic repulsion.[1] This fixed conformation can impact the accessibility of the reactive sites.

This guide will address common issues encountered in two key reaction types: Grignard additions and Aldol condensations, and provide general strategies for overcoming steric hindrance.

Section 1: Troubleshooting Grignard Reactions

Grignard reactions are a cornerstone of C-C bond formation, but their success with ortho-fluoroacetophenone can be hampered by steric hindrance.

Q1: My Grignard reaction with 2'-fluoroacetophenone is giving very low yields or failing to initiate. What are the likely causes and how can I fix this?

A1: Low yields or reaction failure in Grignard additions to sterically hindered ketones like 2'-fluoroacetophenone often stem from a few key issues. The primary culprit is the steric bulk around the carbonyl group, which can favor side reactions over the desired nucleophilic addition.

Potential Causes & Solutions:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate.[2] This is especially prevalent with bulky Grignard reagents and hindered ketones. After workup, this results in the recovery of the starting ketone.

    • Solution: Use a less sterically demanding Grignard reagent if your synthesis allows. Alternatively, consider using organolithium reagents, which are generally more reactive and can favor nucleophilic addition over enolization.

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a six-membered transition state.[2] This will produce the corresponding alcohol of the starting ketone.

    • Solution: Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents the formation of the Grignard reagent itself.

    • Solution: Activate the magnesium surface by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.

    • Solution: Ensure all glassware is flame- or oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]

dot

Grignard_Troubleshooting Start Low/No Yield in Grignard Reaction Cause1 Enolization (Grignard as base) Start->Cause1 Cause2 Reduction (Grignard as reducing agent) Start->Cause2 Cause3 Poor Reagent Formation Start->Cause3 Solution1 Use less hindered Grignard or Organolithium reagent Cause1->Solution1 Solution2 Use Grignard without β-hydrogens Cause2->Solution2 Solution3 Activate Mg (Iodine, crushing) Ensure anhydrous conditions Cause3->Solution3

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Q2: I am observing the formation of byproducts. How can I improve the selectivity of my Grignard reaction with 2'-fluoroacetophenone?

A2: Improving selectivity requires careful control of reaction conditions and reagent choice.

ParameterRecommendation for High SelectivityRationale
Temperature Low temperature (-78 °C to 0 °C)Reduces the rate of side reactions like enolization and reduction, favoring the desired nucleophilic addition pathway.
Grignard Reagent Use freshly prepared and titrated reagentEnsures accurate stoichiometry and minimizes impurities that could catalyze side reactions.
Solvent Anhydrous diethyl ether or THFThese solvents are standard for Grignard reactions and help to stabilize the reagent.
Addition Rate Slow, dropwise addition of the Grignard reagentMaintains a low concentration of the Grignard reagent in the reaction mixture, which can suppress side reactions.
Lewis Acid Additives Consider adding CeCl₃ (Luche reduction conditions)Cerium(III) chloride can increase the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization.

Section 2: Troubleshooting Aldol Condensations (Claisen-Schmidt)

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful tool for forming α,β-unsaturated ketones.[4] However, the steric hindrance of ortho-fluoroacetophenone can lead to challenges.

Q3: My Claisen-Schmidt condensation between 2'-fluoroacetophenone and an aldehyde is giving a low yield of the desired chalcone. What are the common pitfalls?

A3: Low yields in this reaction are often due to the reduced reactivity of the hindered ketone and competing side reactions.

Potential Causes & Solutions:

  • Inefficient Enolate Formation: While the ortho-fluorine's electron-withdrawing effect can increase the acidity of the α-protons, the steric bulk can hinder the approach of the base.

    • Solution: Use a stronger, less hindered base like potassium tert-butoxide or lithium diisopropylamide (LDA) for complete enolate formation. For base-catalyzed reactions, ensure the base is fresh and active.

  • Self-Condensation of the Aldehyde: If the aldehyde partner has α-hydrogens, it can undergo self-condensation.

    • Solution: Use an aldehyde without α-hydrogens (e.g., benzaldehyde, pivalaldehyde). If the aldehyde must have α-hydrogens, consider a directed aldol approach where the enolate of the ketone is pre-formed before the addition of the aldehyde.

  • Reversibility of the Aldol Addition: The initial aldol addition step is often reversible.

    • Solution: Ensure conditions that favor the subsequent dehydration to the more stable conjugated enone. This is often achieved by heating the reaction mixture or using a Dean-Stark trap to remove water.

  • Steric Hindrance in the C-C Bond Forming Step: The bulky ortho-substituent can slow down the nucleophilic attack of the enolate on the aldehyde.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Be mindful that this can also increase side reactions. Alternatively, extend the reaction time.

dot

Aldol_Troubleshooting Start Low Yield in Claisen-Schmidt Condensation Cause1 Inefficient Enolate Formation Start->Cause1 Cause2 Aldehyde Self-Condensation Start->Cause2 Cause3 Reversible Aldol Addition Start->Cause3 Cause4 Steric Hindrance in C-C Bond Formation Start->Cause4 Solution1 Use stronger/less hindered base (e.g., LDA) Cause1->Solution1 Solution2 Use aldehyde without α-hydrogens or Directed Aldol approach Cause2->Solution2 Solution3 Promote dehydration (Heat, Dean-Stark) Cause3->Solution3 Solution4 Increase temperature or reaction time Cause4->Solution4

Caption: Troubleshooting workflow for Claisen-Schmidt condensations.

Q4: How can I choose the right catalyst for an aldol condensation with a sterically hindered ketone like 2'-fluoroacetophenone?

A4: Catalyst selection is crucial. While traditional base catalysis (NaOH, KOH) can work, more specialized catalysts often provide better results for hindered substrates.

Catalyst TypeExampleAdvantages for Hindered SubstratesConsiderations
Strong Bases Lithium diisopropylamide (LDA)Irreversibly forms the enolate, preventing side reactions related to equilibrium.Requires strictly anhydrous conditions and low temperatures.
Organocatalysts L-ProlineCan operate under milder conditions and offers the potential for asymmetric induction.May require longer reaction times and careful optimization of solvents and additives.[5]
Lewis Acids TiCl₄, BF₃·OEt₂Can activate the aldehyde carbonyl group towards nucleophilic attack by the enol ether of the ketone.Stoichiometric amounts are often required, and they are sensitive to moisture.[6]
Heterogeneous Catalysts Hydrotalcites, solid-supported basesCan simplify product purification and catalyst recovery.May have lower activity than homogeneous catalysts and require higher temperatures.

Section 3: General Strategies for Managing Steric Hindrance

Beyond reaction-specific troubleshooting, several general strategies can be employed when working with ortho-fluoroacetophenone.

Q5: Are there any general approaches to enhance the reactivity of sterically hindered ketones?

A5: Yes, several strategies can be broadly applied:

  • High-Pressure Conditions: Applying high pressure (up to 9500 atmospheres) can force reactants together, overcoming steric repulsion and increasing reaction rates.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times by efficiently supplying the activation energy needed to overcome steric barriers.[2]

  • Specialized Ligands in Metal-Catalyzed Reactions: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition and reductive elimination at a hindered center.[7]

Q6: When should I consider using a protecting group for the acetyl moiety?

A6: If you need to perform a reaction on the aromatic ring (e.g., another substitution) without interference from the acetyl group, or if the acetyl group is sensitive to the reaction conditions, a protecting group is advisable.

Common Protecting Groups for Ketones:

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Acetals/Ketals Diol (e.g., ethylene glycol), acid catalyst (e.g., p-TsOH)Aqueous acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, and reducing agents.[8]
Thioacetals/Thioketals Dithiol (e.g., 1,3-propanedithiol), Lewis acid (e.g., BF₃·OEt₂)HgCl₂/CaCO₃ or Raney NickelMore stable to acidic conditions than acetals/ketals.

dot

Protecting_Group_Workflow Start Need to modify aromatic ring or acetyl group is reactive? Protect Protect acetyl group (e.g., as a ketal) Start->Protect Yes NoProtect Proceed with reaction directly Start->NoProtect No Reaction Perform desired reaction on aromatic ring Protect->Reaction Deprotect Deprotect acetyl group (e.g., aqueous acid) Reaction->Deprotect End Final Product Deprotect->End NoProtect->End

Caption: Decision workflow for using a protecting group.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with 2'-Fluoroacetophenone using CeCl₃

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen. Add anhydrous CeCl₃ (1.2 equivalents) and stir under vacuum for 2 hours while gently heating. Allow to cool to room temperature and backfill with nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask, followed by 2'-fluoroacetophenone (1.0 equivalent). Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Claisen-Schmidt Condensation with 2'-Fluoroacetophenone

  • Reaction Setup: In a round-bottom flask, dissolve 2'-fluoroacetophenone (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol.

  • Base Addition: Slowly add an aqueous solution of NaOH (e.g., 10%) or a solution of KOH in ethanol dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring at room temperature or gently heat to 40-50 °C. A precipitate of the chalcone should form. Monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).

  • Isolation: Cool the reaction mixture in an ice bath and add cold water to precipitate the product completely.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.

This technical guide is intended to provide a solid foundation for addressing the challenges associated with steric hindrance in reactions of ortho-fluoroacetophenones. By understanding the underlying principles and applying these troubleshooting strategies, you can significantly improve the outcomes of your synthetic endeavors.

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Hoffmann, R. W. (2015). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Communications, 51(88), 15896-15908. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Lewis acid catalysis. In Wikipedia. [Link]

  • Reich, H. J., et al. (2011). Mechanistic Studies of the Lithium Enolate of 4-Fluoroacetophenone: Rapid-Injection NMR Study of Enolate Formation, Dynamics, and Aldol Reactivity. Journal of the American Chemical Society, 133(42), 16774–16777. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Kolonko, K. J., Wherritt, D. J., & Reich, H. J. (2011). Mechanistic studies of the lithium enolate of 4-fluoroacetophenone: rapid-injection NMR study of enolate formation, dynamics, and aldol reactivity. Journal of the American Chemical Society, 133(42), 16774-16777. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Kolonko, K. J., Wherritt, D. J., & Reich, H. J. (2011). Mechanistic Studies of the Lithium Enolate of 4-Fluoroacetophenone: Rapid-Injection NMR Study of Enolate Formation, Dynamics, and Aldol Reactivity. Journal of the American Chemical Society, 133(42), 16774-16777. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4467-4474. [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. In Wikipedia. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4467–4474. [Link]

  • Soós, T., & Pápai, I. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis, 5(8), 4786–4791. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Soós, T., & Pápai, I. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis, 5(8), 4786-4791. [Link]

  • Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
  • ResearchGate. (n.d.). Condenstaion of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst. ResearchGate. [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Nevolab. [Link]

  • ResearchGate. (2025, August 6). The aldol condensation of acetophenone with acetone. ResearchGate. [Link]

  • Doran, R., & Guiry, P. J. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-aryl Ketones. The Journal of Organic Chemistry, 79(19), 9112–9124. [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7601. [Link]

  • ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. ResearchGate. [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Quora. [Link]

  • Wikipedia. (2023). Cyclic alkyl amino carbenes. In Wikipedia. [Link]

  • YouTube. (2025, August 22). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link]

Sources

Improving the stability of 1-(2-Fluoro-5-methoxyphenyl)ethanone under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Fluoro-5-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered during synthetic applications. The following question-and-answer guide provides in-depth explanations, validated protocols, and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm running a reaction under strong acidic conditions (e.g., with BBr₃, HBr, or strong Lewis acids) and observing a new, more polar byproduct. What is happening and how can I prevent it?

Answer:

Root Cause Analysis: Acid-Catalyzed Demethylation

You are likely observing the cleavage of the methoxy ether bond. Aryl methyl ethers are susceptible to cleavage by strong acids, particularly Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr and HI.[1][2] The reaction proceeds via the formation of an adduct between the Lewis acid and the ether oxygen, followed by nucleophilic attack on the methyl group by a bromide ion.[2] This results in the formation of 1-(2-fluoro-5-hydroxyphenyl)ethanone, a more polar phenol, which would appear as a new, lower Rf spot on a normal-phase TLC plate.

dot digraph "Acid_Catalyzed_Demethylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; bbr3 [label="BBr₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adduct [label="Lewis Acid Adduct\n(Activated Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="1-(2-Fluoro-5-hydroxyphenyl)ethanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; mebr [label="CH₃Br", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges substrate -> adduct [label="Coordination"]; bbr3 -> adduct; adduct -> product [label=" Nucleophilic Attack\n by Bromide on\n Methyl Group"]; adduct -> mebr; } caption [label="Fig 1. Mechanism of BBr₃-mediated demethylation.", shape=plaintext, fontsize=10];

Troubleshooting and Mitigation Strategy:

  • Byproduct Identification:

    • Isolate the byproduct using column chromatography.

    • Characterize it via ¹H NMR and Mass Spectrometry. You should expect to see the disappearance of the methoxy signal (~3.8-3.9 ppm) and the appearance of a broad phenolic -OH peak in the ¹H NMR spectrum. The mass spectrum will show a molecular ion corresponding to C₈H₇FO₂ (M.W. 154.14), a decrease of 14 Da from the starting material. Analytical data for the related 1-(2-hydroxy-5-methoxyphenyl)ethanone can be used as a reference.[3][4]

  • Protocol Adjustment: Use of Milder Conditions:

    • If demethylation is undesirable, avoid strong Lewis acids like BBr₃, AlCl₃, and strong mineral acids.

    • If acidic conditions are required for another part of your molecule, consider using milder or sterically hindered Lewis acids that are less prone to ether cleavage.

Condition Risk of Demethylation Recommended Alternative (if applicable)
BBr₃, CH₂Cl₂Very HighUse TMSI (trimethylsilyl iodide) at low temperatures for controlled demethylation if desired.
Anhydrous HBr/HIHighUse catalytic amounts of a weaker protic acid like p-TsOH if possible.
Strong Lewis Acids (AlCl₃, FeCl₃)Moderate to HighConsider milder Lewis acids like ZnCl₂ or Sc(OTf)₃.
Aqueous HCl, H₂SO₄ (reflux)Low to ModerateTypically stable, but prolonged heating can cause slow hydrolysis.
Question 2: My reaction involves a strong nucleophile (e.g., NaOMe, R₂NH) and I'm observing a product where the fluorine atom has been replaced. Why is this happening?

Answer:

Root Cause Analysis: Nucleophilic Aromatic Substitution (SNAr)

This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The aromatic ring of this compound is activated towards nucleophilic attack by the strong electron-withdrawing effect of the acetyl group (-C(O)CH₃). The fluorine atom is positioned ortho to this activating group, making it a suitable leaving group for SNAr.[5] Strong nucleophiles, such as methoxide (CH₃O⁻) or amines, can attack the carbon bearing the fluorine, proceed through a negatively charged intermediate (a Meisenheimer complex), and displace the fluoride ion.[6] Fluorine is a surprisingly effective leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[5]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nu⁻ (e.g., CH₃O⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Product\n(e.g., 1-(2,5-Dimethoxyphenyl)ethanone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fluoride [label="F⁻", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges substrate -> meisenheimer [label="Attack at C-F"]; nucleophile -> meisenheimer; meisenheimer -> product [label="Loss of Fluoride"]; meisenheimer -> fluoride; } caption [label="Fig 2. SNAr mechanism on the target molecule.", shape=plaintext, fontsize=10];

Troubleshooting and Mitigation Strategy:

  • Byproduct Identification:

    • If using sodium methoxide as the nucleophile, the expected byproduct is 1-(2,5-dimethoxyphenyl)ethanone.

    • Confirm its identity by isolating the compound and obtaining a mass spectrum (M.W. 180.20).[7][8] ¹H NMR would show two distinct methoxy signals and the absence of fluorine coupling.

  • Protocol Adjustment:

    • Lower Temperature: SNAr reactions are often highly temperature-dependent. Running the reaction at a lower temperature may suppress or eliminate this side reaction.

    • Use a Weaker Base/Nucleophile: If the nucleophile is also acting as a base for another step, consider using a non-nucleophilic base (e.g., DBU, NaH) in combination with your desired (perhaps less reactive) nucleophile.

    • Solvent Choice: In some cases, solvent can play a role. Aprotic polar solvents (like DMF, DMSO) tend to accelerate SNAr reactions. Switching to a less polar solvent might slow the undesired substitution.[9]

    • Protecting Groups: If the acetyl group's electron-withdrawing nature is the primary activator and the reaction chemistry allows, you could protect the ketone as an acetal (see Question 4). This will deactivate the ring towards SNAr.

Question 3: I treated my compound with an oxidizing agent (like m-CPBA or a peroxy acid) and obtained an ester instead of my expected product. What is this reaction?

Answer:

Root Cause Analysis: Baeyer-Villiger Oxidation

You have inadvertently performed a Baeyer-Villiger oxidation. This reaction specifically oxidizes ketones to esters (or cyclic ketones to lactones) using peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a Lewis acid.[10] The mechanism involves the addition of the peroxy acid to the carbonyl, followed by the rearrangement of a substituent from the carbonyl carbon to the adjacent oxygen atom.

The regioselectivity of the migration is predictable. The group that is more capable of stabilizing a positive charge will preferentially migrate. The established migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[11][12]

For this compound, the choice is between the aryl group and the methyl group. The aryl group has a much higher migratory aptitude than the methyl group. Therefore, the aryl group migrates, inserting an oxygen atom between the carbonyl carbon and the aromatic ring to yield 2-fluoro-5-methoxyphenyl acetate .

dot digraph "Baeyer_Villiger_Oxidation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes ketone [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; peroxy_acid [label="RCO₃H (e.g., m-CPBA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; criegee [label="Criegee Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="2-Fluoro-5-methoxyphenyl\nacetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="RCO₂H", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ketone -> criegee [label="Nucleophilic\nAddition"]; peroxy_acid -> criegee; criegee -> ester [label="Rearrangement\n(Aryl Migration)"]; criegee -> acid [label="Elimination"]; } caption [label="Fig 3. Baeyer-Villiger oxidation of the ketone.", shape=plaintext, fontsize=10];

Troubleshooting and Mitigation Strategy:

  • Avoid Peroxy-Oxidants: If Baeyer-Villiger oxidation is not the desired transformation, avoid using peroxy acids (m-CPBA, peracetic acid) or hydrogen peroxide in combination with acids.

  • Alternative Oxidants: Select an oxidant specific to the desired transformation that does not affect ketones. For example, if you are oxidizing an alcohol elsewhere in the molecule, consider using PCC, PDC, or a Swern/Dess-Martin oxidation.

Desired Oxidation Problematic Reagent Recommended Alternative
Epoxidation of an alkenem-CPBA, Peracetic AcidUse a reagent system less reactive towards ketones, or protect the ketone first.
Oxidation of an alcoholH₂O₂/AcidPCC, DMP, Swern Oxidation
General OxidationAny peroxy acidChoose a reagent based on the specific functional group to be oxidized.
Question 4: I'm performing a base-catalyzed reaction (e.g., an alkylation or condensation) and getting a complex mixture of higher molecular weight side products. What could be the cause?

Answer:

Root Cause Analysis: Aldol Condensation

Under basic conditions, the α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule of the starting material. This is known as a self-aldol reaction.[13][14] The initial product is a β-hydroxy ketone, which can often dehydrate under the reaction conditions (especially with heat) to form an α,β-unsaturated ketone, a common and often brightly colored byproduct. This can lead to a complex mixture of dimers and oligomers.

Troubleshooting and Mitigation Strategy: Ketone Protection

The most robust solution to prevent unwanted side reactions at the ketone (including aldol reactions and unwanted nucleophilic attack) is to protect the carbonyl group. The most common method is to convert it into an acetal, which is stable to bases, organometallics, and hydrides.[15][16]

dot digraph "Protection_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; protect [label="Protect Ketone", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protected [label="Protected Acetal Intermediate\n(Stable to Base/Nucleophiles)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Perform Desired Reaction\n(e.g., SNAr on another part\nof molecule, base-catalyzed step)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; deprotect [label="Deprotect Ketone", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Final Product with\nIntact Ketone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protect [label="Ethylene Glycol,\ncat. p-TsOH, Toluene, reflux"]; protect -> protected; protected -> reaction; reaction -> deprotect [label="Aqueous Acid (e.g., 1M HCl)"]; deprotect -> final; } caption [label="Fig 4. Experimental workflow for ketone protection.", shape=plaintext, fontsize=10];

Detailed Protocol for Acetal Protection:

  • Protection Step:

    • To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetal-protected compound. This intermediate can now be used in your base-catalyzed or nucleophilic reaction.

  • Deprotection Step:

    • After your desired transformation is complete, dissolve the acetal-protected compound in a mixture of acetone and water.

    • Add a catalytic amount of dilute aqueous acid (e.g., 1M HCl) and stir at room temperature.

    • Monitor the reaction by TLC until the protected compound is fully converted back to the ketone.

    • Neutralize the acid with NaHCO₃, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify as needed.

By implementing this protection-deprotection sequence, you can effectively shield the reactive ketone functionality and improve the outcome of your synthetic route.

References
  • Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, [Link]

  • Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, [Link]

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  • Baeyer–Villiger oxidation. Wikipedia, [Link]

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  • Ethanone, 1-(2,4,5-trimethoxyphenyl)-. SIELC Technologies, [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry, [Link]

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  • Protecting Groups List. SynArchive, [Link]

  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PMC, National Center for Biotechnology Information, [Link]

  • Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Semantic Scholar, [Link]

  • Acetal Protecting Group & Mechanism. Total Synthesis, [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). NP-MRD, [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH, National Center for Biotechnology Information, [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, National Center for Biotechnology Information, [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies, [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, [Link]

  • How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans? ScholarWorks@GVSU, [Link]

  • Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses Procedure, [Link]

  • The reinvestigation of the kinetics of the reactions of fluorodi(4-nitrophenyl)ethanes with sodium methoxide in methanol. Sci-Hub, [Link]

  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. PubChem, National Center for Biotechnology Information, [Link]

  • 1-(2-Hydroxy-5-methoxyphenyl)ethanone. Chemsrc, [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed, [Link]

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  • The Aldol Condensation. Magritek, [Link]

  • Aldol reaction. Wikipedia, [Link]

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Technical Support Center: Troubleshooting Low Yields in Condensation Reactions with 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1-(2-Fluoro-5-methoxyphenyl)ethanone in condensation reactions. This guide is designed to provide in-depth, practical solutions to common challenges, particularly low product yields. Drawing from established chemical principles and field-proven insights, we will explore the nuances of this specific substrate and empower you to optimize your synthetic outcomes.

Understanding the Substrate: The Electronic and Steric Profile of this compound

The reactivity of this compound in condensation reactions, such as the Claisen-Schmidt condensation, is governed by the interplay of its substituents. A clear understanding of these effects is the first step in effective troubleshooting.

  • Ortho-Fluoro Group : The fluorine atom at the ortho-position exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I).[1] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Simultaneously, it increases the acidity of the α-protons on the methyl group, which should, in principle, facilitate the formation of the reactive enolate intermediate required for the condensation.[2][3] However, its position also introduces potential steric hindrance, which can impede the approach of bulky reactants.[1]

  • Meta-Methoxy Group : The methoxy group at the meta-position has a less pronounced electronic influence on the acetyl group. It exerts a weak electron-withdrawing inductive effect (-I) and its electron-donating mesomeric effect (+M) does not extend to the reaction center. Its primary role is to modify the overall electron density and solubility of the molecule.

This unique electronic and steric profile necessitates careful optimization of reaction conditions to achieve high yields.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently seeing low conversion of my this compound starting material?

A: Low conversion is a common issue that typically points to suboptimal reaction conditions preventing the crucial first step: enolate formation. The most likely culprits are an insufficiently strong base, an inappropriate solvent, or inadequate reaction time and temperature. The ortho-fluoro group, while electronically activating, can sterically hinder the approach of the base. Therefore, a careful selection of a strong, non-bulky base and precise temperature control are critical.

Q2: My TLC analysis shows multiple spots, indicating significant side product formation. What are these side products and how can I minimize them?

A: In a Claisen-Schmidt condensation, the primary side products arise from self-condensation of the ketone, formation of the intermediate aldol addition product without subsequent dehydration, or, in specific cases, nucleophilic aromatic substitution (SNAr). To minimize self-condensation, a slow addition of the ketone to a mixture of the aldehyde and base is recommended. To ensure complete dehydration to the desired α,β-unsaturated chalcone, applying moderate heat after the initial addition can be effective.[4] Solvent choice is also critical; using a non-nucleophilic solvent like THF instead of methanol can prevent SNAr side reactions, especially if your aldehyde partner also contains activating groups.

Q3: How critical is the choice of base for this specific ketone?

A: The choice of base is paramount. The base must be strong enough to efficiently deprotonate the α-carbon to form the enolate, which is the key nucleophilic species.[3][5] For this substrate, standard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are often effective.[6] However, if base-sensitive functional groups are present elsewhere in the molecule or on the aldehyde partner, milder catalytic systems, such as boric acid under microwave irradiation, have been shown to be successful and can prevent degradation.[7][8]

Q4: The reaction appears complete by TLC, but I am struggling to isolate a pure product after workup. What are the best practices for purification?

A: Chalcones are often crystalline solids and can typically be purified by recrystallization from a suitable solvent like ethanol or methanol.[6][9] If your crude product is an oil or refuses to crystallize, it may be contaminated with unreacted starting materials or the aldol addition intermediate. After quenching the reaction with a dilute acid (e.g., HCl) to neutralize the base, ensure the product fully precipitates.[2] Wash the crude solid thoroughly with cold water to remove inorganic salts.[6] If recrystallization fails, column chromatography on silica gel is a reliable alternative for isolating the pure chalcone.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed low_conversion Problem: Low Conversion (Starting Material Remains) start->low_conversion side_products Problem: Multiple Products (Complex TLC) start->side_products isolation_issues Problem: Poor Recovery (Post-Workup Loss) start->isolation_issues cause_base Cause: Ineffective Enolate Formation low_conversion->cause_base cause_conditions Cause: Suboptimal Conditions low_conversion->cause_conditions cause_self Cause: Ketone Self-Condensation side_products->cause_self cause_aldol Cause: Incomplete Dehydration side_products->cause_aldol cause_snar Cause: SNAr Side Reaction side_products->cause_snar cause_workup Cause: Improper Workup isolation_issues->cause_workup cause_purification Cause: Ineffective Purification isolation_issues->cause_purification sol_base Solution: - Use stronger base (NaOH, KOH) - Change solvent (Ethanol, THF) - See Table 1 cause_base->sol_base sol_conditions Solution: - Increase reaction time - Apply gentle heat (40-60°C) - Monitor closely with TLC cause_conditions->sol_conditions sol_self Solution: - Add ketone dropwise to aldehyde/base mixture cause_self->sol_self sol_aldol Solution: - Heat reaction mixture after initial condensation step cause_aldol->sol_aldol sol_snar Solution: - Use aprotic solvent (e.g., THF) instead of alcohol cause_snar->sol_snar sol_workup Solution: - Ensure complete precipitation by adjusting pH to ~2-3 - Wash crude solid with cold water cause_workup->sol_workup sol_purification Solution: - Recrystallize from Ethanol - If fails, use column chromatography cause_purification->sol_purification

Caption: Troubleshooting Decision Tree for Low Yields.

Data Presentation: Optimizing Reaction Parameters

The success of the condensation reaction hinges on the correct combination of base, solvent, and temperature.

Table 1: Comparison of Common Base/Solvent Systems

BaseSolventTemperatureAdvantagesDisadvantages
NaOH / KOH EthanolRoom Temp. to RefluxCost-effective, strong base, widely used.[6][9]Can promote side reactions with sensitive substrates; potential for SNAr if using MeOH.
Sodium Ethoxide EthanolRoom Temp.Strong, non-hydroxide base, avoids potential ester saponification if applicable.More expensive, moisture-sensitive.
Boric Acid Solvent-Free (Microwave)120-160 °C"Green" catalyst, suitable for base-sensitive molecules, short reaction times.[7][8]Requires specialized microwave equipment; may not be as effective for all substrates.
Potassium t-butoxide THF0 °C to Room Temp.Very strong, non-nucleophilic base, useful for sterically hindered ketones.Expensive, highly moisture-sensitive, requires anhydrous conditions.

Experimental Protocols & Methodologies

Protocol 1: Optimized Base-Catalyzed Claisen-Schmidt Condensation

This protocol is designed to maximize yield by controlling the addition rate and ensuring complete dehydration.

Mechanism Overview: The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base first abstracts an acidic α-proton from the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable α,β-unsaturated ketone (chalcone).[2][10][11]

ClaisenSchmidtMechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone This compound Enolate Reactive Enolate Ketone->Enolate + Base Base Base (e.g., OH⁻) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde AldolAdduct β-Hydroxy Ketone Intermediate->AldolAdduct + H₂O FinalProduct Chalcone Product (α,β-Unsaturated Ketone) AldolAdduct->FinalProduct - H₂O (Heat)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(2-Fluoro-5-methoxyphenyl)ethanone and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic placement of substituents on an aromatic ring is a cornerstone of molecular design. Substituted acetophenones, in particular, serve as versatile building blocks for a vast array of more complex molecules.[1][2] This guide provides an in-depth comparative analysis of the chemical reactivity of 1-(2-Fluoro-5-methoxyphenyl)ethanone against its non-fluorinated counterparts, primarily 1-(3-methoxyphenyl)ethanone and 1-(4-methoxyphenyl)ethanone.

The introduction of a fluorine atom imparts unique electronic properties to an aromatic system, often leading to profound changes in reactivity, metabolic stability, and binding affinity.[3][4] This guide will dissect the intricate interplay of electronic and steric effects governed by the fluoro, methoxy, and acetyl groups. We will explore how these substituents modulate the reactivity of both the aromatic ring and the ketone functional group. Through a combination of theoretical principles and proposed experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for utilizing these valuable chemical intermediates.

Theoretical Background: The Interplay of Electronic Effects

The reactivity of a substituted benzene ring is dictated by the cumulative electronic influence of its substituents, which operate through two primary mechanisms: inductive and resonance effects.[4]

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is a function of the substituent's electronegativity.

  • Resonance Effect (-R/+R): Also known as the mesomeric effect, this involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring.[5]

In this compound, three distinct functional groups compete to influence the molecule's electron distribution:

  • Fluorine (at C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4][6] However, its lone pairs can be donated into the ring via resonance (+R). For fluorine, the -I effect strongly outweighs the +R effect, making it an overall deactivating group for electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[7]

  • Methoxy Group (at C5): The oxygen atom is highly electronegative, resulting in a moderate -I effect. However, the lone pairs on the oxygen atom participate strongly in resonance, donating electron density to the ring (+R effect).[5][8] The +R effect is dominant, making the methoxy group a potent activating group and an ortho, para-director.[9]

  • Acetyl Group (at C1): The carbonyl group is strongly electron-withdrawing through both induction (-I) and resonance (-R), as the π-electrons are pulled towards the electronegative oxygen. This makes the acetyl group a strong deactivating group and a meta-director for electrophilic aromatic substitution.[10]

The net effect on the aromatic ring is a complex interplay of these competing influences, resulting in specific sites being either activated or deactivated relative to benzene.

Caption: Summary of electronic effects of substituents.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[11][12] The overall reactivity of the ring in this compound is significantly reduced compared to benzene due to the two powerful deactivating groups (acetyl and fluoro). However, the activating methoxy group directs incoming electrophiles.

  • Directing Effects:

    • Acetyl group (meta-director): Directs to C3 and C5.

    • Fluoro group (ortho, para-director): Directs to C3 and C5.

    • Methoxy group (ortho, para-director): Directs to C2, C4, and C6.

By overlaying these directing effects, the C3 and C5 positions are disfavored due to the acetyl group's influence. The C2 and C5 positions are already substituted. The C4 and C6 positions are activated by the methoxy group. However, the C6 position is also ortho to the deactivating acetyl group. Therefore, the C4 position is the most likely site for electrophilic attack, being activated by the para methoxy group and not significantly hindered.

G Start This compound Ring Aromatic Ring Start->Ring Intermediate Arenium Ion (Sigma Complex) Ring->Intermediate Breaks Aromaticity (Rate-Determining) E+ Electrophile (e.g., NO₂⁺) E+->Ring Attack Product Substituted Product (Major: 4-substituted) Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: General workflow for Electrophilic Aromatic Substitution.

Comparison with Analogs:

  • 1-(3-methoxyphenyl)ethanone: The methoxy group and acetyl group are meta to each other. The methoxy group activates the ortho (C2, C4) and para (C6) positions. The acetyl group deactivates the ring but directs meta (C2, C6). Thus, substitution is strongly favored at C2, C4, and C6, making this analog significantly more reactive than the fluorinated version.

  • 1-(4-methoxyphenyl)ethanone: The methoxy group strongly activates the ortho positions (C3, C5) relative to the acetyl group. This analog is also highly reactive towards EAS.

Nucleophilic Aromatic Substitution (SNA_r)

A key feature distinguishing the fluorinated ketone is its potential to undergo nucleophilic aromatic substitution (SNA_r), a reaction class where a nucleophile displaces a leaving group on an aromatic ring.[13] This reaction is typically feasible only on electron-poor aromatic rings.[14]

In this compound, the fluorine atom is an excellent leaving group for SNA_r. Its reactivity is enhanced by the presence of the strongly electron-withdrawing acetyl group at the ortho position, which can stabilize the negatively charged intermediate (Meisenheimer complex).[14]

Comparison with Analogs: The non-fluorinated analogs lack a suitable leaving group and a sufficiently electron-deficient ring to undergo SNA_r under typical conditions. This pathway represents a unique and synthetically valuable mode of reactivity exclusive to the fluorinated compound.

G Molecule This compound C-F bond Meisenheimer Meisenheimer Complex Negative charge stabilized by acetyl group Molecule:f0->Meisenheimer:f0 Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) e.g., MeO⁻, R₂NH Nucleophile:f0->Meisenheimer:f0 Product Substituted Product C-Nu bond formed Meisenheimer:f0->Product:f0 Loss of F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity of the Ketone Functional Group

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[15][16] The reactivity is modulated by the electronic effects of the aromatic substituents.

  • Electronic Influence: The strongly electron-withdrawing fluorine atom increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Conversely, the electron-donating methoxy group slightly reduces it. The net effect is an activated carbonyl group compared to non-fluorinated, methoxy-substituted analogs.

  • Steric Hindrance: The fluorine atom at the ortho position introduces minimal steric hindrance, which is less impactful than larger groups like chlorine or methyl.[17]

Comparison with Analogs:

  • 1-(3-methoxyphenyl)ethanone & 1-(4-methoxyphenyl)ethanone: The methoxy group donates electron density to the ring, which is relayed to the carbonyl, making it less electrophilic and thus less reactive towards nucleophiles compared to the fluorinated analog.

  • Acetophenone: Serves as a baseline. The fluorinated analog is expected to be more reactive due to the powerful inductive withdrawal of the fluorine.

Proposed Experimental Comparisons

To provide a quantitative and objective comparison, the following experimental protocols are proposed. These are designed to be self-validating by directly comparing outcomes under identical conditions.

Experiment 1: Competitive Reduction of the Ketone

This experiment compares the susceptibility of the carbonyl group to nucleophilic attack by a mild reducing agent.

Protocol:

  • Setup: In a round-bottom flask, create an equimolar solution of this compound and 1-(3-methoxyphenyl)ethanone in anhydrous methanol (MeOH).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Initiation: Add sodium borohydride (NaBH₄, 0.25 equivalents) to the stirred solution. The sub-stoichiometric amount ensures a competitive reaction.

  • Monitoring: Monitor the reaction progress at 5-minute intervals by withdrawing aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Analysis: Quantify the relative consumption of the starting materials to determine the relative reaction rates.

Expected Outcome: this compound is expected to be consumed at a faster rate, indicating a more electrophilic and reactive carbonyl group.

Experiment 2: Comparative Nucleophilic Aromatic Substitution

This experiment highlights the unique reactivity of the C-F bond in the fluorinated analog.

Protocol:

  • Setup: Prepare two separate reaction vessels. To vessel A, add this compound. To vessel B, add 1-(3-methoxyphenyl)ethanone.

  • Reagents: Dissolve each ketone in dimethylformamide (DMF). Add 1.5 equivalents of a nucleophile, such as sodium methoxide (NaOMe), and 1.5 equivalents of a base like potassium carbonate (K₂CO₃).

  • Reaction: Heat both mixtures to 80°C and stir for 4 hours.

  • Analysis: After workup, analyze the product mixtures by GC-MS and ¹H NMR.

Expected Outcome: Vessel A should show the formation of 1-(2,5-dimethoxyphenyl)ethanone, the SNA_r product. Vessel B is expected to show no reaction at the aromatic ring, with only starting material recovered.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivities based on the theoretical principles discussed.

Reaction TypeThis compound1-(3-Methoxyphenyl)ethanone1-(4-Methoxyphenyl)ethanoneJustification
Electrophilic Aromatic Substitution LowHighHigh-F and -COCH₃ groups are deactivating.
Nucleophilic Aromatic Substitution High (at C-F bond)No ReactionNo ReactionRequires an electron-poor ring and a good leaving group (F).
Nucleophilic Addition to C=O HighModerateModerate-F group inductively activates the carbonyl carbon.
α-Proton Acidity (Enolate Formation) HighModerateModerate-F group inductively stabilizes the enolate conjugate base.

Conclusion

The substitution of a fluorine atom at the C2 position of 1-(5-methoxyphenyl)ethanone profoundly alters its chemical reactivity. This guide establishes that this compound, when compared to its non-fluorinated analogs, exhibits three key distinguishing characteristics:

  • Reduced Aromatic Reactivity towards Electrophiles: The potent deactivating nature of the fluoro and acetyl groups diminishes the ring's nucleophilicity.

  • Unique Susceptibility to Nucleophilic Aromatic Substitution: The C-F bond, activated by the ortho-acetyl group, provides a reactive handle for C-C, C-O, and C-N bond formation not accessible in the non-fluorinated analogs.

  • Enhanced Carbonyl Electrophilicity: The strong inductive electron withdrawal by fluorine makes the ketone group more susceptible to nucleophilic attack.

These insights are critical for synthetic chemists and drug development professionals. By understanding the nuanced electronic landscape of this compound, researchers can better predict its behavior and strategically employ it to construct complex molecular architectures, leveraging its unique reactivity profile to streamline synthetic pathways and access novel chemical space.

References

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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Fluoroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. Acetophenone and its derivatives are versatile building blocks in organic synthesis, and understanding the nuanced reactivity of its fluorinated isomers is paramount for efficient synthetic planning and the rational design of novel compounds. This guide provides an in-depth comparative analysis of the chemical reactivity of ortho-, meta-, and para-fluoroacetophenone, drawing upon theoretical principles and supported by experimental data. We will explore their behavior in key reaction types, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the carbonyl group.

The Interplay of Electronic and Steric Effects

The differential reactivity of the fluoroacetophenone isomers is governed by a complex interplay of electronic and steric effects exerted by the fluorine atom and the acetyl group.[1]

Electronic Effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect through the sigma bond network.[1] This effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack. The -I effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1]

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, an electron-donating resonance effect.[1] This +M effect is most pronounced at the ortho and para positions and counteracts the inductive withdrawal, particularly in electrophilic aromatic substitution.[1]

  • Acetyl Group Effects: The acetyl group is a strong electron-withdrawing group through both induction and resonance (-I, -M). It deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially when the nucleophile attacks the ortho or para positions.[2]

Steric Effects:

The presence of the fluorine atom at the ortho position introduces significant steric hindrance around the acetyl group and the adjacent ring position. This steric bulk can impede the approach of reagents, influencing reaction rates and, in some cases, altering reaction pathways.[1]

Comparative Reactivity Analysis

While direct quantitative comparisons of the reactivity of all three isomers under identical conditions are scarce in the literature, a clear trend can be established based on theoretical principles and available experimental data.[1]

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the acetyl group is a deactivating, meta-directing group. The fluorine atom, while also deactivating due to its strong -I effect, is an ortho, para-director due to its +M effect. The interplay of these directing effects and the overall deactivation of the ring leads to the following predicted reactivity order:

para- > ortho- > meta-

  • para-Fluoroacetophenone: The fluorine atom's +M effect at the para position can partially offset the deactivating effects of both substituents, making it the most reactive of the three isomers towards electrophiles.

  • ortho-Fluoroacetophenone: While the +M effect of fluorine is also strong at the ortho position, steric hindrance from the adjacent acetyl group can impede the approach of the electrophile, reducing its reactivity compared to the para isomer.

  • meta-Fluoroacetophenone: In the meta isomer, the electron-donating +M effect of the fluorine does not extend to the positions activated by the acetyl group's meta-directing influence. Therefore, the ring is strongly deactivated by the combined -I effects of both substituents, making it the least reactive.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

IsomerKey Influencing FactorsPredicted Relative Rate
para-Fluoroacetophenone+M of F counteracts deactivationHighest
ortho-Fluoroacetophenone+M of F offset by steric hindranceIntermediate
meta-FluoroacetophenoneStrong deactivation from -I effectsLowest
Nucleophilic Aromatic Substitution (SNAr)

For nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups. The acetyl group is a powerful activator for SNAr, particularly when it can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] This leads to a different reactivity pattern compared to EAS:

para- ≈ ortho- >> meta-

  • para-Fluoroacetophenone: The acetyl group at the para position can effectively delocalize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, strongly activating the ring for substitution.[1]

  • ortho-Fluoroacetophenone: Similar to the para isomer, the acetyl group at the ortho position can stabilize the Meisenheimer intermediate.[1] However, steric hindrance from the acetyl group may slightly impede the approach of the nucleophile, potentially making it marginally less reactive than the para isomer, depending on the nucleophile's size.

  • meta-Fluoroacetophenone: In the meta isomer, the acetyl group cannot delocalize the negative charge of the Meisenheimer intermediate through resonance.[1] This lack of stabilization makes the meta isomer significantly less reactive in SNAr reactions.

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerKey Influencing FactorsPredicted Relative Rate
para-FluoroacetophenoneStrong resonance stabilization of intermediateHighest
ortho-FluoroacetophenoneStrong resonance stabilization, potential steric hindranceHigh
meta-FluoroacetophenoneLack of resonance stabilization of intermediateLowest
Reactivity of the Carbonyl Group

The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the fluorine substituent. A more electron-withdrawing environment on the aromatic ring will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

ortho- > meta- > para-

  • ortho-Fluoroacetophenone: The strong, distance-dependent -I effect of the ortho-fluorine atom will most significantly withdraw electron density from the acetyl group, making the carbonyl carbon the most electrophilic.

  • meta-Fluoroacetophenone: The -I effect of the fluorine at the meta position is less pronounced than at the ortho position but stronger than at the para position.

  • para-Fluoroacetophenone: The electron-donating +M effect of the para-fluorine can partially counteract its -I effect, resulting in the least electrophilic carbonyl carbon among the three isomers.

The acidity of the α-protons of the acetyl group is also affected. A more electron-withdrawing ring will stabilize the resulting enolate, increasing the acidity (lowering the pKa).

Table 3: Predicted Reactivity of the Carbonyl Group and Acidity of α-Protons

IsomerKey Influencing FactorsPredicted Carbonyl ElectrophilicityPredicted α-Proton Acidity (pKa)
ortho-FluoroacetophenoneStrongest -I effectHighestLowest
meta-FluoroacetophenoneIntermediate -I effectIntermediateIntermediate
para-Fluoroacetophenone-I effect opposed by +M effectLowestHighest

Experimental Protocols for Reactivity Comparison

To empirically validate these theoretical predictions, competitive reaction experiments can be performed, followed by quantitative analysis of the product distribution.

Competitive Nitration for Electrophilic Aromatic Substitution

This protocol allows for the direct comparison of the relative reaction rates of the three isomers towards nitration.

Materials:

  • ortho-Fluoroacetophenone

  • meta-Fluoroacetophenone

  • para-Fluoroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal Standard (e.g., 1,3,5-trichlorobenzene)

Procedure:

  • In a round-bottom flask cooled in an ice bath, combine equimolar amounts (e.g., 1.0 mmol) of ortho-, meta-, and para-fluoroacetophenone and a known amount of the internal standard in dichloromethane.

  • Slowly add concentrated sulfuric acid (e.g., 2 mL) while stirring.

  • Prepare the nitrating mixture by slowly adding a sub-stoichiometric amount of concentrated nitric acid (e.g., 0.5 mmol) to concentrated sulfuric acid (e.g., 0.5 mL) in a separate, cooled test tube.

  • Add the nitrating mixture dropwise to the flask containing the isomers, maintaining the temperature below 10 °C.

  • Allow the reaction to stir for a predetermined time (e.g., 30 minutes).

  • Quench the reaction by carefully pouring the mixture over ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze by HPLC or GC-MS.

Analysis: The relative amounts of the nitrated products of each isomer are determined by integrating the respective peaks in the chromatogram and normalizing to the internal standard. The product ratio directly reflects the relative reactivity of the isomers.

Competitive Nucleophilic Aromatic Substitution

This experiment compares the reactivity of the isomers towards a common nucleophile, such as piperidine.

Materials:

  • ortho-Fluoroacetophenone

  • meta-Fluoroacetophenone

  • para-Fluoroacetophenone

  • Piperidine

  • Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., 1,3,5-trichlorobenzene)

Procedure:

  • In a sealed reaction vial, combine equimolar amounts (e.g., 0.5 mmol) of ortho-, meta-, and para-fluoroacetophenone and a known amount of the internal standard in DMSO.

  • Add a sub-stoichiometric amount of piperidine (e.g., 0.25 mmol).

  • Heat the reaction mixture at a constant temperature (e.g., 80 °C) for a specific time.

  • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove DMSO and piperidine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze by HPLC or GC-MS.

Analysis: The relative depletion of the starting fluoroacetophenone isomers, or the formation of the corresponding piperidine-substituted products, is quantified by chromatography to determine the relative reaction rates.

Visualization of Electronic Effects and Experimental Workflow

Electronic_Effects cluster_ortho ortho-Fluoroacetophenone cluster_meta meta-Fluoroacetophenone cluster_para para-Fluoroacetophenone o_ring Aromatic Ring o_F F (-I, +M) o_F->o_ring -I (strong) o_F->o_ring +M (strong) o_Ac COCH3 (-I, -M) o_F->o_Ac Proximity o_Ac->o_ring -I, -M o_steric Steric Hindrance o_steric->o_Ac m_ring Aromatic Ring m_F F (-I) m_F->m_ring -I (moderate) m_Ac COCH3 (-I, -M) m_Ac->m_ring -I, -M p_ring Aromatic Ring p_F F (-I, +M) p_F->p_ring -I (weak) p_F->p_ring +M (strong) p_Ac COCH3 (-I, -M) p_Ac->p_ring -I, -M Experimental_Workflow start Start: Equimolar Mixture of Isomers + Internal Standard reaction Competitive Reaction (e.g., Nitration or SNAr) with Sub-stoichiometric Reagent start->reaction workup Reaction Quench & Workup reaction->workup analysis Quantitative Analysis (HPLC or GC-MS) workup->analysis result Determine Relative Reactivity from Product Ratios analysis->result

Caption: Workflow for competitive reactivity experiments.

Conclusion

The positional isomerism of the fluorine atom on the acetophenone ring results in distinct and predictable differences in chemical reactivity. For electrophilic aromatic substitution, the reactivity order is generally para > ortho > meta, primarily dictated by the interplay of the fluorine's resonance and inductive effects, along with steric considerations for the ortho isomer. In contrast, for nucleophilic aromatic substitution, the reactivity is dominated by the ability of the acetyl group to stabilize the Meisenheimer intermediate, leading to a reactivity order of para ≈ ortho >> meta. The reactivity of the carbonyl group itself is most enhanced in the ortho isomer due to the strong inductive effect of the proximate fluorine atom. A thorough understanding of these reactivity trends is crucial for synthetic chemists to strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes. The provided experimental protocols offer a robust framework for the quantitative validation of these principles in a laboratory setting.

References

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. [Link]

Sources

A Comparative Guide to the 1H NMR Spectral Analysis of 2'-Fluoro-Substituted Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Fluorine in Medicinal Chemistry and NMR Spectroscopy

The substitution of hydrogen with fluorine in bioactive molecules can profoundly alter their physicochemical and pharmacological properties. In the context of drug design, 2'-fluoro-substituted acetophenones are valuable synthons and intermediates. The presence of the highly electronegative fluorine atom at the ortho position of the acetophenone moiety introduces unique electronic and conformational effects that are readily interrogated by ¹H NMR spectroscopy. This guide will objectively compare the ¹H NMR spectral features of 2'-fluoroacetophenone with its non-fluorinated parent compound and its meta- and para-substituted isomers, providing supporting experimental data and elucidating the underlying principles.

The Influence of 2'-Fluorine Substitution on ¹H NMR Spectra: A Mechanistic Perspective

The introduction of a fluorine atom at the 2' (ortho) position of the acetophenone ring system leads to distinct and predictable changes in the ¹H NMR spectrum. These changes are primarily governed by two key phenomena:

  • Inductive Effects and Chemical Shift: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deshields adjacent protons. This effect is most pronounced on the neighboring aromatic protons, causing their resonance signals to shift to a higher frequency (downfield) in the ¹H NMR spectrum. However, fluorine also possesses lone pairs of electrons that can participate in resonance, acting as a π-donor, which can partially counteract the inductive deshielding.[1] The interplay of these effects results in a characteristic chemical shift pattern for the aromatic protons.

  • Through-Space Spin-Spin Coupling (J-Coupling): A hallmark of ortho-fluoro-substituted aromatic compounds is the observation of through-space coupling between the fluorine nucleus (¹⁹F) and nearby protons. In 2'-fluoroacetophenone derivatives, a notable ⁵J(Hα, F) coupling is often observed between the fluorine atom and the methyl protons (Hα) of the acetyl group.[2][3] This through-space interaction arises from the spatial proximity of the involved nuclei, which is a consequence of the preferred conformation of the molecule.[2][4] Studies have shown that 2'-fluoro-substituted acetophenone derivatives predominantly adopt an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other to minimize electrostatic repulsion.[2][5] This conformation brings the methyl protons into close proximity with the fluorine atom, allowing for observable through-space coupling, typically in the range of 3-5 Hz.[2][3] In contrast, the through-bond ⁵JHF coupling is generally less than 1 Hz.[2][3]

Comparative ¹H NMR Data of Acetophenone and its Fluoro-Substituted Isomers

The following table summarizes the key ¹H NMR spectral data for acetophenone, 2'-fluoroacetophenone, 3'-fluoroacetophenone, and 4'-fluoroacetophenone, acquired in deuterated chloroform (CDCl₃). This data provides a clear comparison of the impact of the fluorine substituent's position on the chemical shifts (δ) and coupling constants (J).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetophenone CH₃2.62s-
H-2', H-6'7.97d7.5
H-3', H-5'7.47t7.5
H-4'7.58t7.0
2'-Fluoroacetophenone CH₃2.62d~3.2 - 5.0
H-3'~7.20m-
H-4'~7.50m-
H-5'~7.12m-
H-6'~7.86tdJ = 7.8, 1.8
3'-Fluoroacetophenone CH₃2.61s-
H-2'~7.70m-
H-4'~7.45m-
H-5'~7.25m-
H-6'~7.60m-
4'-Fluoroacetophenone CH₃2.58s-
H-2', H-6'7.98ddJ = 8.8, 5.4
H-3', H-5'7.13tJ = 8.8

Data compiled from various sources and spectral databases.[6][7][8][9] Note that the exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Key Observations from the Comparative Data:

  • Methyl Protons (CH₃): The most striking difference is the multiplicity of the methyl proton signal. In 2'-fluoroacetophenone, this signal appears as a doublet due to the through-space ⁵J(Hα, F) coupling.[2] For the 3'- and 4'-fluoro isomers, as well as the parent acetophenone, the methyl signal is a singlet, as the fluorine atom is too distant for significant through-space coupling.[2][3]

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons are significantly altered by the position of the fluorine substituent. In 2'-fluoroacetophenone, the aromatic region is more complex due to H-F and H-H couplings. The H-6' proton, being ortho to the fluorine, is typically the most downfield of the aromatic protons. For 4'-fluoroacetophenone, the symmetry of the molecule results in a simpler spectrum with two sets of equivalent aromatic protons, each appearing as a multiplet.

Experimental Protocol for ¹H NMR Spectral Analysis

This section provides a standardized, step-by-step methodology for acquiring high-quality ¹H NMR spectra of 2'-fluoro-substituted acetophenone derivatives. Following a consistent protocol is crucial for ensuring data reproducibility and comparability.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 2'-fluoro-substituted acetophenone derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[10] Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (typically, modern spectrometers can reference to the residual solvent peak).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[11]

  • Shim the magnetic field to achieve optimal homogeneity and resolution.[11][12] This is a critical step to obtain sharp spectral lines.

  • Tune and match the probe for the ¹H frequency to maximize sensitivity.[11]

  • Set the appropriate acquisition parameters. Key parameters include:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate for ¹H NMR of organic molecules.

    • Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.[11]

    • Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.[10][13]

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[14][15]

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of 2'-fluoro-substituted acetophenone derivatives.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift baseline->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze δ, J, and Multiplicity integrate->analyze structure Structure Elucidation/Confirmation analyze->structure

Caption: Workflow for the ¹H NMR analysis of 2'-fluoro-substituted acetophenones.

Conclusion

The ¹H NMR spectral analysis of 2'-fluoro-substituted acetophenone derivatives provides a wealth of structural information that is critical for their characterization in research and drug development. The presence of the ortho-fluorine substituent gives rise to a unique and diagnostic spectral signature, most notably the through-space coupling to the methyl protons of the acetyl group. By understanding the underlying principles and employing a standardized experimental protocol, researchers can confidently identify and characterize these important compounds. This guide serves as a valuable resource by providing a comparative analysis, detailed methodologies, and a logical workflow to facilitate the effective use of ¹H NMR spectroscopy in the study of 2'-fluoro-substituted acetophenones.

References

  • Otake, C., Namba, T., Tabata, H., Makino, K., Hirano, K., Oshitari, T., Natsugari, H., Kusumi, T., & Takahashi, H. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5035–5044. [Link]

  • Reddit. (2023). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Fluoroacetophenone. Wiley-VCH. Retrieved from [Link]

  • American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • Springer. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(3), 33. [Link]

  • National Center for Biotechnology Information. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules, 26(24), 7505. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • American Chemical Society. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega, 8(26), 23455–23464. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: General Experimental Procedure. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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A Senior Application Scientist's Guide to Yield Comparison in Claisen-Schmidt Condensation with Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Claisen-Schmidt condensation remains a cornerstone for the synthesis of chalcones, which are pivotal precursors for a vast array of pharmacologically active compounds. The efficiency of this base-catalyzed reaction is profoundly influenced by the electronic and steric nature of the substituents on the aromatic rings of the reacting aldehyde and ketone. This guide provides an in-depth technical comparison of the product yields obtained from the Claisen-Schmidt condensation of various substituted acetophenones with benzaldehyde, supported by experimental data.

The Decisive Role of Substituents in the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, such as benzaldehyde.[1] The reaction proceeds via the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the characteristic α,β-unsaturated ketone scaffold of chalcones.[2]

The electronic nature of the substituents on the acetophenone ring plays a critical role in the initial and rate-determining step of the reaction: the deprotonation of the α-carbon to form the enolate.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring. This, in turn, can slightly destabilize the resulting enolate, potentially slowing down its formation. However, in some catalytic systems, it has been observed that electron-donating substitutes can lead to higher conversion rates.[3]

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density on the aromatic ring. This inductive effect increases the acidity of the α-hydrogens of the acetophenone, facilitating the formation of the enolate ion and thus accelerating the initial step of the condensation.

Beyond electronic effects, steric hindrance can also significantly impact the reaction yield. Bulky substituents on the acetophenone, particularly in the ortho position, can impede the approach of the enolate to the benzaldehyde, thereby reducing the reaction rate and overall yield.

Comparative Analysis of Reaction Yields: A Data-Driven Perspective

To provide a clear and objective comparison, the following table summarizes the experimental yields of the Claisen-Schmidt condensation between various para-substituted acetophenones and benzaldehyde. The data is synthesized from a systematic study to ensure a consistent basis for comparison.[4]

Acetophenone Substituent (para-)Substituent NatureYield (%)
-HNeutral70
-CH₃Electron-Donating70
-NO₂Electron-Withdrawing50

Analysis of the Data:

The experimental data reveals a clear trend in the reaction yields based on the electronic nature of the substituent on the acetophenone.

  • Unsubstituted and Electron-Donating Groups: Both acetophenone and p-methylacetophenone provide a respectable yield of 70%.[4] This suggests that a mild electron-donating group like methyl does not significantly hinder the reaction under these conditions.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group in p-nitroacetophenone leads to a noticeable decrease in the isolated yield to 50%.[4] While EWGs facilitate the initial enolate formation, they can also have a complex influence on the subsequent steps of the reaction and the stability of the final chalcone product, which may contribute to the lower yield. It is important to note that reaction outcomes can be highly dependent on the specific reaction conditions, including the base, solvent, and temperature.[5]

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the mechanism of the Claisen-Schmidt condensation and a typical experimental workflow.

Claisen_Schmidt_Mechanism Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (e.g., KOH) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzaldehyde Chalcone Chalcone Aldol Adduct->Chalcone - H2O (Dehydration) Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Dissolve Benzaldehyde in EtOH Dissolve Benzaldehyde in EtOH Add Substituted Acetophenone Add Substituted Acetophenone Dissolve Benzaldehyde in EtOH->Add Substituted Acetophenone Add KOH Add KOH Add Substituted Acetophenone->Add KOH Heat in Ultrasound Bath Heat in Ultrasound Bath Add KOH->Heat in Ultrasound Bath Remove Solvent Remove Solvent Heat in Ultrasound Bath->Remove Solvent Analyze Crude Product (NMR) Analyze Crude Product (NMR) Remove Solvent->Analyze Crude Product (NMR) Recrystallize or Column Chromatography Recrystallize or Column Chromatography Analyze Crude Product (NMR)->Recrystallize or Column Chromatography

Caption: Experimental Workflow for Chalcone Synthesis.

A Self-Validating Experimental Protocol for Claisen-Schmidt Condensation

The following protocol is a robust and reproducible method for the synthesis of chalcones via the Claisen-Schmidt condensation. [4] Materials:

  • Substituted Acetophenone (3.26 mmol)

  • Benzaldehyde (3.23 mmol)

  • Potassium Hydroxide (KOH) (0.391 mmol)

  • Ethanol (EtOH) (7 mL)

Procedure:

  • Dissolution of Reactants: In a suitable reaction vessel, dissolve 3.23 mmol of benzaldehyde in 7 mL of ethanol.

  • Addition of Ketone: To the solution from step 1, add 3.26 mmol of the corresponding substituted acetophenone.

  • Initiation of Reaction: Add 0.391 mmol of potassium hydroxide to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 40°C in an ultrasound bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion.

  • Isolation of Crude Product: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Analysis and Purification: Analyze the resulting solid or oil by ¹H- and ¹³C-NMR spectroscopy. Purify the crude chalcone by recrystallization from ethanol or by column chromatography. [4] Self-Validation Checkpoints:

  • TLC Monitoring: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone product indicates the progression of the reaction.

  • NMR Analysis: The ¹H-NMR spectrum of the purified product should show the characteristic signals for the α,β-unsaturated ketone system, including two doublets for the vinylic protons with a coupling constant of approximately 15-16 Hz, indicative of a trans configuration. The ¹³C-NMR will confirm the presence of the carbonyl carbon and the other carbons of the chalcone backbone.

  • Melting Point: The melting point of the synthesized chalcone should be sharp and consistent with literature values.

Conclusion

The yield of the Claisen-Schmidt condensation is intricately linked to the electronic and steric properties of the substituents on the acetophenone ring. While electron-withdrawing groups can facilitate the initial enolate formation, they do not necessarily translate to higher isolated yields of the final chalcone product. Conversely, electron-donating groups can lead to comparable or even higher yields in some cases. For researchers and drug development professionals, a systematic understanding of these substituent effects is paramount for optimizing reaction conditions and achieving desired product outcomes in the synthesis of chalcone-based compounds. The provided experimental protocol offers a reliable and validated starting point for these synthetic endeavors.

References

  • Sazegar, M. R., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis as a Biological Active Compound. RSC Advances, 5(118), 97259-97267. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Claisen Schmidt condensation of suitable acetophenone with suitable aromatic aldehydes. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. Retrieved January 18, 2026, from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023, December 10). Claisen–Schmidt condensation. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved January 18, 2026, from [Link]

  • NIH. (2021, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry, 86(5), 4095-4108. [Link]

  • MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Retrieved January 18, 2026, from [Link]

  • Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. Retrieved January 18, 2026, from [Link]

  • NIH. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7586. [Link]

  • ResearchGate. (n.d.). ClaisenSchmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Retrieved January 18, 2026, from [Link]

  • UTAR Institutional Repository. (2022, May 30). Synthesis and characterization of chalcone derivatives and their antioxidant activity. [Link]

  • ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27753–27783. [Link]

  • PubMed. (2024, March 6). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Journal of Organic Chemistry, 89(6), 3465-3474. [Link]

  • Redalyc. (2016, December 13). SYNTHESIS OF BENZ Y LID EN EACETOPHENONE UNDER MICROWAVE IRRADIATION ; GREEN CHEMISTRY. Revista Boliviana de Química, 33(5), 183-186. [Link]

Sources

A Comparative Guide to the Structural Validation of 1-(2-Fluoro-5-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Structural Validation

In the realm of drug development, the precise three-dimensional structure of a molecule is intrinsically linked to its biological activity, pharmacokinetic properties, and safety profile. For derivatives of 1-(2-Fluoro-5-methoxyphenyl)ethanone, a scaffold with potential for diverse pharmacological applications, unambiguous structural validation is not merely a procedural step but a foundational pillar of the entire research and development cascade. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities. This guide provides a comparative framework for employing a multi-technique approach to ensure the highest fidelity in structural confirmation.

Core Analytical Techniques for Structural Elucidation

The comprehensive structural validation of this compound derivatives relies on the synergistic application of several spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRNumber of unique protons, their chemical environment, and scalar coupling (connectivity).High resolution, quantitative, provides detailed information on proton framework.Can have overlapping signals in complex molecules.
¹³C NMRNumber of unique carbons and their chemical environment (e.g., C=O, aromatic, aliphatic).Excellent for determining the carbon skeleton and identifying key functional groups.Lower sensitivity than ¹H NMR, longer acquisition times.
¹⁹F NMRDirect observation of the fluorine atom, providing information on its electronic environment and coupling to neighboring nuclei.High sensitivity, large chemical shift range minimizes signal overlap.[1]Requires a spectrometer equipped for fluorine detection.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive, provides molecular formula confirmation.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C-F).Fast, non-destructive, excellent for identifying key functional groups.Provides limited information on the overall molecular framework.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous determination of stereochemistry and conformation.Requires a single, high-quality crystal, which can be challenging to obtain.

In-Depth Analysis and Comparative Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. For fluorinated compounds like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

A key feature in the NMR spectra of 2'-fluoro-substituted acetophenones is the phenomenon of "through-space" spin-spin coupling between the fluorine atom and the acetyl protons (Hα) and carbon (Cα).[2] This coupling, observable as splitting in the ¹H and ¹³C NMR spectra, provides strong evidence for the preferred conformation of the acetyl group relative to the fluorinated phenyl ring.[2]

Predicted ¹H NMR Spectral Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
H-3~7.2-7.4dd1HDownfield due to deshielding from the adjacent carbonyl group and coupling to H-4 and the fluorine atom.
H-4~6.9-7.1m1HInfluenced by coupling to H-3, H-6, and the fluorine atom.
H-6~7.5-7.7dd1HDownfield due to the deshielding effect of the ortho-carbonyl group and coupling to H-4.
-OCH₃~3.8-3.9s3HTypical chemical shift for a methoxy group on an aromatic ring.
-COCH₃~2.6d3HSinglet in the absence of through-space coupling, but expected to be a doublet due to coupling with the ortho-fluorine atom.[2]

Predicted ¹³C NMR Spectral Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~195-200Typical range for an aryl ketone.[3]
C-1 (C-COCH₃)~120-125 (d)Aromatic carbon attached to the acetyl group, expected to show coupling to the fluorine atom.
C-2 (C-F)~155-160 (d)Aromatic carbon directly bonded to fluorine, will show a large one-bond C-F coupling constant.
C-3~115-120 (d)Aromatic carbon, expected to show coupling to the fluorine atom.
C-4~110-115Aromatic carbon.
C-5 (C-OCH₃)~150-155Aromatic carbon attached to the methoxy group.
C-6~125-130 (d)Aromatic carbon, expected to show coupling to the fluorine atom.
-OCH₃~55-60Typical chemical shift for a methoxy carbon.
-COCH₃~28-32 (d)Acetyl methyl carbon, may show through-space coupling to the fluorine atom.[2]

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine's local environment.[4] The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aryl fluoride.[5] The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight of the target compound and providing evidence for its elemental composition through the observation of the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.

Predicted Mass Spectrum Fragmentation for this compound:

  • Molecular Ion (M⁺): m/z = 168.06

  • Key Fragments:

    • m/z = 153: Loss of a methyl radical (-CH₃) from the acetyl group.

    • m/z = 125: Loss of an acetyl radical (-COCH₃).

    • Further fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch[6]
~2950-2850Aliphatic C-H stretch (-OCH₃, -COCH₃)
~1680-1660C=O stretch (aryl ketone)[6]
~1600-1450Aromatic C=C stretches[6]
~1250-1200Aryl C-O stretch (-OCH₃)
~1100-1000C-F stretch

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v).

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition (¹H, ¹³C, ¹⁹F):

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. An adequate number of scans should be averaged to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A longer acquisition time will be necessary compared to ¹H NMR.

  • For ¹⁹F NMR, use a dedicated fluorine probe or tune the broadband probe to the fluorine frequency. Acquire a proton-decoupled spectrum to simplify the fluorine signal.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ is often used.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Workflows

Structural_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR XRay X-ray Crystallography (if single crystal available) Purification->XRay NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data XRay_Data X-ray Data Analysis: - 3D Structure XRay->XRay_Data Final_Structure Final Structure Confirmation NMR_Data->Final_Structure MS_Data->Final_Structure IR_Data->Final_Structure XRay_Data->Final_Structure

Caption: A generalized workflow for the structural validation of organic compounds.

Conclusion

The structural validation of this compound derivatives requires a meticulous and multi-faceted analytical approach. While each technique provides valuable information, it is the congruent interpretation of data from NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and IR spectroscopy that leads to an unassailable structural assignment. For absolute stereochemical and conformational analysis, single-crystal X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each method and the underlying principles of their application, researchers can ensure the integrity of their data and the solid foundation of their drug discovery efforts.

References

  • Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Shimadzu. (n.d.). FTIR Standard Operating Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.4: 13C NMR Spectroscopy. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Chalcones from 2'-Fluoro-5'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous assessment of purity. This guide provides an in-depth, comparative analysis of the essential techniques used to verify the purity and confirm the structure of chalcones synthesized from 2'-Fluoro-5'-methoxyacetophenone. We move beyond simple protocols to explain the scientific rationale behind each method, ensuring a self-validating workflow from crude product to analytically pure compound.

The Synthetic Foundation: Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as vital precursors in the biosynthesis of flavonoids.[1] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[2] In our specific case, 2'-Fluoro-5'-methoxyacetophenone serves as the ketone, reacting with a chosen aromatic aldehyde.

The mechanism proceeds via the formation of a resonance-stabilized enolate from the ketone, which then performs a nucleophilic attack on the aldehyde's carbonyl carbon.[2] A subsequent dehydration step yields the final chalcone product.[2] The success of this synthesis is the starting point for our comprehensive purity assessment.

Part 1: The Initial Screening - Rapid, Effective, and Essential

Before deploying advanced spectroscopic methods, a preliminary assessment of the crude product is a cornerstone of efficient laboratory workflow. These techniques are rapid, cost-effective, and provide immediate feedback on the reaction's success and the need for purification.

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring

TLC is an indispensable tool for qualitatively tracking the progress of a reaction by separating compounds based on their polarity.[3] For chalcone synthesis, it allows for the clear visualization of the consumption of the starting materials and the formation of the product.[3]

Causality Behind the Choice: The chalcone product, with its extended conjugated system, is typically less polar than the starting aromatic aldehyde but may have a polarity similar to the starting ketone.[3] A carefully chosen mobile phase, usually a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate), allows for distinct separation.[4] A successful reaction is indicated by the disappearance of the limiting reagent spot and the appearance of a new, prominent product spot with a unique Retention Factor (Rf).

Self-Validating Protocol: The presence of multiple spots in the product lane on the TLC plate is a direct indication of impurity, validating the need for purification. A single, well-defined spot suggests a relatively pure compound, though co-eluting impurities are always a possibility.

Detailed Protocol: Monitoring Chalcone Synthesis by TLC
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve small amounts of the crude reaction mixture, and for comparison, the starting acetophenone and aldehyde, in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot each sample onto the baseline, ensuring the spots are small and distinct.

  • Elution: Place the plate in a sealed chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v). Ensure the solvent level is below the baseline. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.[3]

  • Visualization: Remove the plate and immediately mark the solvent front. After the plate dries, visualize the spots under a UV lamp (254 nm), as the aromatic rings in the chalcone and starting materials are UV-active.[3] Circle the visible spots.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is complete when the spot corresponding to the limiting starting material is absent or significantly diminished.

Melting Point Determination: A Classic Indicator of Purity

The melting point of a crystalline solid is a sensitive physical property that serves as a robust criterion of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically <1-2°C).[5] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Causality Behind the Choice: By comparing the experimentally determined melting point of the synthesized chalcone to its known literature value, a direct assessment of purity can be made. A broad melting range for the crude product followed by a sharp range after purification (e.g., recrystallization) provides strong evidence of successful purification.[6]

Part 2: Purification and Re-Assessment

If initial screening indicates the presence of impurities, purification is mandatory. Recrystallization is the most common and effective method for purifying solid organic compounds like chalcones.[7]

Recrystallization: Purifying by Differential Solubility

This technique leverages the differences in solubility between the desired chalcone and impurities in a chosen solvent system at different temperatures.[7] An ideal solvent will dissolve the chalcone completely at its boiling point but only sparingly at room or cold temperatures, while impurities remain either fully soluble or insoluble.

Self-Validating Protocol: The success of recrystallization is validated by performing another melting point determination and running a new TLC. A significant sharpening of the melting point range and the presence of a single spot on the TLC plate confirm the removal of impurities.

Detailed Protocol: Purifying Chalcones by Recrystallization
  • Solvent Selection: Choose an appropriate solvent (95% ethanol is often effective for chalcones).[1][6]

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[8]

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent before final analysis.

Part 3: Spectroscopic Confirmation - The Definitive Analysis

Once the chalcone is deemed pure by TLC and melting point, spectroscopic methods are employed for unambiguous structural confirmation.

Workflow for Synthesis and Purity Assessment

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesis Claisen-Schmidt Condensation Workup Reaction Workup (Acidification & Filtration) Synthesis->Workup Crude Crude Chalcone Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization TLC1 TLC Analysis (Crude) Crude->TLC1 MP1 Melting Point (Crude) Crude->MP1 Pure Purified Chalcone Crystals Recrystallization->Pure TLC2 TLC Analysis (Purified) Pure->TLC2 MP2 Melting Point (Purified) Pure->MP2 Decision Is Product Pure? TLC1->Decision MP1->Decision Decision->Recrystallization No Spectroscopy Definitive Spectroscopic Analysis (NMR, IR, MS) Decision->Spectroscopy Yes TLC2->Spectroscopy MP2->Spectroscopy

Caption: Workflow from synthesis to final purity validation.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Chalcones possess a highly conjugated system, which gives rise to characteristic absorption bands.[9] Typically, chalcones exhibit two main absorption bands: Band II (π → π* transition) around 340–390 nm and Band I (n → π* transition) around 220–270 nm.[9][10] The presence of these bands confirms the formation of the α,β-unsaturated carbonyl chromophore.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For a synthesized chalcone, the spectrum should confirm the presence of key groups and the absence of starting material functionalities (like the -OH group of an aldol intermediate).

  • C=O Stretch (Ketone): A strong, sharp peak around 1630-1690 cm⁻¹ . This is characteristic of the conjugated ketone in the chalcone backbone.[11][12]

  • C=C Stretch (Alkenyl): A peak around 1580-1625 cm⁻¹ , often appearing near the aromatic region.

  • C-H Bending (trans-alkene): A characteristic peak around 960-990 cm⁻¹ confirms the formation of the thermodynamically favored trans isomer.

  • Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful techniques for unambiguous structure elucidation.

  • ¹H NMR: Provides information about the chemical environment of protons. For chalcones, the two vinylic protons (α and β to the carbonyl) are most diagnostic. They appear as doublets in the δ 7.0-8.0 ppm region. The large coupling constant (J ≈ 15 Hz) between these protons is definitive proof of a trans configuration.[13][14] The aromatic protons will show complex splitting patterns corresponding to the substitution on the two rings.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is highly deshielded and appears around δ 188-198 ppm .[15] The vinylic and aromatic carbons appear in the δ 110-150 ppm range.[15] The absence of signals corresponding to starting materials confirms the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the final confirmation of its identity. Electrospray ionization (ESI) is a common technique used for chalcones.[16] The mass spectrum will show a prominent peak corresponding to the molecular ion ([M]+) or a protonated/sodiated adduct ([M+H]+, [M+Na]+).[17][18] The fragmentation pattern can also provide structural information.[16][19]

Comparative Guide to Purity Assessment Techniques

TechniquePrincipleInformation GainedAdvantagesLimitations
TLC Differential partitioning between stationary and mobile phasesReaction progress, number of components, relative polarityRapid, inexpensive, requires minimal sampleQualitative, low resolution, co-elution possible
Melting Point Temperature range of solid-to-liquid phase transitionPurity of crystalline solidsSimple, inexpensive, highly sensitive to impuritiesOnly for solids, requires reference value
UV-Vis Electronic transitions in conjugated systemsPresence of chromophore, quantitative analysisHigh sensitivity, non-destructiveLimited structural information
FT-IR Vibrational modes of functional groupsPresence/absence of key functional groupsRapid, non-destructive, good for functional group IDComplex spectra, not ideal for quantifying purity
NMR Nuclear spin in a magnetic fieldDefinitive structure, stereochemistry, impurity identificationUnambiguous structural data, can quantify impuritiesExpensive, requires larger sample size, complex data
MS Mass-to-charge ratio of ionized moleculesMolecular weight, elemental formula (HRMS)High sensitivity, confirms molecular formulaIsomers are often indistinguishable, destructive
Logical Relationship of Analytical Techniques

G cluster_qualitative Qualitative & Purity Check cluster_structural Structural Elucidation TLC TLC MP Melting Point TLC->MP informs need for purification IR FT-IR (Functional Groups) MP->IR purified sample for NMR NMR (Connectivity & Stereochem) IR->NMR confirms groups for UV UV-Vis (Conjugation) UV->NMR confirms chromophore for MS Mass Spec (Molecular Weight) NMR->MS structure confirmed by

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS No. 80309-38-2), ensuring that its management aligns with the highest standards of safety and compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted aromatic ketone with known hazardous properties.

GHS Classification and Associated Risks

The Globally Harmonized System (GHS) provides a clear summary of the potential dangers associated with this compound.

Hazard ClassHazard StatementCausality and Experimental Significance
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to systemic toxicity. This dictates strict prohibitions on eating or drinking in the laboratory and underscores the need for immediate medical attention upon accidental ingestion.
Skin Irritation (Category 2)H315: Causes skin irritationThe aromatic and halogenated nature of the compound can disrupt skin integrity upon contact. This necessitates the use of appropriate chemical-resistant gloves and lab coats to prevent dermatitis and potential absorption.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationDirect contact with the eyes can cause significant damage. This mandates the use of chemical splash goggles and, in certain operations, a face shield.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationAs a solid powder, the compound can become airborne, and inhalation may irritate the respiratory tract. All handling of the solid should be conducted in a certified chemical fume hood to prevent inhalation exposure.

This data is synthesized from supplier Safety Data Sheets (SDS) for CAS No. 80309-38-2.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection of PPE is the first line of defense. The choice of equipment must directly counteract the identified hazards.

  • Hand Protection : Standard nitrile gloves offer poor resistance to ketones and aromatic solvents and should be considered for incidental contact only. For extended handling or in the event of a spill, more robust gloves are required.

    • Primary Recommendation : Butyl rubber or Viton® gloves are recommended for their excellent resistance to a wide range of ketones and aromatic compounds.[1]

    • Alternative : Neoprene gloves can also provide adequate protection.[1]

    • Causality : The molecular structure of these glove materials is less susceptible to degradation and permeation by the ketone functional group and the aromatic ring of the substance. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Eye and Face Protection :

    • Standard Use : ANSI Z87.1-compliant chemical splash goggles are mandatory whenever handling the compound.

    • High-Risk Operations : When transferring large quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

  • Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.

  • Respiratory Protection : All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used, as part of a comprehensive respiratory protection program.

Spill Management: Immediate and Methodical Response

A prepared response to a spill is critical to mitigating exposure and environmental contamination. The following protocol is designed for a manageable, laboratory-scale spill of solid this compound.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment & PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Alert Alert personnel in the immediate area Evacuate Evacuate non-essential personnel Ignition Control ignition sources (if applicable) Ventilate Ensure ventilation (Fume Hood ON) Assess Assess spill size and risk Ventilate->Assess Don_PPE Don appropriate PPE: - Butyl/Viton gloves - Goggles & Face Shield - Lab Coat Assess->Don_PPE Cover Gently cover spill with absorbent material (e.g., vermiculite, cat litter) to prevent dust Don_PPE->Cover Sweep Carefully sweep contaminated absorbent into a designated waste container Cover->Sweep Wipe Wipe spill area with a damp paper towel Sweep->Wipe Decon_Tools Decontaminate reusable tools Wipe->Decon_Tools Package Place all contaminated materials (absorbent, towels, gloves) in a sealable, compatible waste bag/container Decon_Tools->Package Label_Waste Label container as 'Hazardous Waste' with full chemical name and associated hazards Package->Label_Waste Request_Pickup Arrange for waste pickup with EHS Label_Waste->Request_Pickup

Caption: Workflow for managing a solid chemical spill.

Step-by-Step Spill Cleanup Protocol
  • Alert and Assess : Immediately alert others in the vicinity. Assess the extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE : Before approaching the spill, don the appropriate PPE as detailed in Section 2.

  • Contain and Absorb : Gently cover the solid spill with a dry absorbent material like vermiculite, sand, or cat litter to prevent the powder from becoming airborne.[2]

  • Collect Waste : Carefully sweep the mixture into a designated, chemically-compatible waste container. Use non-sparking tools if there is any fire hazard. Avoid creating dust. For residual powder, you can gently wipe the area with a damp paper towel.[3]

  • Package for Disposal : Place all contaminated materials, including used gloves and paper towels, into a heavy-duty plastic bag or a sealable container.[4]

  • Label : Clearly label the container as "Hazardous Waste" and include "this compound" and the associated GHS pictograms.

  • Decontaminate : Clean the spill area and any non-disposable equipment used with soap and water. Collect this cleaning material as hazardous waste as well.

  • Seek Disposal : Contact your institution's EHS or hazardous waste management group for pickup and proper disposal.

Disposal Procedures: A Regulatory and Scientific Imperative

The disposal of this compound must be handled as hazardous waste. It is a halogenated organic compound, and specific federal and local regulations apply.

Waste Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling.[5][6] While this specific compound is not explicitly listed by name, it falls into categories of regulated waste due to its characteristics and chemical class. As a halogenated aromatic ketone, it should be managed under guidelines for halogenated organic wastes. Waste streams containing such solvents are often designated with an "F" code (e.g., F002 for certain spent halogenated solvents).[7] Always consult with your EHS department for the precise waste codes applicable at your institution.

Guiding Principles for Waste Management
  • Waste Minimization : The most effective disposal strategy begins with waste minimization. The "4Rs" provide a framework for this principle:

    • Reduce : Purchase and use the minimum quantity of the chemical necessary for your experiment. Microscale experiments are a key part of modern green chemistry.[8]

    • Reuse : If a solution can be repurposed for another application without compromising experimental integrity, it should be considered.

    • Recycle : While not typically applicable for this specific reagent, solvent recycling programs are common in many institutions.

    • Recover : This is generally performed at a specialized waste treatment facility.

  • Segregation of Waste : This is a critical and non-negotiable step in laboratory waste management.

    • Halogenated vs. Non-Halogenated : this compound waste must be collected in a container designated for halogenated organic waste .[7] Do not mix it with non-halogenated solvents.

    • Causality : Halogenated waste requires specific disposal methods, primarily high-temperature incineration with specialized scrubbers, which are different and often more costly than methods for non-halogenated waste.[7] Mixing these streams contaminates the entire volume, leading to improper and more expensive disposal.

Disposal Decision Logic

Disposal_Decision_Logic Start Waste Generated: This compound (solid or in solution) Is_Solid Is waste a solid? Start->Is_Solid Is_Solution Is waste in solution? Start->Is_Solution Solid_Container Collect in a clearly labeled, sealable container for SOLID HALOGENATED WASTE. Is_Solid->Solid_Container Yes Solution_Container Collect in a clearly labeled, sealable container for LIQUID HALOGENATED WASTE. Is_Solution->Solution_Container Yes Label Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Solid_Container->Label Solution_Container->Label Store Store in a designated satellite accumulation area, away from incompatible materials. Label->Store Pickup Arrange for pickup by EHS / Hazardous Waste Contractor Store->Pickup Incineration Ultimate Disposal: High-Temperature Incineration with Flue-Gas Scrubbing Pickup->Incineration

Caption: Decision tree for proper waste segregation and disposal.

Step-by-Step Disposal Protocol
  • Container Selection :

    • Solid Waste : Collect pure this compound, and any solids contaminated with it (e.g., weigh boats, contaminated paper towels), in a rigid, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE).

    • Liquid Waste : If the compound is in a solvent, collect it in a designated, sealable container for liquid halogenated waste . Ensure the container material is compatible with the solvent used.

  • Labeling : Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard pictograms (Irritant, Health Hazard, Harmful).

  • Accumulation :

    • Keep waste containers tightly sealed except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.

  • Final Disposal :

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office to arrange for pickup.

    • The ultimate disposal method for this class of compound is high-temperature incineration .

    • Causality : The high temperatures of a chemical incinerator are necessary to break the stable carbon-fluorine and aromatic bonds. The thermal decomposition of fluorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[9] Therefore, the incinerator must be equipped with a flue-gas scrubbing system to neutralize these acidic byproducts before they are released into the atmosphere.

  • Empty Container Disposal : Empty containers that held this compound must also be managed properly. They should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as liquid halogenated hazardous waste. After rinsing, the container label should be defaced, and it can then typically be disposed of as non-hazardous waste or recycled, in accordance with institutional policy.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment, thereby upholding the core tenets of responsible scientific practice.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 13). The impact of surfaces on indoor air chemistry following cooking and cleaning. Retrieved from [Link]

  • Republic Services. (2023, October 25). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • Alberta Environmental Protection. (n.d.). Waste minimization manual: analytical laboratories. Open Government Program. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Chemical Hazardous Waste Minimization Tips. Retrieved from [Link]

  • University of Chicago Research Safety. (n.d.). Proper Segregation & Disposal of Laboratory Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Today's Clinical Lab. (2023, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]

  • Preprints.org. (2024, January 11). Green Chemistry in Laboratory Practice: Reducing Waste and Improving Safety. Retrieved from [Link]

  • Lion Technology Inc. (2023, April 25). RCRA Solid Waste Identification Explained [Video]. YouTube. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Spill Response – Chemicals. Retrieved from [Link]

  • ResearchGate. (2017, October 15). (PDF) Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. Retrieved from [Link]

  • CommonDreams.org. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

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Navigating the Safe Handling of 1-(2-Fluoro-5-methoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS No. 80309-38-2), a compound of interest in various synthetic pathways. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge for its safe and effective use.

Hazard Assessment and Core Safety Principles

Based on analogous compounds, this compound is anticipated to present several potential hazards. The primary concerns are eye irritation, skin irritation, and potential harm if swallowed.[1][2][3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Key Hazard Statements for a Structurally Similar Compound, 1-(5-Fluoro-2-methoxyphenyl)ethanone:

  • H302: Harmful if swallowed.[2]

  • H318: Causes serious eye damage.[2]

These classifications underscore the necessity of robust personal protective equipment and stringent handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, drawing from best practices for handling similar chemical structures.

Body Part Recommended Protection Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.Given the high risk of serious eye damage from related compounds, both goggles and a face shield are essential to protect against splashes and aerosols.[1]
Skin Nitrile gloves and a flame-retardant lab coat.Nitrile gloves offer good resistance to a range of chemicals. Ensure gloves are regularly inspected for tears or degradation. A lab coat should be worn to protect from accidental spills.
Respiratory Use in a well-ventilated area or chemical fume hood.To minimize the inhalation of any potential vapors or dust, all handling of this compound should be performed within a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eyes Eyes/Face Protection (Goggles & Face Shield) End Safe Handling Achieved Eyes->End Skin Skin Protection (Nitrile Gloves & Lab Coat) Skin->End Respiratory Respiratory Protection (Fume Hood) Respiratory->End Start Handling 1-(2-Fluoro-5- methoxyphenyl)ethanone Start->Eyes Protect Against Splashes Start->Skin Prevent Direct Contact Start->Respiratory Avoid Inhalation

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Step 2: Handling and Dispensing

  • All manipulations of the solid or solutions of this compound should be conducted in a chemical fume hood to control potential exposure.

  • Use dedicated spatulas and glassware to avoid cross-contamination.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Accidental Release Measures

  • In the event of a small spill, wear appropriate PPE, and absorb the material with an inert absorbent material (e.g., vermiculite, sand).[4]

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Waste Management

The disposal of chemical waste must comply with local, state, and federal regulations.

Waste Collection:

  • All waste materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • The primary recommended method of disposal is through a licensed chemical destruction facility or controlled incineration.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Disposal_Workflow Start Generation of Waste Collection Collect in Labeled Hazardous Waste Container Start->Collection Segregation Segregate from Incompatible Wastes Collection->Segregation EHS Contact Environmental Health & Safety (EHS) Segregation->EHS Disposal Licensed Chemical Disposal Facility EHS->Disposal

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • Angene Chemical. (2025). 1-(4-Bromo-2-methoxyphenyl)ethanone Safety Data Sheet. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). 1-(2-Fluoro-5-methoxy-phenyl)-ethanone. Retrieved from [Link]

  • iChemical. (n.d.). 5'-Fluoro-2'-methoxyacetophenone. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.